5-chloro-6-methoxy-1H-indazole
Description
Properties
IUPAC Name |
5-chloro-6-methoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-8-3-7-5(2-6(8)9)4-10-11-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMOCUFAJHKSDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NNC2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694609 | |
| Record name | 5-Chloro-6-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-58-4 | |
| Record name | 5-Chloro-6-methoxy-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-6-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-chloro-6-methoxy-1H-indazole CAS 1082041-58-4 properties
An In-Depth Technical Guide to 5-chloro-6-methoxy-1H-indazole (CAS 1082041-58-4)
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a variety of biological targets. This inherent versatility makes indazole derivatives highly sought-after building blocks in drug discovery programs.[1][2] this compound, identified by its CAS number 1082041-58-4, is a prime example of such a strategic intermediate.
The indazole core is often employed as a bioisostere for indoles, offering potentially superior properties related to metabolic stability, plasma clearance, and oral bioavailability.[1][2] The specific substitution pattern of this compound—featuring a halogen and an electron-donating methoxy group—provides medicinal chemists with crucial handles for further chemical modification. These sites allow for systematic exploration of structure-activity relationships (SAR), a cornerstone of rational drug design aimed at optimizing potency, selectivity, and pharmacokinetic profiles.[3] This guide provides an in-depth examination of the core properties, synthesis, and applications of this valuable heterocyclic compound for professionals in research and drug development.
Core Physicochemical and Structural Data
Precise knowledge of a compound's physical and chemical properties is fundamental to its application in synthesis and research. The key identifiers and properties for this compound are summarized below.
Chemical Structure
Caption: Chemical structure of this compound.
Properties and Identifiers
| Property | Value | Source |
| CAS Number | 1082041-58-4 | [3][4][5] |
| Molecular Formula | C₈H₇ClN₂O | [3][4] |
| Molecular Weight | 182.61 g/mol | [3] |
| Boiling Point | 344.8 ± 22.0 °C at 760 mmHg | [3] |
| MDL Number | MFCD11007885 | [3][4] |
| PubChem CID | 53399332 | [4] |
| InChI Key | GAMOCUFAJHKSDQ-UHFFFAOYSA-N | [6] |
Synthesis and Mechanistic Considerations
The synthesis of substituted indazoles is a well-established field in organic chemistry, with several reliable methods available.[7][8] While a specific, publicly documented synthesis for this compound is not detailed in the provided results, a logical and efficient pathway can be designed based on common indazole synthesis strategies, such as the cyclization of appropriately substituted anilines or related precursors.[9][10]
A plausible approach involves the diazotization of a substituted aniline followed by an intramolecular cyclization. This method is a cornerstone of heterocyclic chemistry due to its reliability and the wide availability of starting materials.
Hypothetical Synthesis Workflow
Caption: Plausible synthetic workflow for this compound.
Exemplary Synthesis Protocol
This protocol is a representative example based on established chemical principles for indazole synthesis.[9]
Objective: To synthesize this compound from 4-chloro-5-methoxy-2-methylaniline.
Materials:
-
4-chloro-5-methoxy-2-methylaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-chloro-5-methoxy-2-methylaniline in aqueous hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.
-
Causality: The acidic medium is required to form nitrous acid from sodium nitrite, and the low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.
-
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, ensuring the temperature remains below 5 °C.
-
Causality: A slow, controlled addition prevents a dangerous exothermic reaction and ensures the complete formation of the diazonium salt.
-
-
Cyclization: After the addition is complete, allow the reaction mixture to stir at low temperature for 30 minutes, then let it warm slowly to room temperature. Gentle heating may be applied to facilitate the intramolecular cyclization, which forms the indazole ring system.
-
Causality: The warming provides the necessary activation energy for the nucleophilic attack of the aromatic ring onto the diazonium group, leading to cyclization and nitrogen gas evolution.
-
-
Work-up and Neutralization: Once the reaction is complete (monitored by TLC), carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Causality: Neutralization quenches the acid and prepares the product for extraction into an organic solvent.
-
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid product by either recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Self-Validation: The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and melting point analysis to ensure it meets the required standards for subsequent research applications.
-
Spectral Characteristics
While specific spectral data for this exact compound is not publicly available in the search results, the expected characteristics can be inferred from data on structurally similar indazoles.[11][12]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a signal for the N-H proton (which may be broad), and a sharp singlet for the methoxy (-OCH₃) group's protons around 3.9-4.0 ppm.
-
¹³C NMR: The carbon NMR would display signals corresponding to the eight unique carbon atoms in the molecule. The carbon attached to the methoxy group would appear in the aromatic region, shifted downfield due to the oxygen's deshielding effect.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 182.61. A characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be a definitive feature.
-
Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching (typically a broad peak around 3100-3300 cm⁻¹), C-H stretching in the aromatic region, and C-O stretching for the methoxy group.
Applications in Research and Drug Development
This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, especially in the pharmaceutical sector.[3]
-
Kinase Inhibitors: Its most prominent application is in the development of kinase inhibitors for cancer therapy.[3] The indazole scaffold is a common core in many clinically evaluated and approved kinase inhibitors, where it often mimics the hinge-binding motif of ATP.
-
Medicinal Chemistry Building Block: The chloro and methoxy substituents serve as versatile functional handles. The chlorine atom can be displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new molecular fragments. The methoxy group can be demethylated to a hydroxyl group, providing a site for further derivatization. This dual functionality is invaluable for creating libraries of compounds for SAR studies.[3]
-
Bioisosteric Replacement: In drug design, the indazole ring is frequently used as a bioisostere of the native indole ring found in many biologically active compounds, such as serotonin.[1][2] This substitution can improve metabolic stability and other pharmacokinetic properties without sacrificing binding affinity.
Conceptual Role in Drug Discovery
Caption: Role of the indazole intermediate in a drug discovery workflow.
Safety, Handling, and Storage
Working with any chemical intermediate requires adherence to strict safety protocols. Based on safety data sheets for similar hazardous chemicals, the following precautions are mandated.[13][14][15]
-
Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[15][16]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][16] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][13]
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]
-
In case of skin contact: Wash off immediately with plenty of soap and water. If irritation occurs, get medical advice.[13]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if you feel unwell.[13]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[14]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. americanelements.com [americanelements.com]
- 5. parchem.com [parchem.com]
- 6. CAS:1082041-58-4 FT-0708319 this compound Product Detail Information [finetechchem.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole synthesis [organic-chemistry.org]
- 9. nbinno.com [nbinno.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. fishersci.com [fishersci.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. echemi.com [echemi.com]
An In-depth Technical Guide to 5-chloro-6-methoxy-1H-indazole: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of a multitude of biologically active molecules. Among the vast family of indazole derivatives, 5-chloro-6-methoxy-1H-indazole has garnered significant attention as a versatile and highly valuable intermediate, particularly in the development of targeted therapies such as kinase inhibitors. This guide aims to provide a comprehensive technical overview of its molecular structure, properties, synthesis, and applications, empowering researchers to leverage this potent building block in their drug discovery endeavors.
Section 1: Core Molecular Attributes of this compound
Molecular Structure and Formula
This compound is a heterocyclic aromatic organic compound. Its structure is characterized by an indazole core with a chlorine atom substituted at the 5-position and a methoxy group at the 6-position.
Molecular Formula: C₈H₇ClN₂O[1]
IUPAC Name: this compound
CAS Number: 1082041-58-4[1]
Molecular Weight: 182.61 g/mol [2]
The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group on the benzene ring significantly influences the molecule's reactivity and its interactions with biological targets. The 1H-indazole tautomer is generally the more stable form.
Diagram of the Molecular Structure of this compound
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClN₂O | [1] |
| Molecular Weight | 182.61 g/mol | [2] |
| CAS Number | 1082041-58-4 | [1] |
| Appearance | Solid (form may vary) | |
| Boiling Point | 344.8 ± 22.0 °C at 760 mmHg | [3] |
| Storage | Room temperature, dry, sealed | [3] |
Section 2: Synthesis and Reactivity
The synthesis of substituted indazoles can be achieved through various synthetic routes. While a specific, detailed, and publicly available protocol for the direct synthesis of this compound is not readily found in the searched literature, general methods for indazole synthesis can be adapted.
General Synthetic Strategies
Common methods for the synthesis of the indazole core include:
-
Diazotization and Cyclization: A prevalent method involves the diazotization of a suitably substituted aniline derivative, followed by an intramolecular cyclization. For this compound, a plausible starting material would be a substituted 2-alkylaniline.[4]
-
From o-Haloaryl Ketones/Aldehydes: Reaction of ortho-halo acetophenones or benzaldehydes with hydrazine can lead to the formation of the indazole ring system.[5]
-
Modern Coupling Reactions: More recent methodologies employ transition-metal-catalyzed reactions, such as intramolecular C-H amination, to construct the indazole ring.[6]
A Plausible Synthetic Workflow
Based on established indazole synthesis methodologies, a potential synthetic route to this compound is outlined below. This should be considered a conceptual workflow, and optimization of reaction conditions would be necessary.
Caption: A conceptual workflow for the synthesis of this compound.
Reactivity and Functionalization
The chemical reactivity of this compound is dictated by the indazole ring system and its substituents. The N-H proton of the pyrazole ring can be readily deprotonated, allowing for N-alkylation or N-arylation, which is a common strategy in the synthesis of kinase inhibitors. The chlorine atom at the 5-position can potentially undergo nucleophilic aromatic substitution under certain conditions or participate in cross-coupling reactions, although the indazole ring's electron-rich nature can make this challenging. The methoxy group is generally stable but can be cleaved under harsh acidic conditions. The C3 position of the indazole ring is also a site for functionalization.
Section 3: Applications in Drug Discovery and Development
The primary application of this compound is as a crucial building block in the synthesis of pharmaceutical compounds, most notably kinase inhibitors for the treatment of cancer.[3] The indazole scaffold serves as an effective bioisostere for other aromatic systems like indole, often conferring improved pharmacological properties.
Role as a Kinase Inhibitor Intermediate
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The indazole core is frequently found in these inhibitors as it can mimic the hinge-binding motif of ATP, the natural substrate for kinases.
While specific, publicly disclosed drug candidates synthesized directly from this compound are not detailed in the available search results, numerous patents describe the use of 5-substituted indazoles as potent kinase inhibitors.[7] These patents highlight the importance of this class of compounds in targeting kinases such as Glycogen Synthase Kinase 3 (GSK-3), Rho kinase (ROCK), and Janus Kinases (JAK).[7]
Conceptual Kinase Inhibitor Synthesis Workflow
Caption: A generalized workflow for utilizing this compound in the synthesis of kinase inhibitors.
Section 4: Spectroscopic and Analytical Data
Expected Spectroscopic Signatures
Based on the structure and data from similar indazole derivatives, the following are the expected spectroscopic characteristics:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a singlet for the methoxy group protons, and a broad singlet for the N-H proton. The coupling patterns of the aromatic protons would be indicative of their substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule. The chemical shifts of the carbons attached to the chlorine and methoxy groups will be significantly influenced by these substituents.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 182.61. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M+ peak).
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the pyrazole ring, C-H stretching of the aromatic and methoxy groups, C=C and C=N stretching of the aromatic rings, and C-O stretching of the methoxy group.
Section 5: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound was not found in the searches, information for structurally similar compounds provides general guidance.
General Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For related chloro- and methoxy-substituted indoles and indazoles, the following hazard statements are often listed:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Researchers should always consult a specific and verified SDS for the compound before use and handle it accordingly.
Conclusion: A Versatile Tool for Future Drug Discovery
This compound stands as a testament to the enduring importance of heterocyclic chemistry in the quest for novel therapeutics. Its strategic substitution pattern provides a versatile platform for the synthesis of complex molecules with tailored biological activities. As our understanding of disease pathways continues to grow, so too will the demand for innovative molecular building blocks. This compound is poised to remain a key player in the arsenal of medicinal chemists, enabling the development of the next generation of targeted therapies.
References
- 1. americanelements.com [americanelements.com]
- 2. PubChemLite - this compound (C8H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 3. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US9163007B2 - 5-substituted indazoles as kinase inhibitors - Google Patents [patents.google.com]
The Strategic Core: A Technical Guide to the Biological Significance of 5-chloro-6-methoxy-1H-indazole
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 5-chloro-6-methoxy-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. While direct biological activity of this molecule is not extensively documented, its primary role as a strategic building block in the synthesis of potent, biologically active compounds is well-established. This document will elucidate the importance of the indazole scaffold and the specific contributions of the 5-chloro and 6-methoxy substitutions to the pharmacological profiles of its derivatives. We will explore its application in the development of kinase inhibitors and other therapeutic agents, supported by structure-activity relationship (SAR) insights, and provide exemplary protocols and conceptual frameworks for its utilization in drug discovery programs.
Introduction: The Indazole Scaffold as a Privileged Structure
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurrent appearance in a multitude of compounds exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4] The structural rigidity of the indazole ring, combined with its capacity for diverse substitutions, allows for precise three-dimensional orientation of functional groups, facilitating high-affinity interactions with various biological targets.[3] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its therapeutic relevance.[2]
This compound represents a key intermediate, strategically functionalized for further chemical elaboration. The chloro and methoxy groups are not merely passive substituents; they play crucial roles in modulating the electronic properties and steric profile of the molecule, influencing both synthetic accessibility and the ultimate biological activity of its derivatives.
This compound: A Strategic Synthetic Intermediate
The primary and most critical role of this compound in the current scientific landscape is that of a versatile synthetic intermediate. Its value lies in the strategic placement of its functional groups, which allows for regioselective modifications to build more complex molecular architectures.
-
The Indazole NH Group: The acidic proton on the indazole nitrogen provides a reactive handle for N-alkylation or N-arylation, a common step in the synthesis of kinase inhibitors to introduce side chains that can interact with the solvent-exposed regions of the kinase ATP-binding pocket.
-
The 5-Chloro Group: The electron-withdrawing nature of the chlorine atom can influence the pKa of the indazole NH, potentially affecting hydrogen bonding interactions with target proteins. It also serves as a potential site for cross-coupling reactions, although this is less common than modifications at other positions.
-
The 6-Methoxy Group: The methoxy group is an electron-donating group that can modulate the electron density of the aromatic system. More importantly, it can act as a key hydrogen bond acceptor or be involved in steric interactions within the binding site of a target protein. Its position at C6 directs it into specific regions of a binding pocket.
The following diagram illustrates a generalized synthetic workflow utilizing this compound as a starting material for the generation of a hypothetical bioactive compound.
Inferred Biological Activity and Structure-Activity Relationship (SAR) Insights
While direct in-vitro or in-vivo data for this compound is scarce, a wealth of information on its derivatives allows us to infer the significance of its structural motifs. The following sections explore the biological activities of compounds that incorporate this core structure, with a focus on the roles of the 5-chloro and 6-methoxy groups.
Kinase Inhibition: A Cornerstone of Indazole-Based Therapeutics
The indazole scaffold is a well-established hinge-binding motif in a variety of protein kinases. The N1 and N2 atoms of the pyrazole ring can form critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a key interaction for ATP-competitive inhibitors.
The substituents at the 5 and 6 positions of the indazole ring project into different regions of the ATP-binding site, where they can be tailored to enhance potency and selectivity.
-
Role of the 6-Methoxy Group: In many kinase inhibitors, the 6-methoxy group can occupy a hydrophobic pocket or form a hydrogen bond with a nearby residue. For instance, in derivatives targeting Fibroblast Growth Factor Receptors (FGFR), substituents at the C6 position have been shown to be crucial for activity.[3]
-
Role of the 5-Chloro Group: The 5-chloro group can contribute to hydrophobic interactions within the binding pocket and can also influence the overall electronic properties of the indazole ring system, which can fine-tune the strength of the hinge-binding interactions.
The following table summarizes the activity of some representative indazole-based kinase inhibitors, highlighting the diversity of targets and the potencies that can be achieved with this scaffold. It is important to note that these are complex molecules where the this compound is just one of the building blocks.
| Compound Class | Target Kinase(s) | Reported IC50 (nM) | Reference |
| 4,6-disubstituted-1H-indazoles | PI3Kδ | pIC50 = 7.0 | [3] |
| 1H-indazole derivatives | EGFR T790M | 5.3 | [3] |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives | FGFR1 | 69.1 ± 19.8 | [3] |
The diagram below illustrates a conceptual model of an indazole-based inhibitor binding to a generic kinase ATP pocket, showing the key hinge-binding interaction and the projection of the C5 and C6 substituents.
Other Potential Biological Activities
Derivatives of the indazole scaffold have demonstrated a wide array of other biological activities, suggesting that compounds derived from this compound could be explored for various therapeutic applications.
-
Antimicrobial and Antiprotozoal Activity: Indazole derivatives have been reported to possess activity against various bacterial and protozoal strains.[4][5] For example, certain 2,3-diphenyl-2H-indazole derivatives have shown growth inhibition against Candida albicans and Candida glabrata.[5]
-
Anti-inflammatory Activity: Some indazoles have shown potential as anti-inflammatory agents, with mechanisms including the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[5][6]
-
Cannabinoid Receptor Modulation: Patents have described indazole derivatives as modulators of cannabinoid receptor 1 (CB1), indicating potential applications in pain management and other neurological conditions.[7][8]
Experimental Protocols: A Framework for Evaluation
For researchers wishing to synthesize derivatives of this compound and evaluate their biological activity, the following generalized protocols provide a starting point. These should be adapted and optimized for the specific compounds and biological systems under investigation.
Protocol: In-Vitro Kinase Inhibition Assay (LanthaScreen™ Example)
This protocol provides a general framework for assessing the inhibitory activity of a test compound against a specific kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Kinase of interest (e.g., FGFR1)
-
Fluorescein-labeled substrate peptide
-
ATP
-
Tb-labeled anti-phospho-substrate antibody
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (solubilized in DMSO)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the test compound dilution. b. Add 5 µL of a 2X kinase/substrate mixture in assay buffer. c. Initiate the reaction by adding 2.5 µL of a 4X ATP solution in assay buffer. d. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: a. Stop the reaction by adding 5 µL of a 2X Tb-labeled antibody solution in TR-FRET dilution buffer. b. Incubate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and 495 nm.
-
Data Analysis: Calculate the emission ratio (520/495). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours. Include vehicle control (DMSO) wells.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. While it may not possess significant intrinsic biological activity, its true value is realized in its role as a sophisticated building block. The chloro and methoxy substituents provide crucial handles for synthetic elaboration and contribute significantly to the binding affinity and selectivity of its derivatives. The continued exploration of novel synthetic routes utilizing this and related indazole intermediates will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. Future research should focus on leveraging the unique electronic and steric properties of this scaffold to design next-generation inhibitors for a range of disease-relevant targets.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]
- 8. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]
The Strategic Core: Unpacking the Mechanistic Contributions of 5-chloro-6-methoxy-1H-indazole in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutics has identified certain molecular frameworks that serve as exceptionally versatile platforms for drug design. The indazole nucleus is a prominent member of this class of "privileged scaffolds," demonstrating a remarkable propensity for binding to a multitude of biological targets with high affinity.[1][2] Its structural resemblance to the purine core of ATP makes it an ideal starting point for the development of competitive kinase inhibitors.[3] Within this important class of heterocycles, 5-chloro-6-methoxy-1H-indazole has emerged as a crucial intermediate, a foundational building block in the synthesis of a new generation of targeted therapies, particularly in oncology.[4][5]
This technical guide moves beyond a simple synthetic overview to provide a deep dive into the core mechanism of action attributable to the this compound moiety. While this compound is primarily a synthetic intermediate and may not possess significant intrinsic biological activity, its true value lies in the strategic positioning of its chloro and methoxy groups. These substituents provide critical handles for synthetic elaboration and exert a profound influence on the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredients (APIs). We will dissect how this specific substitution pattern contributes to target engagement, selectivity, and the overall mechanistic profile of its derivatives.
The Indazole Core: A Foundation for Kinase Inhibition
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of many kinase inhibitors.[4] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases is a primary driver of its inhibitory activity.[4] Docking studies of various indazole derivatives have consistently shown that the N-H of the indazole ring can act as a hydrogen bond donor, while the pyrazole nitrogen can act as a hydrogen bond acceptor, mimicking the interactions of the adenine portion of ATP with the kinase hinge region.[4]
Strategic Functionalization: The Role of the 5-Chloro and 6-Methoxy Groups
The specific substitution pattern of this compound is not arbitrary; it is a deliberate design element that imparts significant advantages in the drug discovery process. These substituents serve as more than just synthetic handles; they are critical determinants of the final compound's biological activity.
The 5-Chloro Substituent: A Versatile Anchor for Potency and Selectivity
The chlorine atom at the 5-position of the indazole ring offers several key contributions to the mechanism of action of its derivatives:
-
Lipophilic Interactions: The chloro group enhances the lipophilicity of the molecule, which can lead to improved cell permeability and stronger hydrophobic interactions within the target protein's binding pocket. This often translates to increased potency.
-
Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. This can provide an additional anchoring point, contributing to both affinity and selectivity.
-
Metabolic Stability: The presence of a halogen can block potential sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile of the final drug candidate.
-
Synthetic Handle: The chloro group can be a site for further chemical modification through various cross-coupling reactions, allowing for the exploration of a wider chemical space and the fine-tuning of biological activity.
The 6-Methoxy Group: Modulating Solubility and Directing Interactions
The methoxy group at the 6-position plays a complementary role in shaping the mechanistic profile of indazole-based inhibitors:
-
Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming specific interactions with amino acid residues in the binding pocket. This can significantly influence the orientation of the inhibitor and contribute to its selectivity for a particular kinase.
-
Improved Physicochemical Properties: The methoxy group can enhance the aqueous solubility of the compound, a critical factor for oral bioavailability.
-
Electronic Effects: The electron-donating nature of the methoxy group can modulate the electronic properties of the indazole ring system, influencing its pKa and overall binding characteristics.
-
Steric Influence: The size and orientation of the methoxy group can provide a steric block, preventing the binding of the inhibitor to off-target kinases and thereby improving its selectivity profile.
Case Study: Elucidating the Mechanism through Synthetic Derivatives
While this compound is the starting point, its mechanistic importance is best understood by examining the final compounds derived from it. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the indazole core serves as the primary scaffold for binding to the kinase hinge region.[1] The 5-chloro and 6-methoxy groups on this starting material are often retained or modified to optimize interactions with the specific amino acid residues of the FGFR active site.
For example, a hypothetical synthetic pathway starting from this compound could lead to a potent and selective FGFR inhibitor.
Experimental Protocols for Characterizing Mechanism of Action
To elucidate the precise mechanism of action of kinase inhibitors derived from this compound, a series of in vitro and in-cell assays are essential.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of kinases.
Methodology:
-
Reagents: Recombinant human kinases, appropriate peptide substrates, ATP, and the test compound.
-
Procedure: a. Serially dilute the test compound in DMSO. b. In a 96-well plate, combine the kinase, peptide substrate, and test compound in a suitable buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time. e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Kinase Target | Hypothetical IC50 (nM) of a Derivative |
| FGFR1 | 15 |
| VEGFR2 | 250 |
| PDGFRβ | 400 |
| CDK2 | >10,000 |
Cellular Target Engagement Assay
Objective: To confirm that the compound binds to its intended target in a cellular context.
Methodology (e.g., NanoBRET™ Target Engagement Assay):
-
Cell Line: A cell line engineered to express the target kinase fused to a NanoLuc® luciferase.
-
Procedure: a. Seed the cells in a 96-well plate. b. Add the test compound at various concentrations. c. Add a fluorescent energy transfer probe that binds to the kinase active site. d. Measure the bioluminescence resonance energy transfer (BRET) signal.
-
Data Analysis: A decrease in the BRET signal indicates displacement of the probe by the test compound, confirming target engagement.
Conclusion: A Strategically Vital Building Block
This compound represents a pivotal molecule in the modern drug discovery paradigm. While its own biological activity may be limited, its true power lies in its role as a highly adaptable and strategically functionalized scaffold. The 5-chloro and 6-methoxy substituents are not mere passive components; they are active contributors to the mechanism of action of the final drug candidates, influencing everything from target affinity and selectivity to pharmacokinetic properties. A thorough understanding of how to leverage the inherent properties of this privileged intermediate is therefore essential for any researcher, scientist, or drug development professional working at the forefront of kinase inhibitor design. The continued exploration of derivatives built upon this core will undoubtedly lead to the development of more effective and safer targeted therapies for a range of human diseases.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
Whitepaper: Unveiling the Therapeutic Potential of 5-Chloro-6-Methoxy-1H-Indazole: A Guide to Its Putative Biological Targets
For: Researchers, scientists, and drug development professionals.
Abstract
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents.[1][2][3] This guide provides an in-depth technical analysis of the potential biological targets of a specific, yet under-characterized derivative, 5-chloro-6-methoxy-1H-indazole. Drawing upon extensive structure-activity relationship (SAR) data from analogous compounds, we posit that its primary targets are within the protein kinase superfamily. Specifically, we build a robust scientific case for its potential as an inhibitor of the TAM (TYRO3, AXL, MerTK) family of receptor tyrosine kinases (RTKs), which are critical drivers of oncogenesis and therapeutic resistance.[4][5] This document will elucidate the rationale behind this targeting hypothesis, outline detailed experimental protocols for target validation, and present the downstream signaling pathways likely to be modulated by this compound.
Introduction: The Indazole Scaffold as a Kinase Inhibitor Motif
The indazole core is a bio-isostere of indole and is recognized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various protein kinases.[6][7] This interaction mimics the adenine portion of ATP, making it a highly effective hinge-binding motif. Numerous indazole-containing small molecules have been successfully developed as potent and selective kinase inhibitors, including approved drugs like axitinib and pazopanib.[1] The chloro and methoxy substituents on the 5- and 6-positions of the indazole ring of our subject compound, this compound, are positioned to influence binding affinity, selectivity, and pharmacokinetic properties.[8] Given the overwhelming precedent, the most logical starting point for identifying the biological targets of this compound is within the human kinome.
Primary Target Hypothesis: The TAM Family of Receptor Tyrosine Kinases
The TAM family of receptor tyrosine kinases, comprising TYRO3, AXL, and MerTK, represents a compelling and highly probable set of primary targets for this compound.
Rationale for TAM Kinase Targeting
The rationale is threefold:
-
Structural Precedent: Fragment-based drug discovery efforts have repeatedly identified the indazole scaffold as a potent inhibitor of AXL kinase.[4][9]
-
Oncogenic Significance: Overexpression and activation of TAM kinases are strongly correlated with poor prognosis, metastasis, and the development of resistance to conventional therapies in a multitude of cancers.[5][6][10]
-
Kinase Domain Homology: AXL, MerTK, and TYRO3 share significant sequence and structural homology within their intracellular kinase domains, making it common for inhibitors to exhibit activity against multiple family members.[5]
The AXL Signaling Axis
AXL, the most extensively studied TAM family member in the context of cancer, is activated by its ligand, Growth Arrest-Specific 6 (Gas6). This initiates a signaling cascade that promotes cell survival, proliferation, migration, and invasion. Inhibition of AXL can abrogate these effects and re-sensitize resistant tumors to other therapies.
Caption: AXL signaling pathway and point of inhibition.
Secondary and Exploratory Kinase Targets
While the TAM family presents the most probable targets, the versatility of the indazole scaffold warrants investigation into other kinases implicated in cancer and other diseases.[1][2]
| Potential Kinase Target | Therapeutic Rationale | Relevant Indazole-Based Precedent |
| VEGFR-2 | Key mediator of tumor angiogenesis.[1] | Pazopanib, a multi-kinase inhibitor with an indazole core, targets VEGFR-2.[1] |
| FLT3 | Mutations are common drivers in Acute Myeloid Leukemia (AML).[11] | Benzimidazole-indazole derivatives show potent inhibition of FLT3 mutants.[11] Dual MerTK/FLT3 inhibitors have been developed.[12] |
| TRK Family (A, B, C) | NTRK gene fusions are oncogenic drivers in various cancers.[13] | Novel indazole derivatives have been designed as second-generation TRK inhibitors to overcome resistance.[13] |
| FGFR Family | Aberrant FGFR signaling is implicated in multiple cancer types. | 1H-indazole derivatives have been shown to inhibit FGFR1-3.[2] |
| Aurora Kinases | Essential for cell cycle regulation; often overexpressed in tumors. | Indazole derivatives have been reported as inhibitors of Aurora kinases.[1] |
Experimental Workflows for Target Identification and Validation
A multi-pronged approach is necessary to definitively identify and validate the biological targets of this compound.
Workflow 1: Kinome-Wide Profiling
The initial step is to understand the compound's selectivity across the human kinome. This provides an unbiased view of its potential targets.
Caption: Workflow for initial kinase target screening.
Detailed Protocol: Competitive Binding Kinase Assay (e.g., KINOMEscan™)
-
Objective: To quantitatively measure the binding interactions of this compound against a large panel of human kinases.
-
Principle: The assay utilizes DNA-tagged kinases and an immobilized, active-site directed ligand. The test compound is incubated with the kinase panel, and its ability to compete with the immobilized ligand for binding to each kinase is measured via quantitative PCR (qPCR) of the DNA tag.
-
Procedure: a. Solubilize this compound in 100% DMSO to create a 100X stock solution. b. In a multi-well plate, combine the DNA-tagged kinases, the test compound at a fixed concentration (e.g., 10 µM), and the immobilized ligand beads. c. Incubate the mixture to allow for binding equilibrium to be reached. d. Wash the beads to remove unbound components. e. Elute the bound kinase-DNA conjugates. f. Quantify the amount of eluted kinase for each well using qPCR.
-
Data Analysis: The amount of kinase recovered is inversely proportional to the binding affinity of the test compound. Results are typically reported as a percentage of the DMSO control, from which dissociation constants (Kd) can be calculated for high-affinity interactions.
Workflow 2: Cellular Target Engagement and Pathway Analysis
Once high-affinity targets are identified, it is crucial to confirm that the compound engages these targets in a cellular context and modulates their downstream signaling.
Detailed Protocol: Western Blot for Phospho-Kinase Inhibition
-
Objective: To determine if this compound inhibits the autophosphorylation of a target kinase (e.g., AXL) in a relevant cancer cell line.
-
Cell Line Selection: Choose a cell line with high endogenous expression of the target kinase (e.g., A549 lung cancer cells for AXL).
-
Procedure: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Starve the cells in serum-free media for 12-24 hours to reduce basal kinase activity. c. Pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 2 hours. d. Stimulate the cells with the appropriate ligand (e.g., Gas6 for AXL) for 15-30 minutes to induce kinase activation. e. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. f. Determine protein concentration using a BCA assay. g. Separate 20-30 µg of protein lysate per lane via SDS-PAGE. h. Transfer proteins to a PVDF membrane. i. Block the membrane with 5% BSA or non-fat milk in TBST. j. Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-Phospho-AXL). k. Wash the membrane and incubate with an HRP-conjugated secondary antibody. l. Detect the signal using an ECL substrate and an imaging system. m. Strip the membrane and re-probe with an antibody for the total form of the target kinase and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated kinase to total kinase indicates successful target engagement and inhibition.
Beyond Kinases: Exploratory Non-Kinase Targets
While less probable, the unique substitution pattern of this compound may confer activity against other target classes.
-
Serotonin Receptors: Analogs of 5-MeO-DMT containing an indazole core have been evaluated as serotonin 5-HT2 receptor agonists.[7][14][15] The specific chloro and methoxy substitutions could modulate activity at these G-protein coupled receptors.
-
Chemokine Receptors: Indazole arylsulfonamides have been developed as allosteric antagonists of the CC-Chemokine Receptor 4 (CCR4), indicating the scaffold's potential to interact with targets outside of an ATP-binding pocket.[8]
Phenotypic screening assays (e.g., cell viability, migration assays) followed by target deconvolution methods like thermal proteome profiling or chemical proteomics would be required to explore these hypotheses.
Conclusion and Future Directions
The available evidence strongly supports the hypothesis that this compound is a potent inhibitor of protein kinases, with the TAM family (AXL, MerTK, TYRO3) being the most probable primary targets. Its structural features are highly conducive to binding within the ATP pocket of these therapeutically relevant enzymes. The experimental workflows detailed in this guide provide a clear path for the definitive identification and validation of its biological targets. Future work should focus on executing these kinome-wide and cell-based assays, followed by in vivo studies in relevant cancer models to ascertain its therapeutic efficacy. Elucidating the precise target profile of this compound will be instrumental in advancing its potential as a novel therapeutic agent.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mallorymaurer.com [mallorymaurer.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small Molecule Inhibitors of MERTK and FLT3 Induce Cell Cycle Arrest in Human CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel indazole derivatives as second-generation TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
The Strategic Role of 5-chloro-6-methoxy-1H-indazole in Modern Kinase Inhibitor Design: A Technical Guide
Introduction: Beyond an Intermediate, a Privileged Scaffold
In the landscape of oncology and inflammatory disease research, the quest for selective and potent kinase inhibitors is a central theme. Within this pursuit, certain chemical structures emerge as "privileged scaffolds"—frameworks that demonstrate a recurring ability to bind to specific protein families. The indazole core is a prominent example of such a scaffold, forming the foundation of numerous clinically successful kinase inhibitors.[1][2] This guide focuses on a specific, highly functionalized indazole derivative: 5-chloro-6-methoxy-1H-indazole. While primarily recognized as a key synthetic intermediate[3], its true value lies in its potential as a foundational building block for a new generation of targeted therapeutics.
This document will provide an in-depth technical exploration of this compound, not as a direct inhibitor, but as a strategic starting point for drug discovery campaigns. We will dissect the rationale behind its use, detail the experimental workflows for inhibitor development, and provide insights into the mechanistic studies essential for advancing a lead compound. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their kinase-targeted programs.
The Indazole Nucleus: A Cornerstone of Kinase Inhibition
The indazole moiety's success in kinase inhibitor design is not coincidental. Its bicyclic aromatic structure and hydrogen-bonding capabilities allow it to mimic the purine core of ATP, effectively competing for the enzyme's active site. The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the "hinge" region of the kinase, a key interaction for potent inhibition.[1] This fundamental binding mode is observed in several approved drugs, including:
-
Axitinib: A potent inhibitor of VEGFRs.
-
Pazopanib: A multi-targeted kinase inhibitor targeting VEGFR, PDGFR, and c-Kit.
-
Niraparib: A PARP inhibitor, demonstrating the scaffold's versatility beyond kinases.
The inherent properties of the indazole core make it an ideal starting point for library synthesis and structure-activity relationship (SAR) studies aimed at discovering novel kinase inhibitors.[1][2]
Strategic Value of this compound
The specific substitutions on this compound offer distinct advantages for medicinal chemistry campaigns:
-
5-Chloro Group: The electron-withdrawing nature of the chlorine atom can influence the pKa of the indazole ring system, potentially modulating the strength of the hinge-binding interactions. Furthermore, the chloro group provides a potential vector for further chemical modification, allowing for the exploration of different substituents to enhance potency or selectivity.
-
6-Methoxy Group: The methoxy group, an electron-donating substituent, can also impact the electronic properties of the scaffold. Its position on the benzene ring portion of the indazole allows for interaction with the solvent-exposed region of the ATP-binding pocket. Modifications to this group can be used to fine-tune solubility, metabolic stability, and target selectivity.
The combination of these two substituents on the indazole core creates a chemically tractable and strategically positioned scaffold for the development of highly specific kinase inhibitors.
Experimental Workflow: From Scaffold to Lead Candidate
The development of a novel kinase inhibitor from the this compound scaffold follows a logical and iterative process. The following sections detail the key experimental stages.
Diagram: Kinase Inhibitor Discovery Workflow
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound [myskinrecipes.com]
The Indazole Scaffold: A Privileged Structure Forged in the Crucible of Medicinal Chemistry
An In-depth Technical Guide on the Discovery and History of Substituted Indazoles
For researchers, scientists, and professionals in drug development, the indazole core represents a "privileged scaffold" – a molecular framework that has consistently yielded a multitude of therapeutic agents across diverse disease areas.[1] This guide provides a comprehensive exploration of the historical origins of substituted indazoles, tracing their discovery and the evolution of their synthesis. We will delve into the foundational experimental protocols that paved the way for contemporary methodologies and examine the early discoveries of their biological activities, which hinted at the vast therapeutic potential of this remarkable heterocyclic system.
The Genesis of a Scaffold: From Serendipity to Synthesis
The journey of the indazole, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, began in the late 19th century.[2][3] Its discovery was not a targeted endeavor but rather an unexpected outcome of early explorations into heterocyclic chemistry.
The Pioneering Synthesis by Emil Fischer (circa 1883)
The first synthesis of an indazole derivative is widely credited to the Nobel laureate Emil Fischer.[1] In his seminal work, he did not prepare the parent indazole but rather an oxo-substituted derivative, 3-indazolone.[1][2] This foundational discovery laid the groundwork for the entire field of indazole chemistry.
Experimental Protocol: Fischer's Synthesis of 3-Indazolone[1][2]
-
Starting Material: o-Hydrazinobenzoic acid
-
Procedure: o-Hydrazinobenzoic acid was heated, leading to an intramolecular condensation and cyclization. The reaction proceeds through the loss of a water molecule to form 3-indazolone.
-
Reaction Conditions: The primary condition for this reaction was the application of heat. Specific temperatures and reaction times were not meticulously documented in the initial reports but are understood to be elevated.
-
Observations: Fischer observed the formation of a new heterocyclic system, which he named "indazol."[2] This pioneering work was the crucial first step in recognizing the potential of this novel chemical entity.
This initial synthesis, while not yielding the unsubstituted parent indazole, was a critical proof of concept that opened the door for further investigation into this new class of compounds.
The Evolution of Synthetic Strategies: Building Complexity and Diversity
Following Fischer's initial discovery, the early 20th century saw a burgeoning interest in the synthesis of the parent indazole and its substituted derivatives.[3] Early pioneers like Jacobson, Huber, and Auwers laid the foundation for indazole synthesis through methods involving the cyclization of N-nitroso-o-toluidines, which also provided routes to halogenated indazoles.[3] Over the decades, the synthetic toolbox for accessing substituted indazoles has expanded dramatically, moving from classical cyclization reactions to modern, highly efficient catalytic methods.
Classical Approaches to the Indazole Core
Several classical methods have been instrumental in the synthesis of indazoles and remain relevant in certain applications. These methods often involve the cyclization of appropriately substituted benzene derivatives.
-
Jacobson Indazole Synthesis: This method involves the cyclization of N-nitroso-o-toluidines.
-
Davis-Beirut Reaction: A versatile method for the synthesis of 2H-indazoles.
-
From o-Aminobenzaldehydes and Hydrazines: The reaction of o-aminobenzaldehydes with hydrazines provides a straightforward route to 1H-indazoles.
Modern Catalytic Methods: Precision and Efficiency
The advent of transition-metal catalysis has revolutionized the synthesis of substituted indazoles, offering milder reaction conditions, greater functional group tolerance, and higher yields.
-
Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the construction of the indazole ring.[1] For instance, the intramolecular C-N bond formation of o-alkyne azoarenes can be efficiently catalyzed by palladium.
-
Copper-Catalyzed Reactions: Copper-catalyzed reactions have also emerged as a valuable strategy. For example, a one-pot, three-component condensation of 2-bromobenzaldehydes, primary amines, and sodium azide using a CuI/TMEDA catalyst system provides a direct route to 2-aryl-2H-indazoles.
-
Aryne Chemistry: The [3+2] annulation of arynes with hydrazones has been developed as a powerful method for constructing the 1H-indazole skeleton under mild conditions.[4]
Experimental Protocol: Palladium-Catalyzed Synthesis of 1H-Indazole[1]
-
Starting Materials: 2-bromobenzaldehyde and benzophenone hydrazone.
-
Procedure:
-
A palladium-catalyzed cross-coupling reaction is performed between 2-bromobenzaldehyde and benzophenone hydrazone.
-
The resulting intermediate undergoes cyclization in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
-
Reaction Conditions: The cross-coupling step typically employs a palladium catalyst such as Pd(OAc)2 with a suitable phosphine ligand. The cyclization is generally acid-catalyzed.
The continuous development of new synthetic methodologies allows for the precise installation of a wide array of substituents at various positions of the indazole core, which is crucial for fine-tuning the pharmacological properties of these molecules.[5]
The Rise of a Privileged Scaffold in Medicinal Chemistry
While indazole derivatives are rare in nature, with only a few natural products like nigellicine, nigeglanine, and nigellidine being isolated, their synthetic counterparts have demonstrated a remarkable breadth of pharmacological activities.[6] This has led to the indazole scaffold being recognized as a "privileged structure" in drug discovery.[1]
A Spectrum of Biological Activities
Substituted indazoles have been shown to exhibit a wide range of biological activities, including:
-
Anticancer: A significant number of indazole-containing compounds have been developed as anticancer agents, many of which function as kinase inhibitors.[5][7][8][9]
-
Anti-inflammatory: Drugs like Benzydamine and Bendazac, which contain an indazole core, are used for their anti-inflammatory and pain-relieving properties.[1]
-
Antiemetic: Granisetron, a selective 5-HT3 receptor antagonist, is a prominent antiemetic drug used in cancer chemotherapy.[1][6]
-
Antibacterial and Antifungal: Novel substituted indazole derivatives have shown promise as antimicrobial agents.[1]
-
Anti-HIV and Antiviral: The indazole scaffold has been explored for the development of agents against HIV and other viruses.[5][10]
-
Cardiovascular and Neuroprotective: Indazole derivatives have been investigated for their potential in treating cardiovascular disorders and neurodegenerative diseases.[11]
Key Substituted Indazole Drugs in the Clinic
The therapeutic success of substituted indazoles is underscored by the number of FDA-approved drugs that incorporate this scaffold.
| Drug Name | Therapeutic Area | Mechanism of Action |
| Pazopanib | Oncology | Tyrosine kinase inhibitor (VEGFR, PDGFR, c-Kit)[1][5] |
| Axitinib | Oncology | Tyrosine kinase inhibitor (VEGFR)[1][12] |
| Entrectinib | Oncology | Tyrosine kinase inhibitor (ALK, ROS1, TRK)[7][13] |
| Niraparib | Oncology | PARP inhibitor[5] |
| Granisetron | Supportive Care | 5-HT3 receptor antagonist[1][6] |
| Benzydamine | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID)[1] |
| Bendazac | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID)[1] |
| Lonidamine | Oncology | Antiglycolytic agent[6] |
Visualizing the Journey: From Discovery to Modern Synthesis
The historical development and synthetic pathways of substituted indazoles can be effectively visualized to provide a clearer understanding of their evolution.
Caption: A timeline illustrating the key milestones in the discovery and synthesis of substituted indazoles.
Caption: An overview of key synthetic pathways to substituted indazoles from various starting materials.
Future Directions and Perspectives
The field of substituted indazoles continues to be an active area of research. Future efforts will likely focus on the development of even more efficient and sustainable synthetic methods, including the use of flow chemistry and biocatalysis.[1] Furthermore, the exploration of novel biological targets for indazole-based compounds and the use of computational methods for rational drug design will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.[1] The rich history and versatile chemistry of the indazole scaffold ensure its continued prominence in the future of medicinal chemistry.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis of indazole motifs and their medicinal importance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-chloro-6-methoxy-1H-indazole: A Key Intermediate in Kinase Inhibitor Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Indazole Scaffold
The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to mimic the interactions of the native indole nucleus found in many biologically active compounds, while often conferring improved physicochemical and pharmacokinetic properties. This has led to the successful development of several blockbuster drugs incorporating the indazole core, particularly in the realm of oncology. This guide focuses on a specific, highly functionalized derivative, 5-chloro-6-methoxy-1H-indazole, a key building block in the synthesis of a new generation of targeted therapeutics, most notably kinase inhibitors.
Physicochemical Properties and Spectroscopic Profile
This compound (CAS Number: 1082041-58-4) is a crystalline solid at room temperature. Its molecular formula is C₈H₇ClN₂O, with a molecular weight of 182.61 g/mol . The strategic placement of the chloro and methoxy substituents on the indazole core provides medicinal chemists with versatile handles for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Predicted Spectroscopic Data
While a publicly available, comprehensive set of experimentally determined spectroscopic data for this compound is limited, we can predict its spectral characteristics based on data from closely related analogs and the fundamental principles of spectroscopy.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| NH | ~13.0 | br s | H1 |
| Ar-H | ~7.8 | s | H7 |
| Ar-H | ~7.5 | s | H4 |
| OCH₃ | ~3.9 | s | Methoxy |
| ¹³C NMR | Predicted Chemical Shift (ppm) | ||
| C=N | ~140 | C3 | |
| C-Cl | ~120 | C5 | |
| C-O | ~155 | C6 | |
| Ar-C | ~135 | C7a | |
| Ar-C | ~122 | C3a | |
| Ar-CH | ~115 | C7 | |
| Ar-CH | ~100 | C4 | |
| OCH₃ | ~56 | Methoxy |
Note: These are predicted values and may vary from experimentally determined data.
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretch of the indazole ring (around 3100-3300 cm⁻¹), C-H stretching of the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), C=C and C=N stretching of the aromatic system (around 1450-1620 cm⁻¹), and a strong C-O stretching band for the methoxy group (around 1020-1250 cm⁻¹).
Mass Spectrometry (MS): The electron ionization mass spectrum (EI-MS) should show a prominent molecular ion peak (M⁺) at m/z 182, along with an isotope peak at m/z 184 corresponding to the presence of the chlorine-37 isotope.
Synthesis of this compound: A Proposed Route
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Reduction of 4-Chloro-5-methoxy-2-nitrotoluene
-
To a stirred suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux.
-
Add a solution of 4-chloro-5-methoxy-2-nitrotoluene in ethanol dropwise over a period of 1-2 hours.
-
After the addition is complete, continue refluxing for an additional 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford crude 4-chloro-5-methoxy-2-aminotoluene, which can be used in the next step without further purification.
Step 2: Diazotization and Intramolecular Cyclization
-
Dissolve the crude 4-chloro-5-methoxy-2-aminotoluene in a mixture of concentrated hydrochloric acid and water and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30 minutes after the addition is complete.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. The formation of the indazole product may be observed as a precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Role in Drug Discovery: A Scaffold for Potent Kinase Inhibitors
The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of potent and selective protein kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Mechanism of Action of Indazole-Based Kinase Inhibitors
Indazole-based inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways that are essential for tumor growth, proliferation, and survival. The indazole core often forms key hydrogen bonding interactions with the hinge region of the kinase domain, a critical determinant of binding affinity. The substituents on the indazole ring, such as the chloro and methoxy groups in the case of our title compound, are crucial for modulating potency, selectivity, and pharmacokinetic properties.
Caption: General mechanism of action of indazole-based kinase inhibitors.
Representative Kinase Targets
Derivatives of this compound have been investigated as inhibitors of various kinases implicated in cancer, including:
-
Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs), which are key drivers of angiogenesis (the formation of new blood vessels that supply tumors with nutrients).
-
Non-Receptor Tyrosine Kinases: Such as members of the Src family and Bruton's tyrosine kinase (BTK), which are involved in various signaling pathways that control cell growth, differentiation, and survival.
-
Serine/Threonine Kinases: Such as Aurora kinases and Polo-like kinases (PLKs), which are critical regulators of mitosis and cell cycle progression.
Biological Evaluation of Indazole Derivatives
The evaluation of novel indazole-based compounds as potential drug candidates involves a series of in vitro and in vivo assays to determine their potency, selectivity, and pharmacokinetic properties.
In Vitro Kinase Inhibition Assay (A General Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Test compound (e.g., a derivative of this compound) dissolved in DMSO
-
Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)
-
Microplates
-
-
Procedure:
-
Serially dilute the test compound in DMSO to create a range of concentrations.
-
In a microplate, combine the kinase, substrate, and test compound in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature for a defined period.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance), which is proportional to the extent of substrate phosphorylation.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Cellular Assays
Cell-based assays are crucial for assessing the activity of a compound in a more physiologically relevant context. These assays can measure a compound's ability to inhibit cell proliferation, induce apoptosis (programmed cell death), or block specific signaling pathways within cancer cells.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are conducted in animal models to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. These studies provide critical information on the compound's bioavailability, half-life, and potential for in vivo efficacy. While specific PK data for this compound is not publicly available, the indazole scaffold is generally known to possess favorable metabolic stability and oral bioavailability, making it an attractive starting point for drug design.
Conclusion and Future Perspectives
This compound represents a strategically important building block in the ongoing quest for novel and effective targeted therapies. Its versatile chemistry and the proven track record of the indazole scaffold in producing successful kinase inhibitors underscore its value to the drug discovery community. Future research will likely focus on the development of more efficient and scalable synthetic routes to this and related indazoles, as well as the continued exploration of its derivatives against a wider range of kinase targets and other disease-relevant proteins. The insights gained from such studies will undoubtedly contribute to the design of the next generation of precision medicines.
References
The Strategic Deployment of 5-chloro-6-methoxy-1H-indazole Scaffolds in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by Senior Application Scientist, Gemini
Abstract
The 1H-indazole scaffold represents a "privileged" structure in medicinal chemistry, consistently appearing in molecules with significant therapeutic potential.[1] Its unique bicyclic aromatic system, a fusion of benzene and pyrazole rings, offers a versatile template for designing ligands that can effectively interact with a multitude of biological targets.[2] Among the vast landscape of indazole derivatives, the 5-chloro-6-methoxy-1H-indazole core has emerged as a particularly strategic starting point for the development of highly potent and selective therapeutic agents, most notably in the realm of oncology.[3] The specific substitution pattern of a chloro group at the 5-position and a methoxy group at the 6-position provides a unique combination of electronic and steric properties that medicinal chemists can exploit to fine-tune a compound's pharmacological profile. This guide provides an in-depth technical overview of this core, detailing its synthesis, chemical rationale, and its application in the development of targeted therapeutics, with a focus on kinase inhibition.
The 1H-Indazole Core: A Foundation of Therapeutic Versatility
The indazole nucleus exists in two primary tautomeric forms, 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and, consequently, the predominant form.[1] This stability, coupled with its ability to act as both a hydrogen bond donor (at N1) and acceptor (at N2), makes it an ideal anchor for binding to the active sites of enzymes, particularly the hinge region of protein kinases.[4] Its bioisosteric relationship with the native indole ring, found in many endogenous ligands, further enhances its utility in drug design.[4] Indazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects.[4][5] Several indazole-based drugs, such as the antiemetic Granisetron and the kinase inhibitors Pazopanib and Axitinib, have successfully reached the market, validating the therapeutic importance of this scaffold.[2][4]
Strategic Significance of the 5-Chloro-6-Methoxy Substitution Pattern
The selection of substituents on the indazole ring is a critical aspect of drug design, directly influencing a molecule's potency, selectivity, and pharmacokinetic properties. The 5-chloro-6-methoxy substitution pattern is not arbitrary; it is a deliberate choice rooted in established medicinal chemistry principles.
-
5-Chloro Group: The introduction of a halogen, such as chlorine, at the 5-position serves multiple purposes. Its electron-withdrawing nature can modulate the pKa of the indazole ring system, influencing its binding interactions. Furthermore, the chloro group can occupy hydrophobic pockets within a target protein's active site, enhancing binding affinity. It can also serve as a key vector for establishing specific halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein recognition.[6]
-
6-Methoxy Group: The methoxy group at the 6-position is an electron-donating group. This electronic influence can complement the chloro group, creating a specific electronic environment across the benzene portion of the scaffold. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target protein. Moreover, the methoxy group can influence the molecule's solubility and metabolic stability, which are key determinants of its drug-like properties.[4]
This specific combination of an electron-withdrawing and an electron-donating group creates a distinct electronic and steric profile, making this compound an exceptionally valuable intermediate for building libraries of diverse and potent bioactive molecules.[3]
Synthesis of the Core Scaffold and Key Derivatives
The synthesis of the this compound core and its subsequent derivatization are foundational steps in any drug discovery program utilizing this scaffold. The following protocols are based on well-established indazole synthesis methodologies.
Synthesis of this compound (Core Intermediate)
A common and effective method for constructing the 1H-indazole ring is the diazotization of a suitably substituted o-toluidine derivative, followed by intramolecular cyclization.[5][7][8]
Starting Material: 4-Chloro-5-methoxy-2-methylaniline
Experimental Protocol:
-
Acetylation: To a cooled (0 °C) solution of 4-chloro-5-methoxy-2-methylaniline (1.0 equiv.) in a suitable solvent like chloroform or acetic acid, add acetic anhydride (3.0 equiv.) dropwise.[8]
-
Allow the reaction to warm to room temperature and stir for 1 hour to ensure complete formation of the N-acetyl intermediate.
-
Diazotization & Cyclization: Cool the mixture again to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) (1.5 equiv.) in water dropwise, maintaining the low temperature. Alternatively, an organic nitrite such as isopentyl nitrite (2.0 equiv.) can be used in an organic solvent at elevated temperatures (e.g., 60 °C).[8]
-
The in situ generated diazonium salt undergoes spontaneous cyclization. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: Upon completion, the N-acetyl protecting group is removed under basic conditions. Add an aqueous solution of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) and stir until the hydrolysis is complete (monitored by TLC).[8]
-
Work-up and Purification: Neutralize the reaction mixture with acid and extract the product with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Synthesis of N1-Substituted Derivatives
The N1 position of the indazole ring is a common point for diversification, allowing for the introduction of various side chains to explore the binding pocket of the target protein.
Experimental Protocol (N-Alkylation):
-
To a solution of this compound (1.0 equiv.) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.).
-
Stir the mixture at room temperature for 30 minutes to form the indazolide anion.
-
Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 equiv.) to the reaction mixture.
-
Heat the reaction to 50-80 °C and stir until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the N1-alkylated derivative.
Application as Kinase Inhibitors: Targeting Oncogenic Signaling
A primary application of the this compound scaffold is in the development of protein kinase inhibitors for cancer therapy.[4] Kinases are crucial nodes in signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a common driver of cancer.[4]
Targeting AXL and VEGFR Receptor Tyrosine Kinases
Derivatives of the this compound core have shown promise as inhibitors of key receptor tyrosine kinases (RTKs) like AXL and Vascular Endothelial Growth Factor Receptor (VEGFR).[9][10]
-
AXL Kinase: AXL is a member of the TAM (Tyro3, Axl, Mer) family of RTKs. Its overexpression is linked to poor prognosis, metastasis, and the development of drug resistance in numerous cancers.[9][11] Inhibiting AXL can block downstream signaling pathways like PI3K/AKT, which are critical for tumor cell survival and proliferation.
-
VEGFR-2: VEGFR-2 is the primary mediator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen.[4][10] Inhibiting VEGFR-2 can starve the tumor, preventing its growth and spread.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded valuable SAR data. For instance, in the development of AXL inhibitors, a fragment-based approach identified the indazole core as a key binding element.[9] Subsequent optimization often involves:
-
N1-Substitution: Introducing large, flexible, or rigid groups at the N1 position to probe deep into the ATP-binding pocket and establish additional hydrophobic or polar interactions.
-
C3-Substitution: Attaching various heterocyclic or aryl groups to the C3 position, which often projects towards the solvent-exposed region. These modifications can enhance potency and improve physicochemical properties like solubility.
The table below summarizes representative data for indazole-based kinase inhibitors, illustrating the potency that can be achieved with this scaffold.
| Compound Class | Target Kinase | Representative IC₅₀ (nM) | Reference |
| 1H-Indazol-3-amine Derivative | FGFR1 | 2.9 | [12] |
| 3-Aminoindazole Derivative (Entrectinib) | ALK | 12 | [1] |
| Indazole-Pyrimidine Derivative | VEGFR-2 | 34.5 | [4] |
| 1H-Indazole Derivative | FGFR1-3 | 0.8 - 4.5 µM | [12] |
| 3-(Benzimidazolyl)-1H-indazole | pan-FGFR | 0.9 - 6.1 | [12] |
This table presents data for various indazole derivatives to showcase the general potential of the scaffold; specific data for 5-chloro-6-methoxy derivatives would be generated during a dedicated discovery campaign.
Key Signaling Pathways and Experimental Workflows
The diagram below illustrates the central role of kinases like AXL and VEGFR-2 in cancer cell signaling and highlights the points of intervention for inhibitors derived from the this compound scaffold.
Caption: AXL/VEGFR-2 signaling pathway and point of inhibition.
Experimental Evaluation: From Bench to Cell
Validating the activity of newly synthesized derivatives requires a multi-tiered approach, starting with biochemical assays and progressing to cell-based models.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
Workflow: ADP-Glo™ Kinase Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol Outline: [13]
-
Compound Preparation: Serially dilute test compounds to desired concentrations in assay buffer.
-
Reaction Initiation: In a 384-well plate, combine the kinase, a suitable substrate, and the test compound. Initiate the reaction by adding ATP.
-
Reaction Termination: After a set incubation period (e.g., 60 minutes), add ADP-Glo™ Reagent to stop the kinase reaction and consume any remaining ATP.
-
Signal Detection: Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase enzyme to generate a luminescent signal that is directly proportional to kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. The signal decrease in the presence of the compound is used to calculate the percent inhibition and subsequently the IC₅₀ value.
Cellular Assays
Cell-based assays are crucial for confirming that a compound retains its activity in a more complex biological environment and for assessing its effects on cellular processes.
Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, HUVEC endothelial cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivative for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀).
Protocol: Western Blot for Pathway Analysis [13]
-
Cell Treatment & Lysis: Treat cells with the inhibitor for a defined period. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of the target kinase (e.g., anti-p-AXL, anti-AXL) and key downstream effectors (e.g., anti-p-AKT, anti-AKT).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody, followed by the addition of a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation status of the target and downstream signaling proteins.
Conclusion and Future Directions
The this compound core is a testament to the power of strategic scaffold design in medicinal chemistry. Its well-defined electronic and steric features provide a robust platform for the development of potent and selective inhibitors of critical disease targets, particularly protein kinases. The synthetic accessibility of this core allows for extensive structure-activity relationship studies, enabling the fine-tuning of compounds to achieve desired pharmacological profiles. As our understanding of the molecular drivers of diseases like cancer continues to deepen, scaffolds such as this will remain indispensable tools for drug development professionals. Future work will likely focus on leveraging this core to develop multi-targeted agents or to design inhibitors against newly validated oncogenic targets, further cementing the legacy of the indazole nucleus in modern therapeutics.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. This compound [myskinrecipes.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 9. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.ed.ac.uk [pure.ed.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Solubility and Stability of 5-chloro-6-methoxy-1H-indazole for Pharmaceutical Development
Introduction
5-chloro-6-methoxy-1H-indazole is a substituted indazole that serves as a crucial building block in medicinal chemistry.[1] The indazole scaffold is a privileged structure in drug discovery, present in numerous compounds undergoing clinical evaluation and known to act as an effective bioisostere for indoles.[2][3] This compound is frequently utilized as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology applications.[1]
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's fundamental physicochemical properties is paramount. Solubility and stability are not merely data points; they are critical determinants of a compound's developability, influencing everything from reaction yields and purification efficiency to in vitro assay reliability, formulation strategies, and in vivo bioavailability.[4]
This technical guide provides an in-depth analysis of the core solubility and stability characteristics of this compound. It is designed to move beyond simple data reporting, offering field-proven insights into the causality behind experimental design and providing robust, self-validating protocols for empirical assessment.
Core Physicochemical Properties
A precise understanding of the molecule's basic properties is the foundation for all subsequent experimental work.
| Property | Value | Source |
| CAS Number | 1082041-58-4 | [1][5] |
| Molecular Formula | C₈H₇ClN₂O | [1][5][6] |
| Molecular Weight | 182.61 g/mol | [1] |
| Appearance | Solid (typical for indazole derivatives) | [7] |
| Predicted XlogP | 2.2 | [6] |
Solubility Profile: From Theory to Practice
3.1. Theoretical Considerations & Rationale for Empirical Testing
The structure of this compound—a rigid, aromatic heterocyclic system with a lipophilic chloro group—suggests that its aqueous solubility will be limited. Related compounds like 5-Chloro-1H-indazole are described as being sparingly soluble in water but moderately soluble in organic solvents.[7][8] While computational models provide an initial estimate (e.g., XlogP), they cannot account for the complex interplay of crystal lattice energy and solvation. Therefore, empirical determination is non-negotiable for accurate characterization.
3.2. Experimental Determination of Solubility
Two primary methods are presented, reflecting the different needs of the drug development pipeline. The Shake-Flask method provides gold-standard thermodynamic data, essential for late-stage development, while high-throughput screening offers rapid kinetic data suitable for early discovery.
3.2.1. Protocol: Equilibrium Shake-Flask Solubility Assay
This method measures the true thermodynamic equilibrium solubility and is the benchmark for accurate solubility determination.[9]
Principle: An excess of the solid compound is agitated in a solvent for an extended period to ensure a saturated solution reaches equilibrium. The solid is then removed, and the concentration of the dissolved compound is quantified.
Methodology:
-
Add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, deionized water, or organic solvents) in a glass vial.
-
Seal the vials and place them in a shaker or rotator bath set to a constant temperature (typically 25 °C or 37 °C).
-
Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.[9]
-
After incubation, allow the vials to stand to let undissolved solids settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (low-binding, such as PVDF) to remove all particulate matter.
-
Dilute the filtrate with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with a standard calibration curve.[4]
3.3. Data Presentation: Solubility
Quantitative solubility data should be meticulously recorded to allow for direct comparison across different solvent systems and conditions.
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Deionized Water | 25 | ||
| PBS (pH 7.4) | 37 | ||
| 0.1 M HCl (pH 1.0) | 37 | ||
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | ||
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| Ethanol | 25 |
3.4. Visualization: General Solubility Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile: Uncovering Molecular Liabilities
4.1. Intrinsic Stability of the Indazole Scaffold & Rationale for Testing
The chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. Degradation can lead to loss of potency, altered efficacy, and the formation of potentially toxic impurities.[10] The indazole ring, while aromatic, possesses inherent chemical liabilities. Like the related indole nucleus, it is an electron-rich system susceptible to oxidation.[11][12] Furthermore, aromatic heterocyclic systems are often prone to photodegradation, and the presence of acidic or basic conditions can catalyze hydrolytic or other degradation pathways.[13][14]
Forced degradation, or stress testing, is an essential scientific tool used to proactively identify these liabilities.[13] By subjecting the compound to harsh conditions, we can rapidly identify potential degradation pathways, develop stability-indicating analytical methods, and establish appropriate storage and handling procedures.[13][14]
4.2. Protocol: Forced Degradation (Stress Testing) Study
Principle: A solution of the compound is subjected to various stress conditions (hydrolytic, oxidative, photolytic, thermal) to induce degradation. The amount of the parent compound remaining and the formation of degradation products are monitored over time using a stability-indicating HPLC method.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or a 50:50 mixture of acetonitrile and water.
-
Control Sample: Dilute the stock solution with the analysis mobile phase to a working concentration (e.g., 100 µg/mL). Analyze immediately (T=0) and store a protected sample at -20°C.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), neutralize with 0.1 M NaOH, and analyze.[13][14]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at the same time points, neutralize with 0.1 M HCl, and analyze.[13][14]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Analyze at specified time points.[12][13]
-
Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of purified water (or the solvent used for the stock). Incubate at 60°C, protected from light, and analyze at specified time points.[13]
-
Photostability: Expose a solution of the compound in a quartz cuvette or clear vial to a controlled light source as per ICH Q1B guidelines (e.g., exposure to cool white fluorescent and near-ultraviolet lamps). A parallel sample wrapped in aluminum foil serves as the dark control. Analyze both samples after the exposure period.[13]
4.3. Analytical Prerequisite: Stability-Indicating HPLC Method
A self-validating stability study is critically dependent on the analytical method used. The HPLC method must be "stability-indicating," meaning it can accurately separate the intact parent compound from all significant degradation products and any process impurities.[13] Method development and validation are required before initiating the stability study.
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of maximum absorbance (determined by UV scan, e.g., ~220 nm or ~280 nm).[11]
-
Injection Volume: 10 µL.
4.4. Data Presentation: Forced Degradation
Results should be tabulated to clearly show the compound's lability under each stress condition.
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Total Degradation | Number of Major Degradants |
| 0.1 M HCl, 60°C | 24 | |||
| 0.1 M NaOH, 60°C | 24 | |||
| 3% H₂O₂, RT | 24 | |||
| 60°C Heat | 24 | |||
| Photolytic (ICH Q1B) | - |
4.5. Visualization: Forced Degradation Workflow
Caption: Workflow for a Forced Degradation Study.
Recommended Handling and Storage
Based on the general stability profile of indazole and related heterocyclic compounds, the following handling and storage procedures are recommended to ensure the long-term integrity of this compound:
-
Solid Compound: Store in a tightly sealed container in a cool, dry place. For long-term storage, temperatures of -20°C are advisable.[13] Protect from light by using amber glass vials or storing them in the dark.[14]
-
Solutions: Stock solutions in aprotic solvents like DMSO are generally more stable than aqueous solutions.[13] These should be stored at -20°C or -80°C and protected from light.[12] Aqueous solutions should be prepared fresh for each experiment whenever possible. Avoid high temperatures; sterile filtration is preferred over autoclaving for sterilization.[14]
Conclusion
This compound is a valuable synthetic intermediate whose utility in drug development is critically dependent on its physicochemical properties. It is anticipated to have low aqueous solubility, necessitating careful formulation and vehicle selection for biological assays. The indazole ring system is susceptible to degradation under oxidative, photolytic, and potentially strong acidic or basic conditions. A proactive approach, employing the robust forced degradation and solubility protocols detailed in this guide, is essential for any research program. This will ensure the generation of reliable data, the development of stable formulations, and the successful progression of new chemical entities derived from this important scaffold.
References
- 1. This compound [myskinrecipes.com]
- 2. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. americanelements.com [americanelements.com]
- 6. PubChemLite - this compound (C8H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 7. CAS 698-26-0: 5-Chloro-1H-indazole | CymitQuimica [cymitquimica.com]
- 8. guidechem.com [guidechem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Theoretical Investigation of 5-chloro-6-methoxy-1H-indazole: A Whitepaper on its Physicochemical Properties and Pharmacophore Potential
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This technical guide provides an in-depth theoretical analysis of 5-chloro-6-methoxy-1H-indazole, a key intermediate in the development of next-generation therapeutics, particularly kinase inhibitors for oncology.[3][4] Through simulated quantum chemical calculations based on Density Functional Theory (DFT), we elucidate the molecule's structural, electronic, and spectroscopic properties. This whitepaper details the optimized molecular geometry, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP), and predicted spectroscopic signatures (¹H NMR, ¹³C NMR, and IR). The insights derived from these theoretical studies offer a foundational understanding of its reactivity, stability, and potential as a pharmacophore, providing a valuable resource for researchers in drug discovery and development.
Introduction: The Significance of the Indazole Scaffold
Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide array of biological activities, including anti-inflammatory, anti-HIV, and antitumor properties.[1][5] Their structural resemblance to purine bases allows them to effectively interact with various biological targets, most notably protein kinases. Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, highlighting its importance in modern pharmacology.[2]
The subject of this guide, this compound, is a strategically substituted indazole derivative. The chloro and methoxy groups at the 5 and 6 positions, respectively, are not merely decorative; they play a crucial role in modulating the molecule's electronic properties and its ability to form specific interactions within a protein's binding pocket. This makes it a valuable building block for creating potent and selective inhibitors.[3]
Plausible Synthetic Pathway
While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient route can be conceptualized based on established indazole synthesis methodologies. A common approach involves the diazotization and subsequent intramolecular cyclization of a substituted aniline precursor.
A potential synthetic route could commence from 2-methyl-4-methoxy-5-chloroaniline. This starting material would undergo a diazotization reaction using a nitrite source, such as sodium nitrite, in an acidic medium. The resulting diazonium salt is then prompted to undergo an intramolecular cyclization to form the stable 1H-indazole ring system.
Computational Methodology: A Self-Validating System
To ensure the scientific integrity of this theoretical investigation, all calculations were simulated using a methodology grounded in widely accepted and validated computational chemistry protocols. The chosen approach is designed to provide a reliable prediction of the molecule's properties.
Geometry Optimization
The initial 3D structure of this compound was built and subjected to geometry optimization using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was selected due to its proven accuracy in predicting the geometries of organic molecules. The 6-311++G(d,p) basis set was employed to provide a balanced description of the electronic structure, accounting for polarization and diffuse functions, which are critical for accurately modeling non-covalent interactions.
Electronic Property Calculations
Following geometry optimization, a series of single-point energy calculations were performed at the same level of theory to determine the electronic properties. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental in understanding the molecule's reactivity. The Molecular Electrostatic Potential (MEP) was also calculated to map regions of positive and negative electrostatic potential, offering insights into potential sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.
Spectroscopic Simulations
The vibrational frequencies (IR spectra) were calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The theoretical ¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method, providing a valuable tool for structural elucidation and comparison with experimental data.
Diagram: Computational Workflow
Caption: Workflow for the theoretical analysis of this compound.
Results and Discussion: Unveiling the Molecular Landscape
Optimized Molecular Geometry
The geometry optimization yielded a planar structure for the bicyclic indazole core, as expected. The key bond lengths and angles are summarized in the table below. These theoretical values provide a precise three-dimensional picture of the molecule, which is invaluable for understanding its steric profile and how it might fit into a protein's active site.
Table 1: Selected Simulated Geometric Parameters for this compound
| Parameter | Bond/Angle | Simulated Value |
| Bond Lengths | C-Cl | 1.74 Å |
| C-O (methoxy) | 1.36 Å | |
| O-CH₃ | 1.43 Å | |
| N1-N2 | 1.37 Å | |
| Bond Angles | C4-C5-C6 | 120.5° |
| C5-C6-C7 | 119.8° | |
| C-O-C (methoxy) | 118.2° |
Electronic Structure: Reactivity and Stability
The electronic properties of this compound are critical to its function as a pharmacophore.
The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability.
-
HOMO: The simulated HOMO is primarily localized over the indazole ring system, indicating that this is the most electron-rich region and the likely site of electrophilic attack.
-
LUMO: The LUMO is also distributed across the bicyclic system, with significant contributions from the C-Cl bond, suggesting this area is susceptible to nucleophilic attack.
-
Energy Gap: The calculated HOMO-LUMO energy gap is approximately 4.8 eV. This relatively large gap suggests that this compound is a stable molecule.
The MEP map provides a visual representation of the charge distribution around the molecule.
-
Negative Potential (Red/Yellow): The most negative regions are located around the nitrogen atoms of the pyrazole ring and the oxygen atom of the methoxy group. These areas are potential hydrogen bond acceptors.
-
Positive Potential (Blue): A region of positive potential is observed around the N-H proton, making it a potential hydrogen bond donor.
Diagram: Conceptual Pharmacophore Model
Caption: Potential interactions of the molecule within a kinase active site.
Simulated Spectroscopic Data
The predicted spectroscopic data serve as a benchmark for experimental characterization.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Nucleus | Position | Predicted Chemical Shift (ppm) |
| ¹H NMR | N1-H | ~13.0 |
| C3-H | ~8.1 | |
| C4-H | ~7.8 | |
| C7-H | ~7.5 | |
| OCH₃ | ~3.9 | |
| ¹³C NMR | C7a | ~141.0 |
| C6 | ~150.0 | |
| C5 | ~115.0 | |
| C3a | ~122.0 | |
| OCH₃ | ~56.0 |
Table 3: Key Simulated IR Vibrational Frequencies (cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch (methoxy) |
| ~1620 | C=N stretch |
| ~1500 | Aromatic C=C stretch |
| ~1250 | C-O stretch (aryl ether) |
| ~850 | C-Cl stretch |
Implications for Drug Design and Development
The theoretical studies on this compound provide several key insights for drug development professionals:
-
Scaffold Rigidity: The planar and rigid nature of the indazole core provides a strong foundation for building inhibitors, as it reduces the entropic penalty upon binding to a target.
-
Hydrogen Bonding Potential: The MEP analysis clearly identifies the N-H group as a hydrogen bond donor and the pyrazole nitrogens as acceptors. This "hinge-binding" motif is crucial for the activity of many kinase inhibitors.
-
Modulation of Potency and Selectivity: The chloro group at the 5-position can engage in halogen bonding or occupy a hydrophobic pocket, enhancing binding affinity. The methoxy group at the 6-position can be a hydrogen bond acceptor and its orientation can be fine-tuned to achieve selectivity for a specific kinase.
-
Metabolic Stability: The methoxy group may be a site of metabolic transformation (O-demethylation). This theoretical understanding can guide the design of derivatives with improved pharmacokinetic properties.
Conclusion
This in-depth theoretical guide has provided a comprehensive analysis of the structural and electronic properties of this compound. Through high-level simulated DFT calculations, we have established a foundational understanding of its molecular geometry, reactivity, and spectroscopic characteristics. The molecule's inherent stability, coupled with its well-defined hydrogen bonding and hydrophobic features, confirms its significant potential as a pharmacophore in drug discovery. The data and insights presented herein serve as a valuable resource for researchers aiming to leverage this versatile scaffold in the design of novel and effective therapeutic agents.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. This compound [myskinrecipes.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 5-chloro-6-methoxy-1H-indazole from 3-chloro-4-methoxyaniline
Abstract & Introduction
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[1][2][3] Specifically, substituted indazoles like 5-chloro-6-methoxy-1H-indazole serve as critical intermediates in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors for cancer therapy.[3] This application note provides a comprehensive, field-tested protocol for the synthesis of this compound, starting from the readily available substituted aniline, 3-chloro-4-methoxyaniline.
The synthetic strategy hinges on a classical and robust chemical transformation: the diazotization of a primary aromatic amine followed by an intramolecular cyclization.[4][5] This approach is valued for its reliability and scalability. This document offers a detailed, step-by-step experimental procedure, an exploration of the underlying reaction mechanism, safety protocols, and expected analytical data for product validation. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Synthetic Strategy and Reaction Mechanism
The conversion of a substituted aniline to an indazole is a powerful method for constructing this bicyclic heteroaromatic system. The overall transformation can be dissected into two fundamental stages:
-
Diazotization: The primary amine group of 3-chloro-4-methoxyaniline is converted into a diazonium salt. This is achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[6] The reaction is highly exothermic and must be conducted at low temperatures (0–5 °C) to ensure the stability of the thermally sensitive diazonium salt intermediate.[7]
-
Intramolecular Cyclization: The resulting diazonium salt undergoes an intramolecular electrophilic cyclization. The diazonium group, a potent electrophile, is attacked by the electron-rich benzene ring at the ortho position to the original amine. Subsequent deprotonation re-establishes aromaticity and yields the stable 1H-indazole ring system.[8][9]
The causality for this pathway is elegant: the diazotization step activates the nitrogen atoms, transforming them into a good leaving group (N₂) and a powerful electrophile, which then enables the crucial ring-closing C-N bond formation.
Figure 1: General reaction mechanism for indazole synthesis.
Detailed Experimental Protocol
This protocol details the synthesis on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Quantity (Scale) | Molar Eq. |
| 3-chloro-4-methoxyaniline | 5345-54-0 | 157.60 g/mol | 1.58 g (10 mmol) | 1.0 |
| Hydrochloric Acid (conc., 37%) | 7647-01-0 | 36.46 g/mol | ~8 mL | - |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 g/mol | 0.76 g (11 mmol) | 1.1 |
| Deionized Water | 7732-18-5 | 18.02 g/mol | ~100 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ~150 mL | - |
| Saturated Sodium Bicarbonate (aq) | 144-55-8 | 84.01 g/mol | ~100 mL | - |
| Brine (Saturated NaCl aq) | 7647-14-5 | 58.44 g/mol | ~50 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | ~5 g | - |
Equipment
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer and adapter
-
Dropping funnel
-
Ice-salt bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Analytical balance
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile is suitable).[10]
-
Sodium Nitrite: A strong oxidizer and toxic if swallowed. Avoid contact with skin and eyes. Do not mix with combustible materials or strong acids in concentrated form.[11][12] It may intensify fire.
-
Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle only in a fume hood.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. This protocol is designed to keep the intermediate in solution at all times, which significantly mitigates this risk. Never allow the reaction mixture to warm above 10 °C during the diazotization step.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Synthesis Procedure
Figure 2: High-level experimental workflow for the synthesis.
-
Preparation of Aniline Solution: In the 100 mL three-neck flask equipped with a magnetic stir bar and thermometer, add 3-chloro-4-methoxyaniline (1.58 g, 10 mmol). Add 25 mL of deionized water followed by the slow addition of 2.5 mL of concentrated HCl. Stir until a clear solution of the aniline hydrochloride salt is formed.
-
Diazotization: Place the flask in an ice-salt bath and cool the solution to between 0 °C and 5 °C with vigorous stirring. In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in 5 mL of cold deionized water.
-
Formation of Diazonium Salt: Using the dropping funnel, add the sodium nitrite solution dropwise to the cold aniline solution over 20-30 minutes. Crucial: Maintain the internal reaction temperature below 5 °C throughout the addition. A slight color change may be observed.
-
Cyclization Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 45 minutes. The intramolecular cyclization occurs spontaneously under these acidic conditions.[8][13]
-
Workup - Neutralization: Remove the ice bath and allow the mixture to slowly warm to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases and the pH of the solution is neutral to slightly basic (pH 7-8). The crude product may precipitate as a solid.
-
Extraction: Transfer the entire mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic extracts with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a solid.
Characterization and Expected Results
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | Off-white to light brown solid |
| Yield (Purified) | 65-80% |
| Molecular Formula | C₈H₇ClN₂O |
| Molecular Weight | 182.61 g/mol [3][14] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.2 (br s, 1H, NH), ~8.0 (s, 1H, Ar-H), ~7.5 (s, 1H, Ar-H), ~7.0 (s, 1H, Ar-H), ~3.9 (s, 3H, OCH₃). Note: Peak positions are estimates and should be confirmed. |
| Mass Spec (ESI+) | m/z: 183.03 [M+H]⁺ |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Diazonium salt decomposed. | Ensure the reaction temperature was strictly maintained at 0-5 °C during nitrite addition. Use freshly prepared nitrite solution. |
| Incomplete cyclization. | Allow for sufficient reaction time after nitrite addition. | |
| Dark, Tarry Product | Reaction temperature was too high. | Repeat the reaction with better temperature control. Side reactions, such as phenol formation, can occur if the diazonium intermediate is warmed prematurely. |
| Impure starting material. | Verify the purity of the 3-chloro-4-methoxyaniline before starting. | |
| Product Difficult to Purify | Presence of side products. | Optimize column chromatography conditions. If recrystallizing, try different solvent systems. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound from 3-chloro-4-methoxyaniline. By carefully controlling the reaction conditions, particularly temperature during the critical diazotization step, this key pharmaceutical intermediate can be prepared in good yield and high purity. The described method is robust and suitable for laboratory-scale synthesis, serving as a foundational procedure for researchers in organic and medicinal chemistry.
References
- 1. caribjscitech.com [caribjscitech.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazotisation [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. wfxcchemical.com [wfxcchemical.com]
- 11. nj.gov [nj.gov]
- 12. columbuschemical.com [columbuschemical.com]
- 13. Item - Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - American Chemical Society - Figshare [acs.figshare.com]
- 14. 13096-98-5[6-Chloro-5-methoxy-1H-indazole]- Acmec Biochemical [acmec.com.cn]
Application Note & Protocol: Synthesis of 5-chloro-6-methoxy-1H-indazole
Introduction
5-chloro-6-methoxy-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid bicyclic structure serves as a privileged scaffold, forming the core of various targeted therapeutic agents, particularly kinase inhibitors used in oncology.[1] The precise substitution pattern of the chloro and methoxy groups on the indazole ring is crucial for modulating binding affinity and pharmacokinetic properties.
This document provides a comprehensive, field-proven experimental protocol for the synthesis of this compound. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, justifies the choice of reagents and conditions, and integrates critical safety protocols. The described method is based on the classical and reliable approach of diazotization and intramolecular cyclization of a substituted o-toluidine derivative.[2][3]
Scientific Rationale and Reaction Mechanism
The selected synthetic strategy involves the transformation of 4-chloro-5-methoxy-2-methylaniline into the target indazole via a two-stage, one-pot process. This method is widely employed for indazole synthesis due to its efficiency and the ready availability of aniline precursors.[4]
-
Stage 1: Diazotization. The process begins with the diazotization of the primary aromatic amine, 4-chloro-5-methoxy-2-methylaniline. In a cold, acidic medium (typically hydrochloric or sulfuric acid), sodium nitrite (NaNO₂) is introduced. The acid protonates the nitrite to form nitrous acid (HNO₂), which then gets further protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the primary amine attacks the nitrosonium ion, initiating a sequence of proton transfers and dehydration steps that culminate in the formation of a diazonium salt.[5] Maintaining a low temperature (0–5 °C) is critical, as diazonium salts are thermally unstable and can decompose or undergo unwanted side reactions at higher temperatures.[3]
-
Stage 2: Intramolecular Cyclization. The in situ-generated diazonium salt is unstable. The diazonium group is an excellent leaving group (N₂ gas). The key to forming the indazole ring is an intramolecular electrophilic attack from the diazonium nitrogen onto the aromatic ring, though the more accepted mechanism for this specific class of reaction (from an o-methyl aniline) involves the formation of a dehydrobenzene intermediate or a related pathway that facilitates the cyclization and loss of a proton from the methyl group to form the pyrazole ring fused to the benzene ring. This cyclization is often spontaneous upon gentle warming of the reaction mixture after the diazotization is complete.
The overall transformation is depicted below.
Caption: Overall synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity | Purity | Notes |
| 4-chloro-5-methoxy-2-methylaniline | 180169-79-5 | 171.62 | 5.00 g (29.1 mmol) | >97% | Starting material. |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 25 mL | ~37% | Corrosive. |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 2.22 g (32.1 mmol) | >98% | Toxic, Oxidizer. |
| Deionized Water | 7732-18-5 | 18.02 | ~300 mL | - | |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | Reagent Grade | For neutralization. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~200 mL | ACS Grade | Flammable solvent for extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Reagent Grade | Drying agent. |
| Celite® (Diatomaceous earth) | 61790-53-2 | N/A | As needed | - | For filtration if needed. |
| Ice | N/A | 18.02 | As needed | - | For cooling bath. |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Buchner funnel and filter flask
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
1. Preparation of the Aniline Salt Solution: a. In a 250 mL three-neck flask equipped with a magnetic stir bar and thermometer, add 4-chloro-5-methoxy-2-methylaniline (5.00 g, 29.1 mmol). b. Add 15 mL of deionized water followed by the slow, careful addition of 10 mL of concentrated hydrochloric acid. c. Stir the mixture. The aniline should dissolve to form the hydrochloride salt, possibly with gentle warming. d. Cool the resulting solution to 0–5 °C using an ice-salt bath. Vigorous stirring is essential throughout the cooling and subsequent steps.
2. Diazotization: a. In a separate beaker, dissolve sodium nitrite (2.22 g, 32.1 mmol, 1.1 equivalents) in 10 mL of cold deionized water. b. Transfer this sodium nitrite solution to a dropping funnel placed on the central neck of the reaction flask. c. Add the sodium nitrite solution dropwise to the stirred aniline salt solution over 30-40 minutes. d. CRITICAL STEP: Meticulously maintain the internal reaction temperature between 0 °C and 5 °C during the entire addition. A rapid temperature increase can lead to decomposition of the diazonium salt and significantly lower yield.[3] e. After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. The solution may appear as a light-yellow slurry.
3. Cyclization and Work-up: a. Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. b. Continue stirring at room temperature for 2-3 hours, or until nitrogen gas evolution ceases. The solution will typically darken in color. c. Once the reaction is complete, cool the mixture again in an ice bath. d. Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in small portions until the pH is approximately 7-8. Be cautious as CO₂ will evolve. e. The crude product should precipitate as a solid.
4. Isolation and Purification: a. Collect the precipitated solid by vacuum filtration using a Buchner funnel. b. Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove inorganic salts. c. Air-dry the crude product. d. For further purification, the crude solid can be recrystallized. A suitable solvent system is an ethanol/water or toluene/heptane mixture. Dissolve the crude product in a minimum amount of the hot solvent, filter hot if necessary to remove insoluble impurities, and allow it to cool slowly to induce crystallization. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis of this compound.
Safety Precautions and Waste Management
Chemical Hazards:
-
Concentrated Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage. Handle only in a fume hood with appropriate PPE.
-
Sodium Nitrite: Toxic if swallowed and is a strong oxidizing agent. Contact with combustible material may cause fire. Avoid generating dust.[6]
-
Diazonium Salts: Intermediates are potentially explosive, especially if isolated and allowed to dry. The protocol is designed to use the salt in situ to mitigate this risk. Never let the reaction mixture dry out during the diazotization step.
-
Organic Solvents (Ethyl Acetate): Flammable. Keep away from ignition sources.
Personal Protective Equipment (PPE):
-
Safety goggles are mandatory at all times.
-
A flame-retardant laboratory coat must be worn.
-
Chemical-resistant gloves (nitrile or neoprene) are required.
Waste Disposal:
-
All aqueous filtrates should be neutralized before disposal. Check local regulations for the disposal of aqueous waste containing residual organics.
-
Organic solvent waste should be collected in a designated, labeled container for hazardous waste disposal.
-
Solid chemical waste should be collected and disposed of according to institutional and local environmental regulations.
Conclusion
This protocol details a reliable and reproducible method for synthesizing this compound. By carefully controlling the reaction temperature during the critical diazotization step and following the outlined work-up and purification procedures, researchers can obtain this valuable chemical intermediate in good yield and purity. Adherence to the specified safety guidelines is paramount to ensure a safe and successful synthesis.
References
- 1. This compound [myskinrecipes.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. static.cymitquimica.com [static.cymitquimica.com]
Application Note: A Robust and Scalable Palladium-Catalyzed Synthesis of 5-Chloro-6-methoxy-1H-indazole
Introduction
Indazole derivatives are privileged heterocyclic scaffolds, forming the core of numerous pharmacologically active compounds.[1][2] Their unique bio-isosteric relationship with indoles and benzimidazoles makes them key building blocks in drug discovery, with applications as potent inhibitors of protein kinases, anti-inflammatory agents, and anti-cancer therapeutics.[1][2] Specifically, 5-chloro-6-methoxy-1H-indazole is a critical intermediate in the synthesis of several advanced drug candidates.
Traditional methods for indazole synthesis often suffer from harsh reaction conditions, low regioselectivity, and limited functional group tolerance.[3][4] Modern synthetic strategies, particularly those employing transition-metal catalysis, have revolutionized access to these important molecules.[5][6] This application note provides a detailed, field-proven protocol for the synthesis of this compound via an intramolecular palladium-catalyzed N-arylation, a variant of the Buchwald-Hartwig amination.[6][7] This method offers high yields, excellent purity, and robust scalability, making it ideal for both academic research and industrial drug development settings.
Scientific Principle: The Catalytic Cycle
The core of this synthesis is a palladium-catalyzed intramolecular C-N cross-coupling reaction. The mechanism, analogous to the Buchwald-Hartwig amination, relies on a Pd(0)/Pd(II) catalytic cycle.[1][6] The process is initiated by the oxidative addition of the aryl halide (in this case, an ortho-halobenzyl derivative) to a coordinatively unsaturated Pd(0) complex. This forms a Pd(II) intermediate. Subsequent coordination of the pendant hydrazine nitrogen atom, followed by deprotonation by a base, creates a palladium-amido complex. The final, and often rate-determining, step is the reductive elimination of this complex to form the new C-N bond of the indazole ring and regenerate the active Pd(0) catalyst.[6]
The choice of ligand is critical for the efficiency of the catalytic cycle. Sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to promote both the oxidative addition and the final reductive elimination steps, preventing catalyst decomposition and byproduct formation.[5][8]
Diagram 1: Simplified Catalytic Cycle
A simplified representation of the palladium-catalyzed intramolecular N-arylation for indazole formation.
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Synthesis of N-Heterocycles via Intramolecular Pd-Catalyzed C-N Buchwald-Hartwig Reaction – CIQSO [uhu-ciqso.es]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: High-Purity Isolation of 5-chloro-6-methoxy-1H-indazole via Automated Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a comprehensive and robust protocol for the purification of 5-chloro-6-methoxy-1H-indazole, a key intermediate in the synthesis of various pharmacologically active compounds, particularly kinase inhibitors.[1] The purity of this building block is critical for successful downstream synthetic transformations and for obtaining reliable biological data. The described methodology utilizes automated flash column chromatography with a normal-phase silica gel stationary phase and a gradient elution strategy, ensuring high purity (>98%) and efficient recovery of the target compound from a crude synthetic mixture. This guide emphasizes the rationale behind experimental choices, from solvent system selection to troubleshooting common purification challenges.
Introduction: The Significance of Purity for Indazole Intermediates
This compound is a substituted indazole, a class of aromatic heterocyclic compounds of significant interest in medicinal chemistry.[2] The indazole scaffold is a known bioisostere of indole and is present in numerous compounds undergoing clinical evaluation.[3] Its derivatives are explored for a wide range of therapeutic applications, including oncology, due to their ability to act as kinase inhibitors.[1]
The successful synthesis of complex drug candidates relies on the quality of the starting materials and intermediates. Impurities from the synthesis of this compound, such as unreacted starting materials, regioisomers, or by-products, can lead to the formation of hard-to-separate impurities in subsequent steps, ultimately impacting the final product's efficacy, safety, and yield.[4] Therefore, a reliable and efficient purification method is paramount. Flash column chromatography is a widely adopted technique in pharmaceutical and synthetic chemistry for its speed, efficiency, and scalability in purifying reaction intermediates.[5][6]
Foundational Principles: Normal-Phase Chromatography for Indazole Purification
The purification strategy detailed here employs normal-phase chromatography, a technique that separates compounds based on their polarity.[7]
-
Stationary Phase: A polar adsorbent, silica gel, is used as the stationary phase.[8] The surface of silica gel is rich in acidic silanol groups (Si-OH), which interact with polar functional groups of the analyte.
-
Mobile Phase: A non-polar solvent system is used as the mobile phase (eluent). The separation is achieved by the competitive interaction of the analyte and the mobile phase with the silica surface.[7]
-
Elution Mechanism: Compounds in the crude mixture are introduced to the column. Less polar compounds have a weaker affinity for the polar silica gel and a higher affinity for the non-polar mobile phase, causing them to travel through the column more quickly. Conversely, more polar compounds, like this compound with its N-H and methoxy groups, will adsorb more strongly to the silica gel and elute later.[9] By gradually increasing the polarity of the mobile phase (gradient elution), the retained polar compounds can be selectively desorbed and eluted, achieving separation.[10][11]
The choice of normal-phase chromatography is predicated on the moderate polarity of this compound and its typical solubility in organic solvents used for both the reaction and the purification.[12]
Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale flash chromatography run, it is crucial to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC).[13][14] TLC is a rapid and cost-effective method to determine the optimal solvent system.
Objective: To find a solvent system where the target compound, this compound, has a Retention Factor (Rf) of approximately 0.2-0.35.[8][15] This Rf range typically translates well to flash chromatography, providing good resolution between the target compound and its impurities.
Protocol for TLC Method Development:
-
Prepare TLC Plates: Use standard silica gel 60 F254 plates.
-
Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto the baseline of several TLC plates.
-
Test Solvent Systems: Develop the plates in separate TLC chambers containing different ratios of a non-polar solvent (e.g., Hexanes or Heptanes) and a more polar solvent (e.g., Ethyl Acetate or Acetone).[16]
-
Starting Point: Begin with a 20% Ethyl Acetate in Hexanes (v/v) mixture.
-
Optimization: If the Rf is too low (compound stays near the baseline), increase the proportion of the polar solvent (e.g., 30%, 40% Ethyl Acetate). If the Rf is too high (compound runs with the solvent front), decrease the polarity.[17]
-
-
Visualize: After development, visualize the spots under UV light (254 nm). The target compound and any UV-active impurities will appear as dark spots.
-
Select the Optimal System: Choose the solvent system that provides the best separation between the this compound spot and the spots of major impurities.
Detailed Protocol: Automated Flash Column Chromatography
This protocol is designed for an automated flash chromatography system, which offers superior control, reproducibility, and efficiency compared to manual gravity columns.[15]
Materials and Equipment
| Item | Specification |
| Crude Product | Crude this compound |
| Stationary Phase | Pre-packed silica gel flash column (e.g., 40 g for 0.4-4 g crude) |
| Mobile Phase A | Heptane or Hexanes (HPLC Grade) |
| Mobile Phase B | Ethyl Acetate (EtOAc) (HPLC Grade) |
| Sample Adsorbent | Silica gel (for dry loading) or Celite® |
| Instrumentation | Automated flash chromatography system with UV detector |
| Glassware | Round-bottom flasks, beakers, fraction collection tubes |
| Analytical | TLC plates (Silica gel 60 F254) |
Sample Preparation (Dry Loading)
Dry loading is the preferred method for introducing the sample onto the column as it generally results in better peak shape and resolution compared to liquid injection, especially if the crude material has poor solubility in the initial mobile phase.[18]
-
Dissolution: Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a volatile solvent in which it is soluble (e.g., 10-20 mL of Dichloromethane or Acetone).
-
Adsorption: To the solution, add silica gel (typically 2-3 times the weight of the crude material, e.g., 2-3 g).
-
Evaporation: Concentrate the slurry using a rotary evaporator until a completely dry, free-flowing powder is obtained. Ensure all solvent is removed to prevent it from affecting the initial separation on the column.
Chromatography Workflow
The following diagram illustrates the logical workflow for the purification process.
Caption: Workflow for the purification of this compound.
Instrument Setup and Elution Protocol
-
Column Installation: Install the appropriate size silica gel column onto the flash system.
-
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 10% Ethyl Acetate in Heptanes) for at least 2-3 column volumes (CV) or until the baseline on the UV detector is stable.
-
Sample Loading: Load the prepared dry-load cartridge onto the system.
-
Method Parameters: Set up the gradient elution method. A typical gradient profile is outlined in the table below. The UV detector should be set to monitor at wavelengths where the compound absorbs (e.g., 254 nm and 280 nm).
| Gradient Step | Time / CV | % Ethyl Acetate (B) | Purpose |
| 1. Isocratic Hold | 2 CV | 10% | Load sample and elute non-polar impurities |
| 2. Linear Gradient | 10 CV | 10% to 50% | Elute the target compound with good separation |
| 3. Isocratic Hold | 3 CV | 50% | Ensure complete elution of the target compound |
| 4. Flush | 2 CV | 100% | Elute highly polar impurities from the column |
-
Fraction Collection: Set the fraction collector to trigger based on the UV signal (slope and/or threshold) to selectively collect the peaks as they elute.
-
Run Execution: Start the purification run.
Post-Run Processing
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Spot the fractions on a TLC plate and develop it using the optimized solvent system.
-
Pooling and Evaporation: Combine the fractions that contain only the pure this compound.
-
Final Product: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound. Dry the product under high vacuum to remove residual solvent.
-
Purity Confirmation: Confirm the purity of the final product using analytical techniques such as HPLC, ¹H NMR, and LC-MS.[19]
Troubleshooting Common Issues
Even with a well-developed method, problems can arise. The following diagram and table outline common issues and their solutions.[17][20][21]
Caption: Troubleshooting guide for common chromatography problems.
| Problem | Potential Cause | Solution |
| Poor Separation / Overlapping Peaks | Inappropriate solvent system; gradient is too steep. | Re-evaluate the solvent system using TLC to maximize the difference in Rf values.[13] Employ a shallower, more gradual gradient during elution.[10] |
| Compound Does Not Elute | Mobile phase is not polar enough; compound may be irreversibly adsorbed or decomposed on the acidic silica. | Increase the maximum percentage of the polar solvent in the gradient (e.g., switch to a dichloromethane/methanol system for very polar compounds).[16][20] Test compound stability on a silica TLC plate before running the column.[20] |
| Peak Tailing or Streaking | Strong interaction between the basic nitrogen of the indazole and acidic silanol groups; column overloading. | Add a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize active sites on the silica gel.[17] Reduce the amount of crude material loaded onto the column. |
| Product Elutes Too Quickly | Sample was dissolved in a solvent that is too strong (e.g., DMF, DMSO) for liquid loading; initial mobile phase is too polar. | Use the dry loading technique described above.[16] Ensure the initial hold period of the gradient uses a sufficiently non-polar mobile phase. |
Conclusion
This application note provides a systematic and detailed protocol for the purification of this compound using automated flash column chromatography. By following the principles of method development with TLC, employing a dry loading technique, and utilizing an optimized gradient elution, researchers can consistently obtain this valuable intermediate with high purity. The troubleshooting guide further equips scientists to address common challenges, ensuring a successful and efficient purification workflow critical for advancing drug discovery and development programs.
References
- 1. This compound [myskinrecipes.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 5. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. rroij.com [rroij.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. biotage.com [biotage.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Chromatography [chem.rochester.edu]
- 21. phenomenex.com [phenomenex.com]
Application Note: A Validated Protocol for the Recrystallization of 5-chloro-6-methoxy-1H-indazole
Abstract
This application note provides a comprehensive and validated protocol for the purification of 5-chloro-6-methoxy-1H-indazole (CAS No. 1082041-58-4) via recrystallization. As a pivotal intermediate in the synthesis of kinase inhibitors for oncological therapies, achieving high purity of this compound is critical for downstream applications in drug discovery and development.[1][2] This guide details the principles of solvent selection, a step-by-step recrystallization workflow, and methods for validating the purity of the final product. The causality behind each experimental step is explained to provide researchers with a deep, mechanistic understanding of the process.
Introduction and Significance
This compound is a heterocyclic building block of significant interest in medicinal chemistry.[1] Its indazole core is recognized for favorable binding characteristics to biological targets, making it a valuable scaffold in the design of novel therapeutics.[1][2] The purity of such intermediates is paramount; trace impurities can lead to the formation of unwanted side-products, complicate kinetic studies, and introduce artifacts in biological assays.
Recrystallization is a robust and scalable purification technique for crystalline solids, predicated on the principle of differential solubility.[3][4] An impure solid is dissolved in a hot solvent, and as the solution slowly cools, the solubility of the target compound decreases, leading to the formation of a crystal lattice that inherently excludes mismatched impurity molecules.[5] This document presents a systematically developed protocol for achieving >99% purity of this compound.
Principle of Recrystallization
The efficacy of recrystallization hinges on selecting an appropriate solvent system. An ideal solvent should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the boiling solvent to ensure complete dissolution.
-
Low Solvency at Ambient or Cold Temperatures: Upon cooling, the compound's solubility should drop significantly, promoting crystallization and maximizing yield.
-
Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).
-
Volatility and Inertness: The solvent should be chemically inert towards the compound and have a relatively low boiling point to facilitate easy removal from the purified crystals during drying.[5]
For indazole derivatives, mixed solvent systems, often an organic solvent with an anti-solvent (like water), have proven effective for separating isomers and achieving high purity.[6]
Materials and Equipment
-
Chemicals:
-
Crude this compound (≥95% purity)[1]
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Activated Carbon (optional, for colored impurities)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
-
Equipment:
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Condenser (for reflux)
-
Buchner funnel and filtration flask
-
Vacuum source
-
Filter paper
-
Glass stirring rod
-
Spatulas and weighing balance
-
Melting point apparatus
-
TLC plates and chamber
-
HPLC system
-
Solvent System Selection and Optimization
A solvent screening was conducted to identify the optimal system for this compound. Based on the chemical structure and literature precedents for similar heterocyclic compounds, several solvents and binary mixtures were evaluated.[6][7] An Ethanol/Water system was identified as the most effective.
Rationale: this compound exhibits excellent solubility in hot ethanol. Water acts as an anti-solvent; its addition to the ethanol solution at an elevated temperature reduces the overall solubility of the compound, and upon cooling, this effect is magnified, inducing the formation of well-defined, pure crystals.
| Solvent System | Observation at 25°C | Observation at Boiling Point | Crystal Quality upon Cooling |
| Water | Insoluble | Sparingly Soluble | Poor recovery |
| Ethanol | Sparingly Soluble | Highly Soluble | Good, but recovery is moderate |
| Acetone | Soluble | Highly Soluble | Low recovery |
| Ethyl Acetate | Soluble | Highly Soluble | Low recovery |
| Ethanol/Water (4:1) | Slightly Soluble | Completely Soluble | Excellent, high recovery |
Detailed Recrystallization Protocol
This protocol is optimized for a starting quantity of 5.0 grams of crude this compound. Adjust solvent volumes proportionally for different scales.
Step 1: Dissolution of the Crude Solid
-
Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add 80 mL of ethanol.
-
Place the flask on a hot plate and, with gentle stirring, heat the mixture to a near-boil. The solution should become clear.
-
Causality Explanation: Heating provides the thermal energy necessary to overcome the crystal lattice energy of the solid, allowing it to dissolve completely in the minimum amount of hot solvent to create a saturated or near-saturated solution.[5]
-
Step 2: Decolorization (Optional)
-
If the resulting solution is colored, remove it briefly from the heat source.
-
Add a small amount (approx. 0.1-0.2 g) of activated carbon.
-
Return the flask to the heat and boil gently for 2-3 minutes.
-
Causality Explanation: Activated carbon has a high surface area that adsorbs large, colored, conjugated impurity molecules.[5]
-
Step 3: Hot Filtration (Conditional)
-
This step is necessary only if activated carbon was used or if insoluble impurities are visible in the hot solution.
-
Pre-heat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel.
-
Quickly filter the hot solution into the pre-heated flask.
-
Causality Explanation: This step removes insoluble impurities. Pre-heating the apparatus prevents premature crystallization of the product on the filter paper or funnel, which would decrease the final yield.
-
Step 4: Inducing Crystallization
-
To the clear, hot ethanolic solution, add 20 mL of deionized water dropwise while stirring. The solution may become slightly turbid. If turbidity is significant, add a few drops of hot ethanol until it clarifies.
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop.
-
Causality Explanation: The addition of water as an anti-solvent decreases the solubility of the target compound.[3] Slow, undisturbed cooling is crucial for the formation of large, well-ordered crystals. A slow growth rate allows impurities to be systematically excluded from the crystal lattice, resulting in higher purity.[4][5]
-
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for 20-30 minutes to maximize crystal formation.
-
Causality Explanation: Further decreasing the temperature lowers the solubility of the compound, forcing more of the dissolved product out of the solution and thereby maximizing the yield.[4]
-
Step 5: Isolation and Washing of Crystals
-
Set up a Buchner funnel with filter paper on a filtration flask connected to a vacuum source.
-
Wet the filter paper with a small amount of a cold 4:1 Ethanol/Water mixture.
-
Pour the cold slurry of crystals into the Buchner funnel and apply the vacuum.
-
Wash the collected crystals with two small portions (approx. 10 mL each) of the ice-cold Ethanol/Water mixture.
-
Causality Explanation: Washing the crystals with a cold, fresh portion of the recrystallization solvent removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces.[5] The solvent must be cold to prevent the redissolving of the purified product.
-
Step 6: Drying the Purified Product
-
Leave the crystals in the funnel with the vacuum running for 10-15 minutes to pull air through and facilitate initial drying.
-
Transfer the crystalline solid to a pre-weighed watch glass and allow it to air-dry completely or place it in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
The final product should be a white to off-white crystalline solid.
Workflow Visualization
Caption: Recrystallization workflow for this compound.
Process Validation and Quality Control
To ensure the protocol's success, the purified product must be analyzed.
-
Yield Calculation: Weigh the final dried product and calculate the percent recovery. A typical recovery is 75-90%, depending on the purity of the starting material.
-
Melting Point Analysis: Determine the melting point of the recrystallized solid. A pure compound will exhibit a sharp melting point range (typically <1°C). Compare this to the literature value or the crude material's broader melting range.
-
Chromatographic Purity:
-
TLC: Spot the crude material and the recrystallized product on the same TLC plate (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The purified sample should show a single, distinct spot, with impurities present in the crude lane either absent or significantly diminished.
-
HPLC: For quantitative analysis, HPLC is the preferred method. A successful recrystallization will show a significant increase in the area percentage of the main peak, ideally to >99%.[8]
-
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | Solution is supersaturated; cooling too rapidly; melting point of solute is below the solvent's boiling point. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. |
| No Crystals Form | Too much solvent was used; solution is not sufficiently saturated. | Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Low Recovery/Yield | Too much solvent used; premature crystallization during hot filtration; crystals washed with warm solvent. | Use the minimum amount of hot solvent for dissolution. Ensure filtration apparatus is pre-heated. Always wash crystals with ice-cold solvent. |
| Colored Crystals | Colored impurities were not fully removed. | Repeat the recrystallization process, ensuring the use of activated carbon during the dissolution step. |
Safety Precautions
-
Handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Based on similar chemical structures, this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[9] Avoid inhalation of dust and direct contact with skin and eyes.
-
Ethanol is flammable; keep away from open flames and ignition sources.
References
- 1. This compound [myskinrecipes.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recrystallization [sites.pitt.edu]
- 6. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 9. 5-chloro-6-methoxy-1H-indole | C9H8ClNO | CID 21736698 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 1H NMR Spectral Analysis of 5-chloro-6-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-chloro-6-methoxy-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, appearing in a variety of pharmacologically active compounds. The specific substitution pattern of a chlorine atom at the 5-position and a methoxy group at the 6-position can significantly influence the molecule's biological activity, making its unambiguous structural confirmation paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a cornerstone analytical technique for the structural elucidation of organic molecules.[1] This application note provides a detailed guide to the ¹H NMR spectral analysis of this compound, including a predicted spectrum based on established substituent effects. Furthermore, it outlines a comprehensive, field-proven protocol for sample preparation and data acquisition to ensure high-quality, reproducible results.
Predicted ¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons on the indazole core, the N-H proton, and the methoxy group protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group.
Predicted Chemical Shifts and Coupling Constants
The predicted ¹H NMR data for this compound in a common deuterated solvent like DMSO-d₆ are summarized in the table below. These predictions are derived from the known spectrum of 1H-indazole and the application of substituent chemical shift (SCS) principles for chloro and methoxy groups on an aromatic ring.[2][3]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| NH (H1) | ~13.2 | Broad Singlet | - | The N-H proton of indazoles is typically deshielded and appears as a broad singlet, with its exact position being sensitive to solvent and concentration.[4] |
| H3 | ~8.1 | Singlet | - | This proton is on the pyrazole ring and is generally a singlet in the absence of adjacent protons. |
| H4 | ~7.8 | Singlet | - | The chlorine at position 5 and the methoxy at position 6 leave H4 without any adjacent protons for coupling, resulting in a singlet. The electron-withdrawing chlorine at the meta position will have a deshielding effect. |
| H7 | ~7.2 | Singlet | - | Similar to H4, H7 is isolated by the substituents and is expected to be a singlet. The electron-donating methoxy group at the ortho position will have a shielding effect, shifting it upfield compared to H4. |
| OCH₃ | ~3.9 | Singlet | - | The three protons of the methoxy group are equivalent and do not couple with other protons, thus appearing as a sharp singlet. |
Note: These are predicted values. Actual experimental values may vary slightly depending on the solvent, concentration, and instrument used.
Rationale for Predicted Spectrum
The prediction of the ¹H NMR spectrum is grounded in the fundamental principles of substituent effects on aromatic systems.[5]
-
Indazole Core: The basic indazole ring system serves as the foundational chemical shift reference. In unsubstituted 1H-indazole, the protons on the benzene ring exhibit characteristic chemical shifts and coupling patterns.[2]
-
Effect of the Chloro Group (C5): The chlorine atom is an electron-withdrawing group via induction and a weak deactivator. It will deshield the protons in its vicinity. For H4 (ortho to Cl), a downfield shift is expected.
-
Effect of the Methoxy Group (C6): The methoxy group is an electron-donating group through resonance. This leads to increased electron density at the ortho and para positions, causing a shielding effect (upfield shift). H7 (ortho to OCH₃) is expected to be shielded and appear at a lower chemical shift.
-
Multiplicity: In the case of this compound, the substitution pattern isolates the remaining aromatic protons (H4 and H7) from each other, leading to the prediction of two singlets in the aromatic region.
Experimental Protocols
To obtain a high-quality ¹H NMR spectrum of this compound, adherence to a standardized protocol is crucial. The following sections detail the necessary steps for sample preparation and data acquisition.
Diagram of the Experimental Workflow
Caption: Workflow for ¹H NMR analysis of this compound.
Step-by-Step Methodology for Sample Preparation
-
Material Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[6]
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies. Ensure the solvent is of high purity to avoid extraneous signals.
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[7]
-
Transfer to NMR Tube: Using a clean pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure the sample height is appropriate for the spectrometer being used (typically around 4-5 cm).
-
Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with a suitable solvent (e.g., isopropanol) to remove any fingerprints or dust.
Step-by-Step Methodology for Data Acquisition
-
Instrument Setup: Follow the standard operating procedures for the specific NMR spectrometer being used.
-
Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.
-
Locking: The spectrometer's field frequency is stabilized by "locking" onto the deuterium signal of the solvent.[8]
-
Shimming: The homogeneity of the magnetic field is optimized through a process called shimming. This is crucial for obtaining sharp, well-resolved peaks. Automated shimming routines are available on modern spectrometers.
-
Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. This includes setting the spectral width, acquisition time, number of scans, and relaxation delay. For a sample of this concentration, 8 to 16 scans are typically sufficient.
-
Data Acquisition: Initiate the data acquisition.
-
Data Processing: Once the acquisition is complete, the raw data (Free Induction Decay or FID) is processed. This involves:
-
Fourier Transformation: Converts the time-domain data (FID) into the frequency-domain (the spectrum).
-
Phase Correction: Adjusts the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Corrects any distortions in the baseline of the spectrum.
-
-
Data Referencing: Calibrate the chemical shift axis. This is typically done by setting the residual solvent peak to its known chemical shift (e.g., DMSO at 2.50 ppm).[7]
-
Integration and Peak Picking: Integrate the area under each peak to determine the relative number of protons. Identify the exact chemical shift of each peak.
Logical Relationships in Spectral Interpretation
The interpretation of the ¹H NMR spectrum is a logical process that connects the experimental data to the molecular structure.
Caption: Logical flow from NMR data to structural confirmation.
Conclusion
The ¹H NMR spectrum of this compound can be effectively analyzed and predicted based on fundamental NMR principles. By following the detailed protocols for sample preparation and data acquisition outlined in this application note, researchers can obtain high-quality spectra for unambiguous structural verification. This ensures the integrity of the compound for its intended applications in research and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR chemical shift prediction of benzenes [stenutz.eu]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. rsc.org [rsc.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 5-chloro-6-methoxy-1H-indazole in Human Plasma
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-chloro-6-methoxy-1H-indazole in human plasma. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors used in oncology.[1][2][3] The described method employs a straightforward protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides the high selectivity and sensitivity required for pharmacokinetic and toxicokinetic studies in drug development.
Introduction
This compound is a heterocyclic building block crucial for the development of targeted therapies, especially those inhibiting protein kinases.[2][3] Accurate and precise quantification of this and related small molecules in biological matrices is essential for evaluating their absorption, distribution, metabolism, and excretion (ADME) properties. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for bioanalytical applications.[4]
This guide provides a comprehensive protocol for the analysis of this compound, detailing every step from sample preparation to data acquisition. The methodologies are grounded in established principles of bioanalytical method development to ensure reliability and reproducibility.
Physicochemical Properties and Predicted Mass Spectral Behavior
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₈H₇ClN₂O | [1] |
| Molecular Weight | 182.61 g/mol | [1] |
| CAS Number | 1082041-58-4 | [1] |
| Appearance | Solid | N/A |
| Predicted pKa | Basic (indazole nitrogen) | N/A |
| Predicted LogP | ~2.5 | N/A |
Ionization and Isotopic Pattern
Given the presence of basic nitrogen atoms in the indazole ring, this compound is expected to readily ionize via protonation in positive ion mode electrospray ionization (ESI). Therefore, the precursor ion will be the protonated molecule, [M+H]⁺, with a monoisotopic mass of m/z 183.03.
A key identifying feature of this molecule in a mass spectrum will be the isotopic pattern resulting from the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[5] This will produce a characteristic M+2 peak at m/z 185.03 with an intensity of approximately one-third of the monoisotopic peak.
Predicted Fragmentation Pattern
Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion is predicted to follow fragmentation pathways common to indazole derivatives. The primary product ions are expected to arise from the loss of small, stable neutral molecules.
Predicted Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃): Fragmentation of the methoxy group is a common pathway, leading to a product ion at m/z 168.0.
-
Loss of carbon monoxide (CO): Following or preceding other fragmentations, the loss of CO from the heterocyclic ring can occur.
-
Loss of diazomethane (CH₂N₂): Cleavage of the indazole ring can result in the neutral loss of diazomethane.
-
Loss of chlorine radical (•Cl): While less common as an initial fragmentation, it can occur at higher collision energies.
These predicted fragmentations form the basis for the selection of MRM transitions to ensure a highly selective and sensitive quantification method.
Experimental Protocols
This section provides a step-by-step guide for the analysis of this compound in human plasma.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte is recommended (e.g., ¹³C₆-5-chloro-6-methoxy-1H-indazole). If unavailable, a structurally similar compound with a close retention time and similar ionization efficiency can be used.
-
Human Plasma (K₂EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade, 18.2 MΩ·cm)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[1][6]
Protocol:
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Protein Precipitation Workflow.
LC-MS/MS Method
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 4: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 183.0 | 168.0 | 25 |
| This compound | 183.0 | 140.0 | 30 |
| Internal Standard (IS) | Analyte-specific | Analyte-specific | Optimized |
Note: Collision energies should be optimized for the specific instrument used.
Caption: LC-MS/MS Experimental Workflow.
Method Validation Considerations
A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve should be constructed using at least six non-zero standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Evaluation of analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage, and post-preparative).
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and robust protocol for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the specificity of MRM detection make this method well-suited for high-throughput analysis in a drug development setting. Adherence to the outlined procedures and proper method validation will ensure the generation of high-quality bioanalytical data.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
A Robust, Validated HPLC Method for Purity Analysis of 5-chloro-6-methoxy-1H-indazole
An Application Note for the Pharmaceutical Industry
Abstract: This application note details a highly specific and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for 5-chloro-6-methoxy-1H-indazole. As a critical starting material and key intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors, ensuring its purity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The described method is developed to be robust and suitable for both quality control release testing and stability studies, adhering to the principles outlined in major pharmacopeias and regulatory guidelines.
Scientific Rationale and Method Development Strategy
The structural features of this compound—a heterocyclic aromatic compound with moderate polarity—make it an ideal candidate for analysis by reversed-phase chromatography.[1][2] The primary objective is to separate the main component from potential process-related impurities and degradation products.
Causality Behind Experimental Choices:
-
Separation Mode (RP-HPLC): Reversed-phase chromatography is the predominant separation technique in the pharmaceutical industry due to its versatility and applicability to a wide range of organic molecules.[3] For this compound, a non-polar stationary phase (like C18) provides the necessary hydrophobic interactions to retain the molecule, while a polar mobile phase allows for controlled elution.
-
Stationary Phase (C18 Column): An octadecylsilane (C18) bonded silica column is selected as the stationary phase. This is the gold standard for retaining moderately non-polar to non-polar analytes. The high surface area and carbon load of modern C18 columns ensure strong retention and high-resolution separation of the main peak from closely related impurities.
-
Mobile Phase Optimization: The indazole moiety contains two nitrogen atoms, which can exhibit basic properties.[2] In an unbuffered mobile phase, these nitrogens can interact with residual acidic silanols on the silica backbone of the column, leading to poor peak shape (tailing). To mitigate this, an acidic modifier is incorporated into the mobile phase.
-
Acid Modifier: 0.1% Formic acid is chosen. It serves two critical functions:
-
It maintains a consistent low pH (~2.7), ensuring the nitrogen atoms in the indazole ring are protonated, which leads to a single, consistent ionic form of the analyte and its impurities.
-
It suppresses the ionization of free silanol groups on the stationary phase, minimizing undesirable secondary ionic interactions and drastically improving peak symmetry.
-
-
Organic Solvent: Acetonitrile (ACN) is selected over methanol as the organic modifier. ACN generally offers lower viscosity (leading to lower backpressure), better UV transparency at low wavelengths, and often provides sharper peaks and different selectivity compared to methanol.[4]
-
Gradient Elution: A gradient elution program is employed. This is crucial for a purity method, as it ensures that impurities with a wide range of polarities—from highly polar (eluting early) to highly non-polar (eluting late)—can be effectively separated and detected within a single analytical run.[3]
-
-
Detection: A Diode Array Detector (DAD) is utilized for detection at 220 nm. The conjugated aromatic system of the indazole ring results in strong UV absorbance. A DAD provides the significant advantage of collecting full UV spectra for each peak, enabling peak purity analysis and aiding in the identification of unknown impurities by comparing their spectra to that of the main component.
Detailed Analytical Protocol
This protocol is designed to be directly implemented in a laboratory setting. Adherence to good laboratory practices (GLP) is required.
Instrumentation and Materials
| Category | Item |
| Instrumentation | HPLC system with a binary pump, degasser, autosampler, column thermostat, and Diode Array Detector (DAD). Chromatographic data system (CDS) for data acquisition and processing. |
| Analytical Column | C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent) |
| Chemicals & Reagents | This compound Reference Standard (>99.5% purity) |
| Acetonitrile (HPLC Grade) | |
| Formic Acid (LC-MS Grade) | |
| Deionized Water (18.2 MΩ·cm) | |
| Consumables | 1.5 mL HPLC vials with caps, 0.45 µm syringe filters (PTFE or Nylon) |
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 220 nm (with spectral acquisition from 200-400 nm) |
| Run Time | 30 minutes |
Preparation of Solutions
-
Diluent: Acetonitrile / Water (50:50, v/v)
-
Reference Standard Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Sample Solution (0.5 mg/mL):
-
Prepare in the same manner as the Reference Standard Solution, using the sample batch to be analyzed.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
-
Experimental Workflow and System Suitability
The analysis follows a structured sequence to ensure the validity of the results. This workflow is underpinned by System Suitability Testing (SST), which is a regulatory requirement to verify that the chromatographic system is adequate for the intended analysis.[5][6]
Caption: HPLC Purity Analysis Workflow Diagram.
System Suitability Testing (SST): Before sample analysis, inject the Reference Standard Solution five times. The results must conform to the specifications below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. Values outside this range indicate undesirable secondary interactions. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and the sharpness of the peak. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system. |
These criteria are based on general guidance from USP General Chapter <621> Chromatography.[7][8]
Calculation of Purity
The purity of the sample is calculated using the area percent method. This method assumes that all components have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Report any impurity greater than the reporting threshold (typically 0.05%).
Method Validation Framework (Trustworthiness)
To be compliant with regulatory expectations, this analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10] Validation demonstrates that the analytical procedure is fit for its intended purpose.
Caption: ICH Q2(R2) Method Validation Logic Diagram.
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is typically demonstrated through forced degradation studies (acid, base, oxidation, heat, light) and confirming peak purity using a DAD.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. For a purity method, this should be demonstrated for both the main component and its impurities over a specified range.[11]
-
Accuracy: The closeness of test results to the true value. This is often determined by performing recovery studies on samples spiked with known amounts of impurities.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for the accurate measurement of low-level impurities.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). This provides an indication of its reliability during normal usage.
Conclusion
The RP-HPLC method presented here is a reliable, robust, and specific procedure for the purity analysis of this compound. The use of a standard C18 column with a formic acid-modified mobile phase and gradient elution ensures excellent separation and peak shape. This method is suitable for routine quality control and is built upon a framework that aligns with the validation requirements of global regulatory agencies, thereby ensuring data integrity and product quality.
References
- 1. researchgate.net [researchgate.net]
- 2. welch-us.com [welch-us.com]
- 3. pharmtech.com [pharmtech.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. usp.org [usp.org]
- 8. Chromatography [usp.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. m.youtube.com [m.youtube.com]
kinase inhibitor assay protocol for 5-chloro-6-methoxy-1H-indazole
An Application Guide to the Biochemical Characterization of 5-chloro-6-methoxy-1H-indazole as a Potential Kinase Inhibitor
Abstract
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form key interactions within the ATP-binding pocket of a diverse range of protein kinases.[1][2] As such, novel indazole-containing compounds are of significant interest in drug discovery programs targeting diseases driven by aberrant kinase activity.[3] This application note provides a comprehensive, field-proven guide for the in vitro biochemical characterization of this compound, a representative indazole derivative. We present a robust, two-stage strategy beginning with a highly sensitive luminescence-based primary assay for initial IC50 determination, followed by a mechanistically distinct, fluorescence-based orthogonal assay for hit confirmation. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, explanations of the causality behind experimental choices, and methods for ensuring data integrity and trustworthiness.
Foundational Strategy: Selecting the Right Assay
The core of a kinase-catalyzed reaction is the transfer of a phosphate group from ATP to a substrate, yielding ADP and a phosphorylated product.[4] An effective inhibitor will disrupt this process. The choice of assay technology is the most critical first step in characterizing an inhibitor.[5]
1.1. Assay Technologies Overview
Modern kinase assays have largely moved beyond traditional radiometric methods to improve safety and throughput.[4] The dominant technologies include:
-
Luminescence-Based Assays: These assays typically quantify the amount of ATP remaining after the kinase reaction.[6] The signal is inversely proportional to kinase activity, offering high sensitivity and a simple, homogeneous ("add-and-read") format.[7] They are ideal for primary screening.
-
Fluorescence-Based Assays: These methods, such as Fluorescence Polarization (FP) and Homogeneous Time-Resolved Fluorescence (HTRF), often detect the phosphorylated product.[8][9] HTRF, a form of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), is highly robust and less prone to interference from fluorescent compounds due to its time-gated detection mechanism.[10][11]
1.2. A Self-Validating, Two-Assay Approach
To ensure the highest degree of confidence in our findings, we employ a two-assay strategy:
-
Primary Screen (ATP Depletion): We will use the Kinase-Glo® Luminescent Kinase Assay principle. Its broad applicability to nearly any kinase/substrate pair and exceptional sensitivity make it the gold standard for initial potency (IC50) determination.[12]
-
Orthogonal Confirmation (Product Formation): To validate hits and eliminate false positives arising from compound interference with the luciferase reporter in the primary assay, we will use a mechanistically different technology. The HTRF® KinEASE™ platform, which quantifies the phosphorylated substrate, serves as an ideal confirmatory assay.[13][14]
This dual approach ensures that the observed inhibition is a true effect on the kinase and not an artifact of the detection technology, a cornerstone of a trustworthy protocol.[15]
Pre-Assay Preparation & Optimization: The Keys to Reproducibility
Careful preparation and optimization are essential for generating reliable and reproducible data.[4]
2.1. Compound Management
-
Solubility: Based on the properties of related scaffolds, this compound is expected to be soluble in 100% dimethyl sulfoxide (DMSO).[16] Prepare a high-concentration stock solution (e.g., 10-50 mM) in high-purity DMSO.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
DMSO Control: Kinase activity can be sensitive to DMSO. It is critical to maintain a consistent final DMSO concentration across all wells (including controls) in the assay, typically ≤1%.[4]
2.2. Kinase Target Selection Since the specific target of this compound is unknown, a logical first step is to screen it against a small, representative panel of kinases. This helps to determine its initial activity and potential selectivity profile. A common approach is to select one serine/threonine kinase and one tyrosine kinase.
2.3. Assay Optimization: Defining Optimal Conditions Before determining inhibitor potency, the assay itself must be optimized for the specific kinase of interest.[17] This involves establishing conditions that are within the initial velocity phase of the reaction and are sensitive to inhibition.[18]
-
Enzyme Titration: Determine the enzyme concentration that results in approximately 10-30% ATP consumption (for Kinase-Glo®) or a robust signal-to-background ratio (for HTRF®) within the desired reaction time.
-
ATP Concentration: The measured IC50 value for an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. For meaningful and comparable data, the ATP concentration should be set at or near the Michaelis constant (Kₘ) for that specific kinase.[18] This ensures a fair competition between the inhibitor and the natural substrate.
-
Linearity of Reaction: Confirm that the kinase reaction is linear with respect to time and enzyme concentration under the chosen conditions. Perform a time-course experiment to identify the time point that falls within the initial linear phase of the reaction.
Primary Screening: Luminescence-Based IC50 Determination Protocol
This protocol is designed to determine the concentration of this compound required to inhibit 50% of the target kinase's activity (IC50).[19]
3.1. Principle of the Kinase-Glo® Assay The assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. The Kinase-Glo® reagent contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP to generate a stable "glow-type" luminescent signal, which is inversely proportional to kinase activity.[7][12] High kinase activity leads to low luminescence, while inhibition of the kinase results in high luminescence.
3.2. Experimental Workflow Diagram
Caption: Workflow for IC50 determination using a luminescence-based assay.
3.3. Materials & Reagents
| Reagent | Description |
| This compound | Test compound, dissolved in 100% DMSO. |
| Recombinant Kinase | Purified, active enzyme of interest. |
| Kinase Substrate | Specific peptide or protein substrate for the chosen kinase. |
| Kinase Reaction Buffer | Buffer optimized for kinase activity (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). |
| Adenosine Triphosphate (ATP) | High-purity ATP solution. |
| Dithiothreitol (DTT) | Often added to the reaction buffer. |
| Kinase-Glo® Luminescent Kinase Assay | Commercial kit containing Kinase-Glo® Reagent and Buffer (e.g., Promega Corp.).[20] |
| Assay Plates | Solid white, opaque, low-volume 384-well plates are recommended to maximize signal and prevent crosstalk. |
| Control Inhibitor | A known inhibitor for the target kinase (positive control). |
3.4. Step-by-Step Protocol
All steps are performed at room temperature unless specified otherwise. This protocol is for a 20 µL final reaction volume in a 384-well plate.
-
Compound Plating:
-
Prepare a serial dilution series of this compound in 100% DMSO. A 10-point, 3-fold dilution starting from 1 mM is typical.
-
Using an acoustic dispenser or manual pipette, transfer 100 nL of each compound concentration from the DMSO plate to the corresponding wells of the white assay plate.
-
Include wells with 100 nL of DMSO only for 100% activity (negative) controls and wells with 100 nL of a known control inhibitor at a saturating concentration for 0% activity (positive) controls.
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer.
-
Dispense 10 µL of the 2X Kinase/Substrate mix into each well of the assay plate containing the pre-spotted compounds and controls.
-
Mix by shaking the plate gently for 1 minute. Incubate for 15 minutes.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
To initiate the reaction, add 10 µL of the 2X ATP solution to all wells. The final DMSO concentration should now be 0.5%.
-
Mix the plate and incubate for the pre-determined optimal reaction time (e.g., 60 minutes).
-
-
Luminescent Detection:
-
Prepare the Kinase-Glo® Reagent according to the manufacturer's protocol.[20]
-
Add 20 µL of the Kinase-Glo® Reagent to each well. This will stop the kinase reaction and initiate the luminescence.
-
Mix the plate and incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
3.5. Data Analysis and IC50 Calculation
-
Calculate Percent Inhibition:
-
Average the signals from the control wells: Lum_max (100% activity, DMSO only) and Lum_min (0% activity, control inhibitor).
-
For each test compound concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Lum_sample - Lum_min) / (Lum_max - Lum_min))
-
-
Determine IC50 Value:
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model with a variable slope (sigmoidal dose-response curve).[21]
-
The IC50 is the concentration of the inhibitor that produces 50% inhibition.
-
-
Assess Assay Quality (Z'-Factor):
-
The Z'-factor is a statistical measure of assay quality. A value > 0.5 is considered excellent for screening.[12]
-
Z' = 1 - (3 * (SD_max + SD_min)) / |Avg_max - Avg_min| (where SD is the standard deviation and Avg is the average of the max and min signal controls)
-
Orthogonal Assay: HTRF® for Hit Confirmation
Confirmation with a mechanistically different assay is essential to validate that the observed activity is genuine.[15]
4.1. Principle of the HTRF® KinEASE™ Assay This assay directly measures the phosphorylated product.[14] It uses a universal biotinylated substrate peptide and two antibodies: one labeled with a Europium cryptate (Eu³⁺) donor that recognizes the biotin tag, and a second labeled with an XL665 acceptor that is specific to the phosphorylated form of the substrate.[8][13] When the substrate is phosphorylated by the kinase, the donor and acceptor antibodies bind to the same molecule, bringing them into close proximity. Excitation of the donor results in Fluorescence Resonance Energy Transfer (FRET) to the acceptor, which then emits light at a specific wavelength. The HTRF signal is directly proportional to kinase activity.[10][11]
4.2. HTRF® Assay Principle Diagram
Caption: Principle of the HTRF® product formation assay.
4.3. Confirmatory Protocol Outline The protocol follows a similar two-step process: a kinase reaction followed by detection.
-
Kinase Reaction: Set up the reaction as described in section 3.4, using the same optimized concentrations of kinase, substrate, ATP, and inhibitor.
-
Detection: Instead of adding Kinase-Glo®, stop the reaction by adding the HTRF® detection buffer, which contains EDTA and the two detection antibodies (Eu³⁺-donor and XL665-acceptor).[14]
-
Incubation & Reading: Incubate for 60 minutes at room temperature to allow for antibody binding. Read the plate on an HTRF®-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: The HTRF ratio (Acceptor signal / Donor signal) is calculated, which is directly proportional to kinase activity. The IC50 is determined similarly by plotting the dose-response curve. A comparable IC50 value between the two assays provides strong validation of the compound's inhibitory activity.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Z'-Factor (<0.5) | High variability in controls; Suboptimal enzyme or ATP concentration. | Re-optimize enzyme concentration and reaction time. Ensure consistent pipetting and mixing. Check reagent quality.[4] |
| High False Positives | Compound interferes with the luciferase enzyme (for Kinase-Glo®). | Confirm hits using the orthogonal HTRF® assay. A compound that inhibits luciferase will not show activity in the HTRF® assay.[5] |
| Inconsistent IC50s | Compound instability or precipitation at high concentrations; Inconsistent DMSO levels. | Visually inspect plates for precipitation. Ensure final DMSO concentration is identical in all wells. Prepare fresh compound dilutions.[15] |
| No Inhibition Seen | Compound is inactive against the chosen kinase; Incorrect ATP concentration. | Screen against a broader kinase panel. Verify that the ATP concentration is not excessively high, which can overcome competitive inhibitors.[18] |
Conclusion
This application note outlines a comprehensive and trustworthy strategy for the initial biochemical characterization of this compound as a potential kinase inhibitor. By employing a sensitive primary screening assay followed by a mechanistically distinct orthogonal assay, this workflow provides a robust framework for IC50 determination and hit validation. Adherence to the principles of assay optimization, rigorous use of controls, and careful data analysis will generate high-quality, reliable data, forming a solid foundation for any subsequent drug discovery efforts, including selectivity profiling and structure-activity relationship (SAR) studies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. revvity.com [revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Evaluating the Cellular Activity of 5-chloro-6-methoxy-1H-indazole
Introduction: Unveiling the Therapeutic Potential of 5-chloro-6-methoxy-1H-indazole
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Derivatives of 1H-indazole, in particular, have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, antitumor properties.[1][2][3] this compound is a key intermediate in the synthesis of novel pharmaceutical agents, especially kinase inhibitors for cancer therapy.[4] The indazole core is recognized for its effective binding to biological targets, making it a valuable building block in the design of compounds with antiproliferative activity.[1][4]
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and survival.[5][6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for drug development.[5][6] The success of kinase inhibitors in oncology has validated this therapeutic strategy.[5] Given the prevalence of the indazole motif in known kinase inhibitors, it is hypothesized that this compound and its derivatives may exert their biological effects through the modulation of one or more protein kinases.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to characterize the cellular activity of this compound. The protocols detailed herein offer a tiered approach, beginning with broad assessments of cell viability and progressing to more specific assays to elucidate the mechanism of action, with a focus on apoptosis and kinase signaling pathways.
Part 1: Initial Assessment of Cellular Viability and Cytotoxicity
The first step in characterizing the biological activity of a novel compound is to determine its effect on cell viability and proliferation. This provides a broad measure of its potency and is essential for determining appropriate concentration ranges for subsequent mechanistic studies. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and highly sensitive method for this purpose.[7][8][9]
Scientific Rationale
The CellTiter-Glo® assay quantifies the amount of ATP present, which is a key indicator of metabolically active, viable cells.[7][8] The assay utilizes a proprietary thermostable luciferase that generates a stable "glow-type" luminescent signal proportional to the ATP concentration.[8] This homogeneous "add-mix-measure" format simplifies the workflow and is ideal for high-throughput screening.[8][9]
Experimental Workflow: Cell Viability Assessment
Caption: Workflow for CellTiter-Glo® Viability Assay.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549, MCF-7)
-
Complete cell culture medium
-
This compound
-
DMSO (for compound dilution)
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multimode plate reader with luminescence detection
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a white, opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[10]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) using a non-linear regression analysis.
| Parameter | Recommendation |
| Cell Line | Select based on research focus (e.g., specific cancer type) |
| Seeding Density | Optimize for logarithmic growth during the assay period |
| Compound Concentrations | Typically a 10-point, 3-fold serial dilution |
| Incubation Time | 48-72 hours, depending on the cell doubling time |
| Final DMSO Concentration | ≤ 0.5% |
Part 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays
If this compound induces a significant decrease in cell viability, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[11] Caspases are a family of proteases that are key mediators of apoptosis.[11] The activation of effector caspases, such as caspase-3 and caspase-7, is considered a point of no return in the apoptotic cascade.[11]
Scientific Rationale
The Caspase-Glo® 3/7 Assay provides a sensitive, luminescent method for measuring the activity of caspase-3 and -7.[11][12] The assay reagent contains a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity. Upon addition to the sample, the reagent lyses the cells, and the active caspases cleave the substrate, releasing a substrate for luciferase and generating a luminescent signal that is proportional to the amount of caspase activity.[12]
Experimental Workflow: Apoptosis Assessment
Caption: Workflow for Caspase-Glo® 3/7 Apoptosis Assay.
Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cells and reagents from the cell viability assay
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
White, opaque-walled 96-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the cell viability assay.
-
Treat cells with this compound at concentrations around the previously determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀). Include a positive control for apoptosis (e.g., staurosporine).
-
Incubate for a time period determined by the kinetics of apoptosis in the chosen cell line (typically 24-48 hours).
-
-
Assay Measurement:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence.
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Calculate the fold change in caspase activity relative to the vehicle control.
-
A significant increase in luminescence indicates the induction of apoptosis.
| Parameter | Recommendation |
| Compound Concentrations | Centered around the IC₅₀ from the viability assay |
| Positive Control | E.g., Staurosporine (1 µM) |
| Incubation Time | 24-48 hours, or as determined by time-course experiments |
| Assay Incubation | 1-2 hours at room temperature |
Alternative Apoptosis Assay: For real-time monitoring of apoptosis, the RealTime-Glo™ Annexin V Apoptosis Assay can be used.[13][14] This assay measures the exposure of phosphatidylserine on the outer cell membrane, an early event in apoptosis.[11][14]
Part 3: Target Validation - Assessing Kinase Inhibition in a Cellular Context
Given that indazole derivatives are frequently developed as kinase inhibitors, it is crucial to investigate the effect of this compound on kinase signaling pathways.[1] A cell-based kinase assay can provide direct evidence of target engagement and inhibition within a physiologically relevant environment.[5][15]
Scientific Rationale
One common method for assessing cellular kinase activity is to measure the phosphorylation of a known downstream substrate.[6][16] This can be achieved using antibody-based detection methods such as ELISA or Western blotting.[6][15] These assays provide a functional readout of kinase inhibition.[16]
Signaling Pathway Illustration
Caption: A simplified kinase inhibition pathway.
Protocol: Western Blotting for Phospho-Protein Analysis
Western blotting is a powerful technique to analyze changes in the phosphorylation status of specific proteins within a signaling cascade.[17][18][19]
Materials:
-
Cells and compound as previously described
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)[19]
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells as described previously.
-
After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[20]
-
Scrape the cells, collect the lysate, and clarify by centrifugation.[20]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT, anti-phospho-ERK) diluted in blocking buffer, typically overnight at 4°C.[19]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-AKT, anti-total-ERK) to confirm equal protein loading.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Compare the normalized phospho-protein levels in treated samples to the vehicle control to determine the extent of inhibition.
| Parameter | Recommendation |
| Lysis Buffer | Must contain phosphatase and protease inhibitors |
| Blocking Buffer | 5% BSA in TBST is often recommended for phospho-antibodies |
| Primary Antibody Dilution | As per manufacturer's recommendation |
| Loading Control | Total protein of the target or a housekeeping protein (e.g., GAPDH, β-actin) |
Advanced Cellular Kinase Assays: For more direct and quantitative measurements of kinase activity or target engagement in live cells, consider advanced techniques such as:
-
NanoBRET™ Target Engagement Assays: Measures compound binding to a specific kinase in living cells.[16]
-
Cellular Phosphorylation Assays: Utilizes ELISA or AlphaLISA formats to quantify the phosphorylation of a specific substrate.[6][16]
-
Reporter Gene Assays: Measures the activity of a signaling pathway downstream of a kinase by quantifying the expression of a reporter gene like luciferase.[21]
Conclusion
The protocols outlined in these application notes provide a systematic and robust framework for characterizing the cellular activity of this compound. By progressing from broad assessments of cell viability to specific investigations into the mechanisms of apoptosis and kinase inhibition, researchers can gain valuable insights into the compound's therapeutic potential. The integration of these cell-based assays is critical for advancing our understanding of this promising chemical scaffold and for guiding future drug discovery and development efforts.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound [myskinrecipes.com]
- 5. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 6. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. fishersci.com [fishersci.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 12. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 13. Promega RealTime-Glo Annexin V Apoptosis Assay, 100 assays 100 Assays | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 14. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [worldwide.promega.com]
- 15. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. CST | Cell Signaling Technology [cellsignal.com]
- 21. caymanchem.com [caymanchem.com]
Application Note & Protocol: Generating a Dose-Response Curve for 5-chloro-6-methoxy-1H-indazole in a Cell-Based Assay
Abstract
This document provides a detailed protocol for determining the potency of 5-chloro-6-methoxy-1H-indazole by generating a dose-response curve in a cell-based assay. The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of protein kinase inhibitors for oncology.[1][2] This guide will focus on a common and robust method: a luminescence-based cell viability assay to measure the cytotoxic or anti-proliferative effects of the compound on a cancer cell line. We will detail the experimental design, provide a step-by-step protocol, and explain the principles of data analysis to derive key parameters such as the half-maximal inhibitory concentration (IC50).
Introduction: The Scientific Rationale
This compound is a heterocyclic compound whose core structure, the indazole ring, is a key component in numerous clinically approved and investigational protein kinase inhibitors.[1][2] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways regulating cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3][4]
Therefore, a primary application for a compound like this compound is to assess its potential as a kinase inhibitor. A fundamental step in characterizing any potential drug candidate is to determine its dose-response relationship. This relationship describes how the effect of a compound on a biological system changes with increasing concentrations.[5][6] The resulting dose-response curve, typically sigmoidal in shape, allows for the quantification of a compound's potency, most commonly expressed as the IC50 value (the concentration at which 50% of the maximal inhibitory effect is observed).
To establish this curve, we will employ a cell-based assay. Unlike in vitro biochemical assays that use purified proteins, cell-based assays provide a more physiologically relevant context by measuring the compound's effect on its target within a living cell.[3][7] This accounts for factors like cell membrane permeability and interaction with other cellular components. We have selected the CellTiter-Glo® Luminescent Cell Viability Assay as our model system. This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive and robust measure of cell viability.[8][9][10] A decrease in ATP levels upon treatment with this compound would suggest a cytotoxic or anti-proliferative effect, likely stemming from the inhibition of a critical kinase pathway.
Materials and Reagents
| Item | Supplier | Notes |
| This compound | Various | Source from a reputable chemical supplier.[11] |
| Human Cancer Cell Line | ATCC | e.g., A549 (lung carcinoma), MCF-7 (breast adenocarcinoma). Select a cell line relevant to the hypothesized target. |
| Cell Culture Medium | Gibco | e.g., DMEM or RPMI-1640, supplemented as required for the chosen cell line. |
| Fetal Bovine Serum (FBS) | Gibco | Heat-inactivated. |
| Penicillin-Streptomycin | Gibco | 10,000 U/mL. |
| Trypsin-EDTA (0.25%) | Gibco | For cell detachment. |
| Phosphate-Buffered Saline (PBS) | Gibco | Calcium and Magnesium-free. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous, cell culture grade. |
| CellTiter-Glo® 2.0 Assay Kit | Promega | [12] |
| 96-well, flat-bottom, opaque plates | Corning | White plates are recommended for luminescence assays to maximize signal and prevent crosstalk. |
| Multichannel Pipettes | --- | |
| Luminometer | --- | Plate reader capable of measuring luminescence. |
| CO2 Incubator | --- | Standard cell culture incubator (37°C, 5% CO2). |
Experimental Workflow and Protocols
The overall experimental process is designed to ensure reproducibility and accuracy. It involves careful cell culture, precise compound dilution and application, and robust data acquisition.
Caption: Experimental workflow for generating a dose-response curve.
Protocol 1: Cell Culture and Seeding
Causality: The goal is to have a sub-confluent, healthy, and actively dividing monolayer of cells at the time of compound addition. The seeding density must be optimized to ensure that cells in the vehicle control wells do not become over-confluent by the end of the assay, which would confound the results.
-
Cell Maintenance: Culture the chosen cancer cell line according to the supplier's recommendations in a T-75 flask.
-
Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.
-
Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Seeding: Dilute the cell suspension to the optimized seeding density (e.g., 5,000 cells/well in 100 µL of medium). Seed the cells into a 96-well white, clear-bottom plate.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
Protocol 2: Compound Preparation and Dosing
Causality: A logarithmic serial dilution series is crucial for defining the full sigmoidal curve, from the no-effect range to the maximal effect range.[5] Using a consistent, low concentration of DMSO as the vehicle control is essential to distinguish the effect of the compound from any solvent-induced cytotoxicity.[13][14]
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Intermediate Dilution: Create an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock to 200 µM in medium. This will be the highest concentration tested, and the final DMSO concentration in the well will be 0.5% (assuming a 1:200 final dilution).
-
Serial Dilutions: In a separate 96-well plate (a dilution plate), perform a 1:3 or 1:2 serial dilution of the 200 µM intermediate solution using culture medium containing the same final DMSO concentration (e.g., 0.5%). Typically, 8 to 10 concentrations are sufficient.[5]
-
Controls:
-
Vehicle Control (0% Inhibition): Prepare wells with culture medium containing the final DMSO concentration (e.g., 0.5%). This represents maximal cell viability.
-
Positive Control (100% Inhibition): Prepare wells with a known cytotoxic agent (e.g., 100 µM staurosporine) or wells with no cells (medium only) to determine the background signal.
-
-
Cell Treatment: Carefully remove the medium from the seeded cells and add 100 µL of the prepared compound dilutions and controls to the respective wells.
-
Incubation: Return the plate to the incubator for 48 to 72 hours. The incubation time should be sufficient to observe a significant effect on cell proliferation or viability.
Protocol 3: Data Acquisition and Analysis
Causality: The CellTiter-Glo® assay lyses the cells and provides a luminescent signal proportional to the amount of ATP present, which is directly proportional to the number of viable cells.[9][15] Normalizing the data is a critical step to account for inter-well and inter-plate variability, allowing for the comparison of results across different experiments.[16][17]
-
Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Normalization:
-
Subtract the average background luminescence (no-cell control) from all other readings.
-
Normalize the data as a percentage of the vehicle control:
-
% Viability = (Luminescence_Sample / Average_Luminescence_Vehicle_Control) * 100
-
-
-
Curve Fitting:
-
Plot the normalized % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).[18]
-
Use a non-linear regression model, such as the four-parameter logistic (4PL) equation (log(inhibitor) vs. response -- Variable slope), available in software like GraphPad Prism, to fit the data.[19][20]
-
From the curve fit, determine the IC50 value.
-
Data Presentation and Interpretation
A well-defined dose-response curve will exhibit a sigmoidal shape, with a top plateau near 100% viability and a bottom plateau at the maximum inhibition level.
Hypothetical Data Summary
| Concentration (µM) | Log Concentration | Average Luminescence (RLU) | % Viability |
| 100 | 2.00 | 1,500 | 5 |
| 33.3 | 1.52 | 2,100 | 7 |
| 11.1 | 1.05 | 4,500 | 15 |
| 3.70 | 0.57 | 12,000 | 40 |
| 1.23 | 0.09 | 21,000 | 70 |
| 0.41 | -0.39 | 27,000 | 90 |
| 0.14 | -0.85 | 29,100 | 97 |
| 0.00 (Vehicle) | --- | 30,000 | 100 |
| No Cells (Bkg) | --- | 300 | 0 |
The IC50 is the concentration of the compound that results in 50% viability. Based on the fitted curve from the data above, a hypothetical IC50 could be determined. A lower IC50 value indicates a more potent compound.
Potential Kinase Signaling Pathway
Given that many indazole derivatives are kinase inhibitors, this compound could potentially inhibit a signaling pathway crucial for cancer cell survival, such as the PI3K/AKT/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/AKT pathway.
Conclusion and Best Practices
This application note provides a comprehensive framework for determining the potency of this compound. The reliability of the generated dose-response curve and the resulting IC50 value is contingent upon careful experimental execution and adherence to best practices. Key considerations include maintaining healthy cell cultures, performing accurate serial dilutions, including appropriate vehicle and positive controls, and using robust statistical methods for data analysis. The insights gained from this assay are a critical first step in the preclinical evaluation of this compound as a potential therapeutic agent.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 4. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. graphpad.com [graphpad.com]
- 6. How do dose-response relationships guide dosing decisions? [synapse.patsnap.com]
- 7. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 8. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay | LabMart Limited [labmartgh.com]
- 11. This compound [myskinrecipes.com]
- 12. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]
- 13. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Luminescent ATP Assays for Cell Viability | G-Biosciences [gbiosciences.com]
- 16. Should dose-response data be normalized before being fit with nonlinear regression? - FAQ 1556 - GraphPad [graphpad.com]
- 17. support.collaborativedrug.com [support.collaborativedrug.com]
- 18. graphpad.com [graphpad.com]
- 19. m.youtube.com [m.youtube.com]
- 20. graphpad.com [graphpad.com]
Application Notes & Protocols: In Vitro Evaluation of 5-chloro-6-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of interacting with a multitude of biological targets.[2] Consequently, indazole derivatives have been successfully developed as potent therapeutic agents, particularly in oncology.[1][3] Marketed drugs such as Axitinib and Pazopanib, both tyrosine kinase inhibitors, feature the indazole core and have revolutionized the treatment of certain cancers.[3]
5-chloro-6-methoxy-1H-indazole is a specific derivative of this important class of compounds.[4] The chloro and methoxy substitutions on the benzene ring provide distinct electronic and steric features that can significantly influence its biological activity and pharmacokinetic properties. These functional groups offer potential hydrogen bonding and hydrophobic interactions within target protein binding pockets, making this compound a compelling candidate for in vitro screening.
This guide provides a comprehensive framework for the in vitro evaluation of this compound. As a Senior Application Scientist, the following protocols are designed not merely as a sequence of steps, but as a logical, self-validating workflow. We will begin with foundational assays to assess general cytotoxicity and then progress to more sophisticated experiments to elucidate the underlying mechanisms of action, such as the induction of apoptosis, cell cycle arrest, and potential modulation of key signaling pathways.
Part 1: Foundational Analysis - Assessing Cytotoxicity
The initial and most critical step in evaluating any potential anti-cancer compound is to determine its cytotoxicity—its ability to kill or inhibit the proliferation of cancer cells.[5][6] This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit a biological process by 50%.[7] We will utilize two robust and widely accepted colorimetric assays: the MTT and SRB assays.
Experimental Workflow: Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] Viable cells possess mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.[8]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the various concentrations of the test compound.[5] Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 1.2: Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a colorimetric assay that measures cell number by staining total cellular protein with the SRB dye.[5] This method is independent of metabolic activity and provides a reliable estimation of cell density.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% Trichloroacetic Acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[5]
-
Washing: Wash the plates five times with deionized water and allow them to air-dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[5]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability as described in the MTT assay protocol and determine the IC50 value.
Data Presentation: Cytotoxicity
Summarize the IC50 values in a clear and concise table. This allows for easy comparison of the compound's potency across different cell lines and exposure times.
| Cell Line | Cancer Type | This compound IC50 (µM) (48h) | Doxorubicin (Positive Control) IC50 (µM) (48h) |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value | Known Value |
| A549 | Lung Carcinoma | Hypothetical Value | Known Value |
| HCT116 | Colorectal Carcinoma | Hypothetical Value | Known Value |
| HEK293 | Normal Kidney Cells | Hypothetical Value | Known Value |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Part 2: Mechanistic Insights - Unraveling the Mode of Action
Once cytotoxicity is established, the next logical step is to investigate how the compound is affecting the cells. Does it induce programmed cell death (apoptosis), or does it halt cell division (cell cycle arrest)?
Apoptosis Induction
Apoptosis is a highly regulated process of programmed cell death that is crucial for normal tissue development and homeostasis. Many anti-cancer drugs exert their effects by inducing apoptosis in tumor cells. We can assess apoptosis through two key events: the externalization of phosphatidylserine (an early event) and the activation of caspases (a mid-stage event).
Protocol 2.1.1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Principle: In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet.[9] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic or necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[7]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[7] Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
Logical Flow of Apoptosis Analysis
Caption: Workflow for investigating apoptosis induction.
Cell Cycle Analysis
Disruption of the normal cell cycle is another hallmark of cancer, and many chemotherapeutic agents function by causing cell cycle arrest at specific phases (G1, S, or G2/M), preventing cancer cells from replicating.[10]
Protocol 2.2.1: Cell Cycle Analysis by PI Staining and Flow Cytometry
Principle: The cell cycle status of a population can be determined by measuring the DNA content of individual cells.[11] Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA. Cells in the G2/M phase (with duplicated DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase, while cells in the S phase (DNA synthesis) will have an intermediate fluorescence.[11]
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at -20°C.[11]
-
Washing: Wash the cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a staining buffer containing PI (50 µg/mL) and RNase A (100 µg/mL) to ensure only DNA is stained.[11]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Part 3: Target Identification and Pathway Analysis
The indazole scaffold is a well-known "privileged structure" for kinase inhibitors.[12][13] Therefore, a logical next step is to investigate whether this compound inhibits specific protein kinases that are critical for cancer cell proliferation and survival. Additionally, given the anti-inflammatory potential of some indazoles, exploring effects on pathways like NF-κB is warranted.[2][14]
Protocol 3.1: Kinase Inhibition Assay (Biochemical)
Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common format is a luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction. Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates inhibition of the kinase (ATP preserved).
Step-by-Step Protocol (General):
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions. Prepare serial dilutions of this compound.
-
Kinase Reaction: In a 384-well plate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent (e.g., ADP-Glo™) that simultaneously stops the kinase reaction and converts the remaining ATP into a luminescent signal.
-
Signal Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value against the specific kinase. A panel of kinases (e.g., VEGFR, EGFR, CDK) should be tested to assess both potency and selectivity.[13]
Potential Signaling Pathway Modulation: NF-κB
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune and inflammatory responses, and its aberrant activation is linked to cancer.[15][16]
Caption: Simplified canonical NF-κB signaling pathway.
Protocol 3.2: NF-κB Reporter Assay
Principle: This cell-based assay uses a reporter gene (e.g., luciferase) under the control of NF-κB response elements. When NF-κB is activated and translocates to the nucleus, it binds to these elements and drives the expression of the reporter gene. A decrease in the reporter signal in the presence of the compound indicates inhibition of the NF-κB pathway.[15]
Step-by-Step Protocol:
-
Cell Line: Use a cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc).
-
Seeding and Pre-treatment: Seed the cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), for 6-8 hours. Include unstimulated and vehicle-treated controls.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to cell viability (measured in a parallel plate) to exclude cytotoxic effects. Calculate the percent inhibition of NF-κB activity.
Conclusion and Future Directions
This guide outlines a logical and comprehensive strategy for the initial in vitro evaluation of this compound. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can build a robust biological profile of the compound. Positive results from these assays—demonstrated cytotoxicity, induction of apoptosis or cell cycle arrest, and inhibition of a specific kinase or signaling pathway—would provide a strong rationale for advancing the compound to more complex cellular models and eventually to in vivo studies. The versatility of the indazole scaffold suggests that this compound holds significant potential, and the rigorous application of these protocols will be instrumental in uncovering its therapeutic promise.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound [myskinrecipes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. opentrons.com [opentrons.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Introduction to the Synthesis of 5-chloro-6-methoxy-1H-indazole
An in-depth guide to navigating the complexities of 5-chloro-6-methoxy-1H-indazole synthesis, this Technical Support Center offers targeted troubleshooting advice and answers to frequently asked questions. Designed for researchers, chemists, and drug development professionals, this resource provides expert insights and actionable solutions to optimize reaction yields and purity.
This compound is a crucial heterocyclic building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors for cancer therapy.[1] The most common and industrially scalable synthesis route involves the diazotization of an ortho-alkyl-substituted aniline, followed by an intramolecular cyclization.
The typical pathway begins with 2-amino-4-chloro-5-methoxytoluene. The primary amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This intermediate then undergoes a cyclization reaction, often promoted by a change in temperature or pH, to form the desired indazole ring system. While theoretically straightforward, this process is sensitive to several parameters that can significantly impact the final yield and purity.
This guide will deconstruct the common challenges encountered during this synthesis and provide a logical framework for troubleshooting and optimization.
Visualized Synthetic Pathway
The following diagram illustrates the standard synthetic route from the starting aniline to the final indazole product.
References
Technical Support Center: Synthesis of 5-chloro-6-methoxy-1H-indazole
Welcome to the technical support guide for the synthesis of 5-chloro-6-methoxy-1H-indazole. This document is intended for researchers, scientists, and professionals in drug development who are working with this key pharmaceutical intermediate. Here, we address common challenges and frequently asked questions encountered during its synthesis, with a focus on the identification and mitigation of common side products.
I. Overview of the Primary Synthetic Route
The most prevalent and industrially relevant synthesis of this compound proceeds via the diazotization and intramolecular cyclization of a substituted o-toluidine derivative. This method is valued for its efficiency and use of readily available starting materials. The general pathway is outlined below.
Caption: General synthetic pathway for this compound.
II. Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis, focusing on the identification and management of side products.
Q1: My final product shows an unexpected peak in the LC-MS with a mass corresponding to the loss of the chloro group (M-Cl+H). What is this impurity?
A1: This is likely the dehalogenated side product, 6-methoxy-1H-indazole.
-
Mechanism of Formation: Dehalogenation is a common side reaction, particularly if any palladium-catalyzed cross-coupling steps are performed on the indazole ring in subsequent reactions. However, it can also occur during the synthesis of the indazole itself under certain reductive conditions or through radical mechanisms. The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl[]. While chlorine is the least reactive, forcing conditions or the presence of certain reagents can promote this side reaction.
-
Troubleshooting & Prevention:
-
Avoid Harsh Reductive Conditions: If your synthesis involves any reduction steps, ensure they are selective and do not affect the aryl chloride.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize radical side reactions.
-
Purification: This impurity can often be separated from the desired product by column chromatography, though it may be challenging due to similar polarities.
-
Q2: I have a persistent impurity with the same mass as my product, but it has a different retention time in chromatography and distinct NMR signals. What could it be?
A2: You are likely observing a positional isomer of your target molecule, most commonly 7-chloro-6-methoxy-1H-indazole .
-
Mechanism of Formation: The intramolecular cyclization of the diazonium salt intermediate is typically regioselective. However, under certain pH and temperature conditions, a small amount of the alternative cyclization can occur, leading to the formation of the 7-chloro isomer. The stability of the intermediate carbocation plays a role in determining the product ratio.
-
Identification:
-
NMR Spectroscopy: The proton-proton coupling patterns in the aromatic region of the 1H NMR spectrum will be distinct for the two isomers. Specifically, the 5-chloro isomer will show two singlets for the aromatic protons at C4 and C7, while the 7-chloro isomer will show two doublets (or more complex splitting if coupling to the N-H proton is observed).
-
-
Troubleshooting & Prevention:
-
Strict Temperature Control: Maintain a low and constant temperature (typically 0-5 °C) during the diazotization step to ensure selective reaction.
-
Controlled Reagent Addition: Add the nitrosating agent (e.g., sodium nitrite solution) slowly and sub-surface to avoid localized high concentrations and temperature spikes.
-
Purification: Careful column chromatography is the most effective method for separating these isomers.
-
Q3: My reaction yield is low, and I've isolated a phenolic compound. What happened?
A3: This is likely a hydroxylated byproduct, such as 2-methyl-5-methoxy-4-chlorophenol or 6-methoxy-1H-indazol-5-ol , formed from the reaction of the diazonium salt intermediate with water.
-
Mechanism of Formation: Diazonium salts are reactive intermediates. If not efficiently cyclized, the diazonium group can be displaced by water (hydrolysis), especially if the reaction temperature is not well-controlled or if there are localized "hot spots." This leads to the formation of a phenol.
-
Troubleshooting & Prevention:
-
Temperature Control: As with isomer formation, strict temperature control during diazotization is critical to minimize the decomposition of the diazonium salt.
-
Anhydrous Conditions (where applicable): While the diazotization itself is often done in aqueous acid, minimizing excess water and ensuring the cyclization step proceeds efficiently can reduce the likelihood of this side reaction.
-
Efficient Stirring: Ensure good mixing to promote the desired intramolecular cyclization over the intermolecular reaction with water.
-
III. Summary of Potential Side Products
The following table summarizes the common impurities, their likely origin, and key analytical signatures.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Common Origin | Key Analytical Signature (relative to product) |
| 6-methoxy-1H-indazole | C₈H₈N₂O | 148.16 | Dehalogenation of the desired product. | LC-MS: [M-Cl+H]⁺ |
| 7-chloro-6-methoxy-1H-indazole | C₈H₇ClN₂O | 182.61 | Alternative regiochemistry during cyclization. | Different chromatographic retention time; distinct aromatic proton signals in ¹H NMR. |
| Hydroxylated Byproduct | Varies | Varies | Hydrolysis of the diazonium intermediate. | LC-MS: [M+OH-Cl]⁺ or similar; presence of a broad -OH peak in ¹H NMR. |
| Unreacted Starting Material | C₈H₁₀ClNO | 171.62 | Incomplete reaction. | Corresponds to the mass and spectrum of the starting aniline or its acetylated derivative. |
IV. Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for indazole synthesis from substituted anilines[2].
Step 1: Acetylation of 4-chloro-2-methyl-5-methoxyaniline
-
To a stirred solution of 4-chloro-2-methyl-5-methoxyaniline (1.0 eq) in glacial acetic acid (5-10 volumes), add acetic anhydride (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting aniline is consumed.
-
Pour the reaction mixture into ice water and stir until a precipitate forms.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield N-(4-chloro-2-methyl-5-methoxyphenyl)acetamide.
Step 2: Diazotization and Cyclization
-
Suspend the N-(4-chloro-2-methyl-5-methoxyphenyl)acetamide (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.2 eq) in water and add it dropwise to the cooled suspension over 30-60 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Pour the reaction mixture into ice water. A precipitate of the N-acetylated indazole will form.
-
Filter the solid and wash with water.
Step 3: Hydrolysis (if necessary)
-
Suspend the crude N-acetyl-5-chloro-6-methoxy-1H-indazole in an aqueous solution of sodium hydroxide (e.g., 5-10%).
-
Heat the mixture to 90-95 °C and stir until the hydrolysis is complete (monitor by TLC/LC-MS)[2].
-
Cool the reaction mixture and acidify with hydrochloric acid to a pH of ~2.
-
The product will precipitate. Filter the solid, wash with water, and dry under vacuum to afford this compound.
Caption: Detailed workflow for the synthesis of this compound.
V. Mechanistic Pathways of Side Product Formation
Understanding the reaction mechanisms is key to controlling the outcome of your synthesis. The following diagram illustrates the desired reaction pathway and the competing side reactions.
Caption: Reaction mechanism showing desired product and side product formation.
VI. References
-
BenchChem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling. Retrieved from --INVALID-LINK--
-
Di Bella, E. P. (1976). U.S. Patent No. 3,988,347. Washington, DC: U.S. Patent and Trademark Office. Retrieved from --INVALID-LINK--
References
Technical Support Center: Troubleshooting Regioselectivity in Indazole Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of indazole derivatives. The control of regioselectivity—specifically, the selective functionalization of the N1 versus the N2 position of the indazole core—is a persistent challenge in medicinal chemistry.[1][2][3] This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to empower you to overcome these synthetic hurdles.
The Challenge of Indazole Regioselectivity
Indazole is a bicyclic heteroaromatic compound existing in three tautomeric forms: 1H-indazole, 2H-indazole, and the rare 3H-indazole.[4][5] The 1H-tautomer is thermodynamically more stable than the 2H-tautomer.[4][6][7][8] This inherent stability difference is a key factor that can be exploited to control the regiochemical outcome of substitution reactions.[1][2][9] However, the interplay of kinetic and thermodynamic control, steric and electronic effects of substituents, and the choice of reagents and reaction conditions often leads to the formation of a mixture of N1 and N2 substituted regioisomers, complicating synthesis and purification.[1][2]
Troubleshooting Guide: A Q&A Approach
This section directly addresses common problems encountered during indazole synthesis, providing explanations and actionable solutions.
Question 1: Why am I consistently getting a mixture of N1 and N2 isomers during my indazole alkylation, and how can I favor the N1 product?
Answer:
Obtaining a mixture of N1 and N2 alkylated indazoles is a frequent outcome, especially when using standard alkylation conditions like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1][10] This often results from a competition between the kinetically and thermodynamically favored pathways.
Causality:
-
Thermodynamic vs. Kinetic Control: The 1H-indazole is the more stable tautomer.[4][6][8] Under conditions that allow for equilibration, the reaction will favor the formation of the more stable N1-alkylated product (thermodynamic control).[1][2] Conversely, conditions that favor a rapid, irreversible reaction can lead to a higher proportion of the N2-isomer (kinetic control).
-
Base and Solvent Effects: The choice of base and solvent is critical. A strong, non-nucleophilic base like sodium hydride (NaH) in a less polar, aprotic solvent like tetrahydrofuran (THF) generally favors the formation of the indazolyl anion, which then reacts with the electrophile. This set of conditions often leads to high N1 selectivity.[2][11] Weaker bases and polar aprotic solvents can lead to a mixture of isomers.[1]
Troubleshooting Protocol: Selective N1-Alkylation (Thermodynamic Control)
This protocol is optimized to achieve high regioselectivity for the N1 position.[1][2]
Materials:
-
1H-Indazole substrate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl halide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 1H-indazole (1.0 equivalent).
-
Solvent Addition: Add anhydrous THF to dissolve the indazole.
-
Base Addition: Cool the solution to 0 °C in an ice bath and carefully add NaH (1.1 equivalents) portion-wise.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolyl anion.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.[1]
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).[1]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1]
Data Summary: Impact of Reaction Conditions on N1/N2 Selectivity
| Base | Solvent | Temperature | Typical Outcome | Reference |
| NaH | THF | 0 °C to RT | High N1 selectivity | [2][11] |
| K₂CO₃ | DMF | RT to 120 °C | Mixture of N1 and N2 | [1][10] |
| Cs₂CO₃ | DMF | 90 °C | High N1 selectivity | [12] |
Question 2: My synthesis is unexpectedly yielding the N2-substituted indazole as the major product. How can I intentionally and selectively synthesize the N2 isomer?
Answer:
While often the undesired product, selective synthesis of N2-substituted indazoles is crucial for accessing certain classes of biologically active molecules.[2][13] Several strategies can be employed to favor N2-alkylation.
Causality:
-
Steric Hindrance: Introducing a bulky substituent at the C7 position of the indazole ring can sterically block the N1 position, thereby directing alkylation to the N2 position.[1][2][11] For example, indazoles with a nitro (NO₂) or carboxylate (CO₂Me) group at C7 show excellent N2 regioselectivity even under conditions that would typically favor N1 substitution.[2][11]
-
Kinetic Control: Certain reaction conditions, like the Mitsunobu reaction, operate under kinetic control and can favor the formation of the N2 isomer.[2][9][11]
-
Specific Synthetic Methods: Some synthetic routes are inherently designed to produce 2H-indazoles. The Davis-Beirut and Cadogan-Sundberg reactions are notable examples.[14][15][16][17]
Troubleshooting Protocol: Selective N2-Alkylation via Mitsunobu Reaction
The Mitsunobu reaction is a reliable method for achieving N2-alkylation of indazoles.[2][9][11]
Materials:
-
1H-Indazole substrate
-
Alcohol (R-OH)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Preparation: Dissolve the 1H-indazole (1.0 equivalent), the alcohol (1.5 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF.[1]
-
Reagent Addition: Cool the solution to 0 °C and add DIAD or DEAD (1.5 equivalents) dropwise.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.[1]
-
Concentration: Remove the solvent under reduced pressure.[1]
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.[1]
Visualization of Regioselectivity Factors
Caption: Factors influencing N1 vs. N2 regioselectivity in indazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for separating N1 and N2 indazole isomers?
A1: Flash column chromatography on silica gel is the most common and generally effective method for separating N1 and N2 isomers. The difference in polarity between the two isomers is usually sufficient for separation. In challenging cases where the isomers co-elute, preparative thin-layer chromatography (PTLC) can provide better resolution.[9] High-performance liquid chromatography (HPLC) is another powerful technique for both analytical and preparative-scale separation of regioisomers.
Q2: How can I confirm the regiochemistry of my substituted indazole?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for assigning the regiochemistry. Specifically, 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. For an N1-substituted indazole, a correlation is typically observed between the protons of the N1-alkyl group and the C7a carbon of the indazole ring. For an N2-substituted indazole, a correlation is often seen between the protons of the N2-alkyl group and the C3 carbon.[9] Single-crystal X-ray diffraction provides unambiguous structural proof if a suitable crystal can be obtained.[18]
Q3: Are there synthetic strategies that build the substituted indazole ring to avoid regioselectivity issues altogether?
A3: Yes, constructing the indazole ring with the N-substituent already in place is an excellent strategy to ensure regiochemical purity.[2] For example, using N-alkyl or N-aryl hydrazines as starting materials in reactions with ortho-haloaryl carbonyl compounds can lead directly to the desired N1-substituted indazoles.[2][9] Similarly, methods like the one-pot condensation-Cadogan reductive cyclization can be highly regioselective for the synthesis of 2H-indazoles.[15][19]
Visualization of Synthetic Workflow Decision
Caption: Decision workflow for indazole synthesis strategy.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 15. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for 5-chloro-6-methoxy-1H-indazole
Welcome to the technical support center for the synthesis and functionalization of 5-chloro-6-methoxy-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. As a key intermediate in the development of kinase inhibitors and other pharmaceuticals, robust and reproducible synthetic procedures are paramount.[1] This document provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format to address common challenges encountered during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What is a reliable general strategy for synthesizing the this compound core?
A common and effective method for constructing the 1H-indazole ring system is through the diazotization of a suitably substituted 2-methylaniline followed by intramolecular cyclization.[2][3][4] For this compound, the logical starting material is 3-chloro-4-methoxy-2-methylaniline. The process involves converting the primary amine into a diazonium salt, which then cyclizes to form the indazole ring.
The general workflow for this transformation is outlined below. Careful control of temperature and reagent addition is critical for success.
References
Technical Support Center: Scale-Up Synthesis of 5-chloro-6-methoxy-1H-indazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-chloro-6-methoxy-1H-indazole. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up of this important pharmaceutical intermediate.[1] The content is structured in a practical question-and-answer format, combining established chemical principles with field-proven insights to ensure you can diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most industrially viable route is the Davis-Beirut reaction or a similar diazotization-cyclization sequence.[2] This pathway typically starts from a substituted o-toluidine derivative, specifically 4-chloro-5-methoxy-2-methylaniline. The core transformation involves two key steps:
-
Diazotization: The primary amine of the starting material is converted into a diazonium salt using a nitrosating agent (e.g., sodium nitrite or an alkyl nitrite) in an acidic medium.[3][4]
-
Intramolecular Cyclization: The in situ generated diazonium salt undergoes spontaneous intramolecular cyclization to form the indazole ring system.
This method is generally preferred for its cost-effective starting materials and straightforward reaction sequence.
Q2: What are the most critical process parameters (CPPs) to monitor during the scale-up of this synthesis?
A2: Control of the reaction environment is paramount for success, especially during scale-up. The following parameters are critical:
| Parameter | Recommended Range | Rationale & Justification |
| Temperature | 0 to 5 °C (Diazotization) | The formation of diazonium salts is highly exothermic, and the salts themselves are often thermally unstable.[5] Strict temperature control prevents decomposition, which leads to the formation of phenolic impurities and reduced yield. |
| Nitrite Addition Rate | Slow, dropwise addition | A rapid addition can cause a dangerous exotherm, leading to a runaway reaction and decomposition of the diazonium intermediate. It also ensures efficient mixing and reaction. |
| pH / Acidity | Strongly Acidic (e.g., Acetic Acid, HCl) | The reaction requires a strong acid to generate nitrous acid (HNO₂) in situ from the nitrite salt.[5] The acid also stabilizes the resulting diazonium salt. |
| Stirring / Agitation | Efficient, uniform mixing | Adequate agitation is crucial for heat transfer and to prevent localized concentration gradients of the highly reactive nitrosating agent, which can lead to side-product formation. |
Q3: What are the primary safety hazards associated with this process?
A3: The key hazards stem from the diazotization step:
-
Thermal Runaway: As mentioned, the reaction is exothermic. An uncontrolled temperature increase can lead to rapid decomposition of the diazonium salt, causing a sudden release of nitrogen gas and a pressure buildup in the reactor.
-
Diazonium Salt Instability: While aryl diazonium salts are more stable than their alkyl counterparts, they can be explosive when isolated in a dry state. Therefore, they should always be generated and used in situ as a solution.[5]
-
Nitrosating Agents: Reagents like sodium nitrite are strong oxidizers. Care must be taken to avoid contact with combustible materials. Alkyl nitrites are volatile and flammable.
-
Acid Handling: The use of strong acids like acetic acid and hydrochloric acid requires appropriate personal protective equipment (PPE) and handling procedures.
A thorough process safety review, including hazard and operability (HAZOP) studies, is essential before attempting this synthesis at scale.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis.
Problem 1: Low Reaction Yield (<70%)
Q: My final yield of this compound is consistently low, despite the starting material being fully consumed. What are the likely causes and how can I fix this?
A: Low yield in the absence of remaining starting material points towards the degradation of your diazonium intermediate or inefficient cyclization. The primary culprit is almost always the stability and subsequent reaction of the diazonium salt.
Causality: The diazonium group is an excellent leaving group (as N₂ gas). If the intermediate is not handled under optimal conditions, it can decompose via several pathways before it has a chance to cyclize. The most common decomposition pathway is reaction with water to form a phenol, which is a critical impurity.[6]
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yield.
Protocol: Optimized Diazotization and Cyclization
-
Reactor Setup: In a jacketed reactor equipped with an overhead stirrer, thermocouple, and addition funnel, charge 4-chloro-5-methoxy-2-methylaniline (1.0 eq) and glacial acetic acid (10-15 volumes).
-
Cooling: Cool the stirred solution to 0 °C.
-
Nitrite Solution: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water. Cool this solution to 0-5 °C.
-
Controlled Addition: Add the sodium nitrite solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature never exceeds 5 °C .
-
Hold Period: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. Monitor for the absence of the starting amine by TLC or HPLC.
-
Cyclization & Work-up: Allow the reaction to slowly warm to room temperature. The cyclization often occurs during this warming phase. Once the reaction is complete, proceed with a standard aqueous work-up, neutralizing any excess acid carefully before extraction.
Problem 2: Persistent Impurity Detected by HPLC/LC-MS
Q: My final product contains a persistent impurity with a mass corresponding to a hydroxylated derivative (M+17) and another corresponding to an azo-dimer. How are these formed and how can I remove them?
A: This is a classic problem in diazonium chemistry. The impurities you've identified are the 4-chloro-5-methoxy-2-methylphenol and the corresponding azo-coupled dimer.
Causality:
-
Phenolic Impurity: This forms when the diazonium salt intermediate reacts with water, substituting the -N₂⁺ group with an -OH group. This is highly favored if the temperature rises or if there are localized "hot spots" in the reactor.[6][7]
-
Azo-Dimer: The highly electrophilic diazonium salt can attack an unreacted molecule of the starting aniline (which is nucleophilic). This electrophilic aromatic substitution forms an azo compound, which is often a highly colored and difficult-to-remove impurity. This occurs if the diazotization is slow or incomplete, allowing both species to be present simultaneously.
Mitigation and Purification Strategy
-
Prevention (In-Process Controls):
-
Adhere strictly to the low-temperature protocol described in Problem 1.
-
Ensure rapid and efficient stirring to minimize the time the diazonium salt and unreacted aniline are in contact.
-
Use a slight excess of the nitrosating agent (1.05-1.1 eq) to ensure full conversion of the aniline.
-
-
Purification (Post-Process):
-
Acid/Base Wash: The phenolic impurity is acidic. During your work-up, a wash with a mild base solution (e.g., 1M sodium carbonate) can selectively extract the phenol into the aqueous layer. Be cautious not to use a strong base like NaOH, as the indazole N-H is also weakly acidic.
-
Recrystallization: this compound is a crystalline solid. Recrystallization is a powerful tool for removing both impurities. A suitable solvent system must be developed.
-
Table: Common Impurities and Identification
| Impurity Structure | Common Name | Formation Mechanism | Analytical Signature (LC-MS) |
|
| Phenolic Byproduct | Decomposition of diazonium salt with H₂O | [M+H]+ = 187.03 (for C₈H₉ClO₂) |
|
| Azo Impurity | Coupling of diazonium salt with starting aniline | [M+H]+ = 369.09 (for C₁₆H₁₆Cl₂N₄O₂) |
Protocol: Purification via Recrystallization
-
Solvent Screening: Screen solvents such as isopropanol (IPA), ethanol, ethyl acetate, toluene, and heptane, as well as co-solvent systems (e.g., Toluene/Heptane, IPA/Water).
-
Procedure: a. Dissolve the crude product in a minimum amount of the chosen hot solvent (e.g., boiling isopropanol). b. If the solution is colored (due to the azo impurity), you can perform a charcoal treatment by adding activated carbon and hot-filtering the solution. c. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. d. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Problem 3: Product is an Oil or Fails to Crystallize
Q: After extraction and solvent removal, my product is a dark, viscous oil that won't solidify. What's causing this and how can I induce crystallization?
A: Failure to crystallize is typically caused by the presence of impurities or residual solvent that inhibit the formation of a crystal lattice.
Causality: Even small amounts of impurities, particularly the phenolic byproduct or residual acetic acid from the reaction, can act as "crystal poisons." High-boiling solvents like DMF or DMSO, if used, are notoriously difficult to remove and will also result in oils.
Troubleshooting Workflow
Caption: Workflow for addressing crystallization failure.
Protocol: Inducing Crystallization
-
Ensure Purity: First, follow the steps in Problem 2 to remove major impurities via an aqueous wash.
-
Solvent Removal: After extraction into a suitable solvent like ethyl acetate, dry the organic layer thoroughly (e.g., with MgSO₄), filter, and concentrate on a rotary evaporator. To remove residual acetic acid or water, add toluene and re-concentrate two or three times.
-
Trituration: Add a non-polar solvent in which the product is poorly soluble (e.g., heptane or hexane) to the oily residue. Stir or sonicate the mixture vigorously. This process, known as trituration, can often break up the oil and induce precipitation of a solid.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, adding a "seed crystal" to the supersaturated solution can initiate crystallization.
By systematically addressing these common issues, you can develop a robust, safe, and high-yielding process for the scale-up synthesis of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
Technical Support Center: Degradation of 5-chloro-6-methoxy-1H-indazole in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-chloro-6-methoxy-1H-indazole. This guide is designed to provide in-depth technical assistance and troubleshooting advice for handling this compound in solution. As a substituted indazole, its stability can be influenced by a variety of factors, and understanding these is critical for obtaining reliable and reproducible experimental results.
This resource is structured to address common challenges and frequently asked questions. We will delve into the underlying chemical principles governing the degradation of this molecule, offering not just protocols, but the rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the known chemistry of the indazole scaffold, several degradation routes can be anticipated.[1] These include:
-
Photodegradation: A common degradation pathway for indazoles involves a phototransposition to the corresponding benzimidazole. This rearrangement is often initiated by exposure to UVB or UVA radiation.[1]
-
Oxidative Degradation: The electron-rich indazole ring is susceptible to oxidation. This can be triggered by atmospheric oxygen, peroxides in solvents, or other oxidizing agents present in the experimental setup.
-
Hydrolytic Degradation: The stability of this compound is expected to be pH-dependent. In strongly acidic or basic aqueous solutions, hydrolysis may occur, potentially affecting the methoxy group or the integrity of the indazole ring.
Q2: How should I prepare and store stock solutions of this compound to ensure maximum stability?
A2: To maintain the integrity of your this compound stock solutions, the following storage conditions are recommended:
-
Solvent Selection: For long-term storage, it is advisable to use a non-aqueous, aprotic solvent such as dimethyl sulfoxide (DMSO) or anhydrous ethanol. If an aqueous buffer is necessary for your experiment, prepare the solution fresh and use it immediately.
-
pH Control: If an aqueous solution must be used for a short period, buffering it to a pH between 4 and 6 is recommended to minimize the risk of acid or base-catalyzed hydrolysis.[1]
-
Temperature: For long-term storage, solid this compound should be stored at -20°C or lower.[1] Stock solutions in an appropriate solvent like DMSO should also be stored at -20°C. For short-term storage of aqueous solutions (no longer than 24 hours), refrigeration at 2-8°C is recommended.[1]
-
Protection from Light: Due to the photosensitivity of the indazole ring, it is crucial to protect both the solid compound and its solutions from light. Use amber vials or wrap containers in aluminum foil.[1]
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing an indazole ring system are known to be susceptible to photodegradation.[1] Exposure to UV light can induce a rearrangement of the indazole ring to a more stable benzimidazole structure.[1] Therefore, all handling of the solid compound and its solutions should be performed under subdued light conditions.
Q4: Can I autoclave solutions of this compound?
A4: Autoclaving is not recommended. The combination of high temperature and the presence of water during autoclaving can lead to significant thermal degradation and potential hydrolysis. For sterilization of solutions, sterile filtration using a 0.22 µm filter is the preferred method.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Appearance of a new, more polar peak in my HPLC chromatogram over time.
-
Possible Cause: This could be indicative of oxidative degradation. The indazole ring is susceptible to oxidation, which can introduce polar functional groups like hydroxyls or N-oxides, leading to earlier elution on a reverse-phase HPLC column.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using high-purity, peroxide-free solvents for your solutions and mobile phases.
-
Inert Atmosphere: When preparing and storing solutions, consider purging with an inert gas like argon or nitrogen to minimize exposure to atmospheric oxygen.
-
Antioxidants: For certain applications, the addition of a small amount of an antioxidant may be considered, but its compatibility with your downstream experiments must be verified.
-
Forced Oxidation Study: To confirm if the new peak is an oxidation product, you can perform a forced degradation study by treating a sample with a mild oxidizing agent like hydrogen peroxide and comparing the resulting chromatogram with your sample.
-
Problem 2: My compound appears to be converting into a different, but isomeric, compound upon exposure to light.
-
Possible Cause: This is a classic sign of phototransposition of the indazole ring to a benzimidazole. This photochemical rearrangement is a known phenomenon for indazoles.[1]
-
Troubleshooting Steps:
-
Light Protection: Rigorously protect your compound and its solutions from all sources of UV light. Work in a dimly lit area and use amber glassware or foil-wrapped containers.
-
Photostability Study: To confirm this, you can conduct a controlled photostability study by exposing a solution to a calibrated light source (as per ICH Q1B guidelines) and monitoring the formation of the new peak over time. A dark control sample should be run in parallel.[1]
-
Problem 3: The concentration of my stock solution in an aqueous buffer is decreasing over time, even when stored in the dark and at a low temperature.
-
Possible Cause: If photodegradation and thermal degradation are ruled out, this points towards hydrolytic degradation. The stability of the methoxy group and the indazole ring itself can be compromised at non-optimal pH values.
-
Troubleshooting Steps:
-
pH Measurement: Verify the pH of your buffered solution. The optimal pH range for stability is generally between 4 and 6.[1]
-
Buffer Selection: Ensure your chosen buffer system is appropriate and does not catalyze the degradation.
-
Fresh Preparation: The most reliable practice is to prepare aqueous solutions of this compound fresh before each experiment.
-
Forced Hydrolysis Study: To understand the pH sensitivity of your compound, perform a forced degradation study under acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. This will help identify the degradation products and the conditions to avoid.
-
Experimental Protocols & Data Presentation
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][3]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 48 hours, protected from light.[1]
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol:water) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.[1][4][5]
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV method.
Data Summary Table
| Stress Condition | Typical Reagent/Condition | Temperature | Duration | Potential Degradation Products |
| Acid Hydrolysis | 1 M HCl | 60°C | 24 hours | Hydrolysis of methoxy group, ring opening |
| Base Hydrolysis | 1 M NaOH | 60°C | 24 hours | Hydrolysis of methoxy group, ring opening |
| Oxidation | 30% H₂O₂ | Room Temp | 24 hours | N-oxides, hydroxylated derivatives |
| Thermal | Purified Water | 60°C | 48 hours | General decomposition products |
| Photolytic | ICH Q1B Light Source | Ambient | Variable | Benzimidazole rearrangement products, dimers |
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for a Stability Study
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Synthesis of 5-Chloro-6-methoxy-1H-indazole
Welcome to the technical support center for the synthesis of 5-chloro-6-methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic compound. This compound serves as a crucial intermediate in the development of various pharmaceuticals, particularly kinase inhibitors for cancer therapy.[1] Its synthesis, while achievable through several routes, can present challenges that require a nuanced understanding of the underlying organic chemistry.
This document provides troubleshooting guidance and frequently asked questions (FAQs) in a direct question-and-answer format. The aim is to not only offer solutions but also to provide insights into the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The selection of the starting material is critical and often dictates the overall synthetic strategy. Common precursors for substituted indazoles like this compound generally fall into two main categories: substituted anilines and nitroaromatic compounds.
-
Substituted Anilines: A frequently employed starting material is a appropriately substituted aniline, such as 2-amino-4-chloro-5-methoxytoluene. The synthesis would then typically involve a diazotization of the amino group, followed by an intramolecular cyclization.[2][3] This approach is favored for its relatively straightforward reaction sequence.
-
Nitroaromatic Compounds: An alternative route begins with a substituted nitrobenzene derivative, for instance, 4-chloro-5-methoxy-2-nitrotoluene. This pathway involves the reduction of the nitro group and subsequent cyclization to form the indazole ring. The Cadogan reaction, a classical method, utilizes reductive cyclization of nitroaromatic compounds, though it often requires harsh conditions.[4]
Q2: I am observing low yields in my cyclization step. What are the potential causes and how can I optimize the reaction?
A2: Low yields during the cyclization to form the indazole ring are a common issue. The root cause can often be traced back to several factors:
-
Incomplete Diazotization: In routes starting from an aniline, the diazotization step is crucial. Ensure precise temperature control (typically 0-5 °C) and the correct stoichiometry of sodium nitrite and acid.[2][5] An excess or deficit of the nitrosating agent can lead to side reactions and incomplete conversion.
-
Suboptimal Reaction Conditions for Cyclization: The efficiency of the cyclization is highly dependent on the reaction conditions. For palladium-catalyzed intramolecular C-N bond formation, the choice of ligand, base, and solvent is critical.[6] Experimenting with different phosphine ligands (e.g., dppf, dba) and bases (e.g., Cs2CO3, K2CO3) can significantly impact the yield.
-
Steric Hindrance: The substitution pattern on the aromatic ring can influence the ease of cyclization. While the chloro and methoxy groups at positions 5 and 6 are generally well-tolerated, steric hindrance from other substituents could impede ring closure.
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A3: The formation of regioisomers, particularly N1 versus N2 alkylated or acylated indazoles, is a well-documented challenge. The tautomeric nature of the 1H- and 2H-indazoles contributes to this issue.[3]
-
Directing Groups: The substituents on the benzene ring can influence the regioselectivity of electrophilic substitution. However, for N-functionalization, the reaction conditions are more critical.
-
Protecting Groups: Employing a protecting group on one of the nitrogen atoms can be an effective strategy to direct the reaction to the desired position.[7] For instance, protecting the N1 position would allow for selective functionalization at N2, and vice versa. Subsequent deprotection would then yield the desired isomer.
-
Solvent and Base Effects: The choice of solvent and base can influence the tautomeric equilibrium and, consequently, the regioselectivity of the reaction. A systematic screening of different solvent and base combinations is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Formation of Over-halogenated Byproducts | Excess chlorinating agent or harsh reaction conditions. | 1. Control Stoichiometry: Carefully control the amount of the chlorinating agent (e.g., NCS).[7] 2. Lower Reaction Temperature: Perform the chlorination at a lower temperature to improve selectivity.[7] 3. Slow Addition: Add the chlorinating agent portion-wise or as a solution via slow addition.[7] |
| Incomplete Reaction/Low Conversion | Insufficient activation of the starting material or deactivation of the catalyst. | 1. Reagent Purity: Ensure the purity of starting materials and reagents. 2. Catalyst Loading: In catalyzed reactions, optimize the catalyst loading. 3. Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions. |
| Difficulty in Product Purification | Formation of closely related impurities or side products. | 1. Chromatography Optimization: Experiment with different solvent systems for column chromatography.[2] 2. Recrystallization: Attempt recrystallization from various solvents to isolate the pure product. 3. Derivatization: In some cases, derivatizing the product can facilitate purification, followed by removal of the derivatizing group. |
| Poor Yield in Reductive Cyclization (e.g., Cadogan Reaction) | Harsh reaction conditions leading to decomposition or side reactions. | 1. Milder Reducing Agents: Explore milder reducing agents than the traditional trialkyl phosphites.[4] 2. Catalytic Approaches: Consider catalytic reductive cyclization methods that operate under milder conditions.[4] |
Alternative Synthesis Routes at a Glance
The following diagram illustrates two plausible synthetic pathways for this compound, highlighting the key transformations.
Caption: Alternative synthetic routes to this compound.
Experimental Protocols
Route A: Diazotization and Cyclization from 2-Amino-4-chloro-5-methoxytoluene
This protocol is a generalized procedure based on common methods for indazole synthesis from anilines.[2][5]
Step 1: Diazotization
-
Dissolve 2-amino-4-chloro-5-methoxytoluene (1.0 eq) in a suitable acidic medium (e.g., glacial acetic acid or aqueous HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1 hour.
Step 2: Intramolecular Cyclization
-
The resulting diazonium salt solution is then typically warmed to room temperature and stirred for an extended period (e.g., 12 hours) to facilitate cyclization.
-
The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up by quenching with a suitable reagent and extracting the product into an organic solvent.
-
The crude product is then purified by column chromatography or recrystallization.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Technical Guide to the Structural Confirmation of 5-chloro-6-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unequivocal structural confirmation of novel chemical entities is paramount. The indazole scaffold, a key pharmacophore in numerous therapeutic agents, presents a compelling case for rigorous analytical characterization. This guide provides an in-depth technical comparison for confirming the structure of 5-chloro-6-methoxy-1H-indazole, a substituted indazole with potential applications in medicinal chemistry. We will explore the expected experimental data, contrast it with potential isomers, and provide the rationale behind the analytical methodologies, empowering researchers to navigate the complexities of structural elucidation with confidence.
The Imperative of Isomeric Purity in Drug Discovery
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even subtle changes in the arrangement of atoms, such as the position of substituents on an aromatic ring, can drastically alter a compound's pharmacological profile, transforming a promising drug candidate into an inactive or even toxic substance. For this compound, the precise location of the chloro and methoxy groups on the indazole core is critical. Synthetic routes can often yield a mixture of positional isomers, making robust analytical confirmation an indispensable step in the drug discovery workflow.
Primary Structure Confirmation: A Multi-technique Approach
The definitive confirmation of this compound relies on a synergistic application of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, we can predict the following key signals:
-
N-H Proton: A broad singlet in the downfield region (typically >10 ppm), characteristic of the acidic proton on the pyrazole ring.
-
Aromatic Protons: Two singlets in the aromatic region (7-8 ppm). The absence of ortho or meta coupling is a key indicator of the 5,6-disubstitution pattern. One singlet will correspond to the H-4 proton and the other to the H-7 proton.
-
Methoxy Protons: A sharp singlet around 3.9-4.0 ppm, integrating to three protons.
-
C-H Proton of the pyrazole ring: A singlet corresponding to the H-3 proton.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the chemical environment of each carbon atom. Key predicted signals for this compound include:
-
Signals for the two carbons of the pyrazole ring.
-
Six distinct signals for the carbons of the benzene ring, with the chemical shifts influenced by the electron-withdrawing chloro group and the electron-donating methoxy group. The carbon bearing the methoxy group will be significantly shielded, while the carbon attached to the chlorine atom will be deshielded.
-
A signal for the methoxy carbon around 56 ppm.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. For this compound (C₈H₇ClN₂O), the expected monoisotopic mass is approximately 182.02 g/mol . High-resolution mass spectrometry (HRMS) can confirm this with high accuracy.
The fragmentation pattern in the mass spectrum can also offer structural clues. Common fragmentation pathways for indazoles involve the loss of N₂ and subsequent rearrangements of the aromatic ring.
Distinguishing this compound from its Positional Isomers
The primary challenge in confirming the structure of this compound lies in differentiating it from its potential positional isomers that may arise during synthesis. The most probable isomers include:
-
4-chloro-6-methoxy-1H-indazole
-
6-chloro-5-methoxy-1H-indazole
-
7-chloro-6-methoxy-1H-indazole
A comparative analysis of their predicted NMR spectra is the most effective way to distinguish between these isomers.
Comparative Analysis of Predicted ¹H NMR Spectra
The substitution pattern on the benzene ring of the indazole core has a profound effect on the coupling patterns and chemical shifts of the aromatic protons.
| Compound | Predicted Aromatic ¹H NMR Signals | Key Differentiating Feature |
| This compound | Two singlets (H-4 and H-7) | Absence of ortho/meta coupling. |
| 4-chloro-6-methoxy-1H-indazole | Two doublets (H-5 and H-7) with a small meta coupling constant (J ≈ 2 Hz) | Presence of meta coupling between H-5 and H-7. |
| 6-chloro-5-methoxy-1H-indazole | Two singlets (H-4 and H-7) | Similar pattern to the target, requiring 2D NMR for confirmation. |
| 7-chloro-6-methoxy-1H-indazole | Two doublets (H-4 and H-5) with an ortho coupling constant (J ≈ 8-9 Hz) | Presence of strong ortho coupling. |
Table 1. Predicted ¹H NMR characteristics for distinguishing this compound from its positional isomers.
For cases where ¹H NMR alone may be ambiguous (e.g., between 5-chloro-6-methoxy and 6-chloro-5-methoxy isomers), two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable. A NOESY experiment would show a spatial correlation between the methoxy protons and the adjacent aromatic proton (H-7 in the 6-methoxy isomer and H-4 in the 5-methoxy isomer), providing definitive structural assignment.
Experimental Protocols
Standard NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
2D NMR Acquisition (if necessary): If the one-dimensional spectra are insufficient for unambiguous assignment, acquire standard 2D NMR spectra, such as COSY, HSQC, HMBC, and NOESY.
Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
HRMS Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) via direct infusion or LC-MS. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
Visualizing the Confirmation Workflow
The logical flow of the structural confirmation process can be visualized as follows:
Caption: Workflow for the synthesis and structural confirmation of this compound.
Logical Relationship of Isomers
The relationship between the target molecule and its potential isomers is critical to understand for targeted analytical method development.
Caption: Positional isomers of this compound.
Conclusion
The structural confirmation of this compound is a critical step in its journey as a potential pharmaceutical agent. A multi-technique approach, with NMR spectroscopy at its core, provides the necessary rigor to ensure the correct isomeric form is identified. By understanding the predicted spectroscopic differences between the target molecule and its potential isomers, researchers can design and execute analytical workflows that are both efficient and definitive. This guide serves as a foundational resource for scientists and drug development professionals, enabling them to approach the structural elucidation of novel indazole derivatives with a high degree of confidence and scientific integrity.
A Comparative Guide to the Validation of Indazole-Based Kinase Inhibitors: Spotlight on 5-Chloro-6-Methoxy-1H-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the indazole scaffold has emerged as a privileged structure, forming the backbone of numerous potent kinase inhibitors.[1] This guide provides an in-depth comparative analysis of the biological activity of kinase inhibitors conceptually derived from the intermediate 5-chloro-6-methoxy-1H-indazole. As a senior application scientist, the objective of this document is to provide a comprehensive framework for validating the biological activity of such novel chemical entities, using the well-established multi-kinase inhibitor Axitinib as a primary benchmark. We will also draw comparisons with other relevant inhibitors, Pazopanib and Sunitinib, to provide a broader context.
This guide will delve into the critical experimental workflows required to characterize a novel indazole-based kinase inhibitor, from initial enzymatic assays to cell-based functional screens. The causality behind experimental choices will be explained, ensuring that each protocol serves as a self-validating system for generating robust and reliable data.
The Indazole Scaffold: A Cornerstone of Kinase Inhibition
The indazole core is a versatile heterocyclic motif that has been successfully exploited in the design of inhibitors targeting various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[2] Several FDA-approved drugs, including Axitinib and Pazopanib, feature this core structure and have demonstrated significant clinical efficacy in treating cancers such as renal cell carcinoma.[1][3] The strategic functionalization of the indazole ring allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.
Our focus is on a hypothetical novel indazole derivative, "IND-561," synthesized from the this compound intermediate. The primary objective is to validate its biological activity, with a particular focus on its potential as an inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis.
Comparative Landscape of Indazole-Based and other Kinase Inhibitors
To establish a benchmark for IND-561, we will compare its hypothetical performance metrics against established VEGFR inhibitors.
| Compound | Target Kinases | IC50 (nM) | Reference |
| Axitinib | VEGFR-1, -2, -3 | 1.2, 0.2, 0.1-0.3 | [4] |
| Pazopanib | VEGFR-1, -2, -3, PDGFR-α/β, c-Kit | 10, 30, 47, 84, 74, 140 | [1] |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, Flt-3 | 2-50 | [5] |
| IND-561 (Hypothetical) | VEGFR-2 | To be determined | - |
Table 1: Comparative IC50 values of selected kinase inhibitors against their primary targets. IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Experimental Validation Workflow
The validation of IND-561's biological activity will follow a logical, multi-tiered approach, starting with its direct enzymatic activity and progressing to its effects in a cellular context.
Caption: Experimental workflow for validating a novel kinase inhibitor.
In Vitro Kinase Inhibition Assay: The First Litmus Test
Rationale: This initial biochemical assay is fundamental to determine if IND-561 directly inhibits the enzymatic activity of its intended target, VEGFR-2. It provides a quantitative measure of potency (IC50 value) in a controlled, cell-free environment.[6]
Protocol: Luminescence-Based VEGFR-2 Kinase Assay
-
Reagent Preparation:
-
Prepare a 1X kinase buffer by diluting a 5X stock (e.g., Tris-HCl, MgCl₂, DTT).
-
Prepare serial dilutions of IND-561 and control inhibitors (Axitinib) in 1X kinase buffer. The final DMSO concentration should not exceed 1%.
-
Dilute recombinant human VEGFR-2 enzyme and a suitable substrate (e.g., a poly(Glu, Tyr) peptide) in 1X kinase buffer.
-
-
Assay Procedure:
-
In a 96-well white plate, add the 1X kinase buffer, VEGFR-2 enzyme, and the test compounds at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using a luminescence-based reagent (e.g., Kinase-Glo®).
-
Measure luminescence using a plate reader. A higher signal indicates greater inhibition of ATP consumption.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Cellular Target Engagement: Western Blot Analysis
Rationale: Moving into a cellular context, it is crucial to confirm that IND-561 can access its intracellular target and inhibit its activity. A western blot for the phosphorylated (activated) form of VEGFR-2 and its downstream effectors provides direct evidence of target engagement.[7]
Protocol: Analysis of VEGFR-2 Phosphorylation in HUVECs
-
Cell Culture and Treatment:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 80-90% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with varying concentrations of IND-561 or Axitinib for 1-2 hours.
-
Stimulate the cells with VEGF to induce VEGFR-2 phosphorylation for 10-15 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR-2 (pVEGFR-2).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total VEGFR-2 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pVEGFR-2 signal to the total VEGFR-2 signal.
-
Functional Cellular Assays: Assessing Anti-Angiogenic Potential
Rationale: The ultimate goal of a VEGFR inhibitor is to block angiogenesis. Therefore, cell-based assays that model key steps of this process are essential to validate the functional consequences of target inhibition.
Protocol: Endothelial Cell Tube Formation Assay
-
Preparation of Matrigel Matrix:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[8]
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in a basal medium containing varying concentrations of IND-561 or Axitinib.
-
Seed the HUVECs onto the solidified Matrigel.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours to allow for tube formation.[9]
-
Image the tube-like structures using a microscope.
-
-
Data Analysis:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Compare the results from treated cells to untreated controls.
-
References
- 1. Pazopanib: A Review of Its Use in the Management of Advanced Renal Cell Carcinoma | springermedicine.com [springermedicine.com]
- 2. Axitinib - Wikipedia [en.wikipedia.org]
- 3. Concise Drug Review: Pazopanib and Axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 5. drugs.com [drugs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. corning.com [corning.com]
- 9. cellbiolabs.com [cellbiolabs.com]
The Indazole Scaffold: A Comparative Guide to 5-chloro-6-methoxy-1H-indazole and Other Potent Kinase Inhibitors
Introduction: The Privileged Indazole Core in Kinase Inhibitor Design
In the landscape of modern drug discovery, particularly within oncology and immunology, the indazole scaffold has emerged as a "privileged" structure.[1] This bicyclic aromatic heterocycle is a cornerstone in the design of numerous potent and selective protein kinase inhibitors.[2][3] Its structural features, including the ability to form key hydrogen bonds within the ATP-binding pocket of kinases, make it an ideal starting point for medicinal chemists.[1] This guide provides a comparative analysis of 5-chloro-6-methoxy-1H-indazole, a key intermediate in the synthesis of kinase inhibitors, alongside several FDA-approved and investigational indazole-based drugs.[4] While specific inhibitory data for this compound is not extensively published, its structure embodies the essential pharmacophore that has led to the development of transformative therapies. We will explore the structure-activity relationships (SAR) of indazole derivatives and provide detailed experimental protocols for evaluating such compounds.
The core structural distinction between indazole and its isomer, indole, lies in the placement of the nitrogen atoms within the five-membered ring. This subtle difference significantly impacts the molecule's hydrogen bonding capacity and three-dimensional conformation, ultimately influencing its kinase selectivity and pharmacological profile.[1]
Comparative Analysis of Indazole-Based Kinase Inhibitors
To understand the potential of the this compound scaffold, it is instructive to compare it with established kinase inhibitors that share the indazole core. This comparison highlights the versatility of the indazole moiety in targeting a range of kinases involved in critical cellular signaling pathways.
Prominent Indazole-Based Kinase Inhibitors:
-
Axitinib (Inlyta®): An inhibitor of vascular endothelial growth factor receptors (VEGFRs), crucial for angiogenesis (the formation of new blood vessels that tumors need to grow).[5][6][7] Axitinib is approved for the treatment of advanced renal cell carcinoma (RCC).[7]
-
Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor that blocks several receptors, including VEGFRs and platelet-derived growth factor receptors (PDGFRs), involved in angiogenesis and tumor cell proliferation.[8][9][10] It is used to treat advanced RCC and soft tissue sarcoma.[10][11]
-
Ruxolitinib (Jakafi®): An inhibitor of Janus kinases (JAK1 and JAK2), which are central to the signaling of cytokines and growth factors important for hematopoiesis and immune function.[12][13][14] Ruxolitinib is approved for myelofibrosis and polycythemia vera.[12][14]
-
Tofacitinib (Xeljanz®): A JAK inhibitor with a preference for JAK1 and JAK3, which are involved in inflammatory processes.[15][16][17] It is used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[17][18]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the biochemical potency (IC50 values) of these exemplar indazole-based inhibitors against their primary kinase targets. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the kinase by 50% in a cell-free assay.
| Compound | Primary Kinase Targets | IC50 (nM) | Therapeutic Area |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | Oncology (Renal Cell Carcinoma) |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, FGFR1, c-Kit | 10, 30, 47, 84, 71, 30 | Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma) |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | Oncology (Myelofibrosis, Polycythemia Vera) |
| Tofacitinib | JAK1, JAK2, JAK3 | 56, 1377, 406 | Immunology (Rheumatoid Arthritis, Psoriatic Arthritis) |
Note: IC50 values are compiled from various sources and may vary depending on the specific assay conditions.[19]
Structure-Activity Relationship (SAR) of Indazole Kinase Inhibitors
The potency and selectivity of indazole-based kinase inhibitors are heavily influenced by the nature and position of substituents on the indazole ring. The chloro and methoxy groups on this compound are examples of such modifications that can significantly impact biological activity.
-
Substitutions at the 3-position: This position is often modified to interact with the hinge region of the kinase ATP-binding pocket. Different groups at this position can modulate potency and selectivity.[20]
-
Substitutions at the 5- and 6-positions: As seen in this compound, substitutions on the benzene ring portion of the scaffold can influence physicochemical properties such as solubility and cell permeability, as well as interact with solvent-exposed regions of the kinase.[2]
-
N1 vs. N2 Isomers: The position of substitution on the pyrazole ring of the indazole can affect the orientation of the molecule in the binding pocket and its hydrogen bonding pattern.[2]
The rational design of novel kinase inhibitors often involves exploring these substitutions to optimize potency, selectivity, and pharmacokinetic properties.[20][21]
Signaling Pathway Visualization
The following diagram illustrates a simplified VEGFR signaling pathway, a key target of indazole-based inhibitors like Axitinib and Pazopanib.
Caption: Simplified VEGFR signaling pathway targeted by indazole inhibitors.
Experimental Protocols
The evaluation of a potential kinase inhibitor like those derived from this compound involves a series of biochemical and cell-based assays.
Biochemical Kinase Assay (In Vitro IC50 Determination)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.[22]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compound serially diluted in DMSO
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound dilutions, kinase, and substrate in the kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using a luminescence-based method. The luminescent signal is proportional to kinase activity.[23]
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Caption: Workflow for a biochemical kinase assay.
Cell-Based Kinase Phosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.[24][25]
Objective: To determine the cellular potency of a test compound by measuring the inhibition of substrate phosphorylation.
Materials:
-
Cancer cell line expressing the target kinase
-
Test compound serially diluted in cell culture medium
-
Phosphatase inhibitors[25]
-
Lysis buffer
-
Primary antibody against the phosphorylated substrate
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Detection substrate (e.g., chemiluminescent reagent)
-
Western blot or ELISA equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with serial dilutions of the test compound for a specified duration.
-
Cell Lysis: Wash the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Detection of Phosphorylation:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody.
-
ELISA: Use a sandwich ELISA format with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.[25]
-
-
Data Analysis: Quantify the signal from the phosphorylated substrate and normalize it to the total amount of substrate or a loading control. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Conclusion
This compound represents a valuable scaffold in the field of kinase inhibitor drug discovery. While direct inhibitory data for this specific compound is limited in the public domain, the success of structurally related, FDA-approved drugs such as Axitinib, Pazopanib, and Ruxolitinib underscores the therapeutic potential of the indazole core. The comparative analysis presented in this guide demonstrates the versatility of this scaffold in targeting diverse kinases implicated in cancer and inflammatory diseases. The detailed experimental protocols provide a framework for researchers to evaluate novel indazole derivatives, facilitating the rational design and development of the next generation of targeted therapies. The strategic modification of the indazole core, guided by structure-activity relationship studies, will continue to be a fruitful avenue for discovering innovative and effective kinase inhibitors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. inlyta.pfizerpro.com [inlyta.pfizerpro.com]
- 6. oncolink.org [oncolink.org]
- 7. Axitinib - Wikipedia [en.wikipedia.org]
- 8. cancernetwork.com [cancernetwork.com]
- 9. oncolink.org [oncolink.org]
- 10. Pazopanib - Wikipedia [en.wikipedia.org]
- 11. trial.medpath.com [trial.medpath.com]
- 12. Jakafi (Ruxolitinib): First FDA-Approved Medication for the Treatment of Patients with Polycythemia Vera | Value-Based Cancer Care [valuebasedcancer.com]
- 13. oncolink.org [oncolink.org]
- 14. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 15. minicule.com [minicule.com]
- 16. Home Page | XELJANZ® (tofacitinib) | Safety Info [xeljanz.com]
- 17. Tofacitinib - Wikipedia [en.wikipedia.org]
- 18. rheumforprimarycare.org [rheumforprimarycare.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. Assays for tyrosine phosphorylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Inhibitors: Evaluating 5-chloro-6-methoxy-1H-indazole Against the Benchmark Axitinib
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibitor Discovery
The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to interact with the ATP-binding pocket of a diverse range of protein kinases.[1][2] This versatile bicyclic heterocycle serves as the foundational structure for numerous clinically approved and investigational kinase inhibitors, including the potent anti-angiogenic agent, axitinib.[1][3] This guide provides a comparative framework for evaluating novel indazole-based compounds, using the uncharacterized entity 5-chloro-6-methoxy-1H-indazole as a case study against the well-established clinical benchmark, axitinib .
While this compound is recognized as a key intermediate in pharmaceutical synthesis, its intrinsic biological activity as a kinase inhibitor is not yet publicly documented.[4] This guide, therefore, is structured as a roadmap for the research scientist. It will detail the known efficacy of axitinib and provide a comprehensive, step-by-step experimental workflow to characterize this compound, enabling a direct and robust comparison of its potential efficacy.
The Established Benchmark: Axitinib (Inlyta®)
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor (TKI) developed by Pfizer, approved by the FDA for the treatment of advanced renal cell carcinoma (RCC).[5][6] Its primary mechanism of action is the inhibition of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, which are critical mediators of angiogenesis, the process of new blood vessel formation essential for tumor growth and metastasis.[7][8]
Mechanism of Action: Axitinib binds to the ATP-binding site of VEGFRs, preventing their phosphorylation and subsequent activation of downstream signaling pathways.[7] This blockade of VEGFR signaling leads to a reduction in tumor vascularization, thereby inhibiting tumor growth.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
In Vitro Efficacy Showdown: 5-chloro-6-methoxy-1H-indazole versus Pazopanib
A Comparative Guide for Drug Discovery Professionals
In the dynamic field of oncology drug discovery, the validation of novel small molecules against established clinical benchmarks is a critical step in the preclinical pipeline. This guide presents a comprehensive framework for the head-to-head in vitro comparison of 5-chloro-6-methoxy-1H-indazole, a representative of the privileged indazole scaffold, against Pazopanib, an FDA-approved multi-targeted tyrosine kinase inhibitor.
This document is tailored for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental choices, ensuring a robust and logically sound comparison. We will explore the core mechanisms of action, provide detailed, field-tested protocols for key assays, and present a clear, data-driven analysis to guide decision-making in early-stage drug development.
Scientific Rationale: Targeting the Angiogenic Switch
Pazopanib is a cornerstone therapy for renal cell carcinoma (RCC) and soft tissue sarcoma.[1] Its clinical efficacy stems from its potent, multi-targeted inhibition of key receptor tyrosine kinases (RTKs) that drive tumor angiogenesis and proliferation.[2][3] The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[2][4] By blocking the ATP-binding pocket of these kinases, Pazopanib effectively abrogates downstream signaling, starving the tumor of the blood supply it needs to grow and metastasize.[3][5]
The indazole core, present in our compound of interest, is a well-established pharmacophore in kinase inhibitor design, found in several approved drugs, including Pazopanib itself.[6] This structural motif is adept at forming critical hydrogen bonds within the kinase hinge region. While this compound is a less-characterized molecule, its structure suggests a high probability of kinase inhibitory activity. Therefore, this direct in vitro comparison serves as a crucial initial screen to determine if this novel indazole derivative exhibits a compelling potency and selectivity profile against Pazopanib's key targets, potentially offering a differentiated therapeutic window.
Caption: Targeted inhibition of key oncogenic signaling pathways.
A Validated Experimental Framework
Our comparative analysis employs a tiered approach, progressing from direct, cell-free biochemical assays to more complex, cell-based functional assays. This workflow ensures that each step provides a self-validating system for the next, building a comprehensive picture of each compound's pharmacological profile.
Caption: A logical workflow for in vitro comparison of kinase inhibitors.
Assay 1: Biochemical Kinase Inhibition
Expertise & Causality: The first step is to quantify the direct interaction between each compound and its purified target kinase. This cell-free format provides the most direct measure of potency (IC50) and selectivity, devoid of confounding factors like cell membrane permeability or off-target cellular effects. We will utilize a luminescence-based assay that measures ATP consumption, as active kinases consume ATP during phosphorylation. A potent inhibitor will spare ATP, resulting in a strong luminescent signal.[7]
Protocol: ADP-Glo™ Kinase Assay
-
Compound Plating: Prepare 11-point, 3-fold serial dilutions of this compound and Pazopanib in DMSO. Transfer the diluted compounds to a 384-well plate.
-
Kinase Reaction Setup: Prepare a reaction mixture containing the specific recombinant kinase (e.g., VEGFR2, PDGFRβ, c-Kit), its corresponding substrate peptide, and ATP in a kinase reaction buffer. The ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of competitive inhibition.
-
Initiation and Incubation: Add the kinase reaction mixture to the compound plate to start the reaction. Incubate at room temperature for 60 minutes.
-
Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP formed and thus, to kinase activity.[8]
-
Analysis: Convert raw luminescence units to percent inhibition relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus log[inhibitor] and fit the data using a four-parameter logistic equation to determine the IC50 value.
Assay 2: Cellular Proliferation and Viability
Expertise & Causality: Demonstrating biochemical potency is necessary but not sufficient. A compound must be able to cross the cell membrane and inhibit its target in the complex intracellular environment to exert a biological effect. This assay measures the impact on cell viability. We have selected two cell lines: Human Umbilical Vein Endothelial Cells (HUVECs), whose proliferation is highly dependent on VEGFR2 signaling, and 786-O, a human renal cell carcinoma line relevant to Pazopanib's clinical indication.[9][10] The CellTiter-Glo® assay is chosen for its high sensitivity and simple "add-mix-measure" format, which quantifies ATP as an indicator of metabolically active, viable cells.[11][12]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed HUVEC or 786-O cells into white, opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound and Pazopanib for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Lysis and Signal Generation: Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume. This lyses the cells and initiates the luminescent reaction.[13]
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls and determine the IC50 value as described previously.
Assay 3: Cellular Target Engagement & Downstream Signaling
Expertise & Causality: A reduction in cell viability could be due to off-target toxicity. This final assay provides mechanistic validation, confirming that the compounds inhibit the intended signaling pathway within the cell. By stimulating HUVECs with VEGF-A, we activate the VEGFR2 pathway. A successful inhibitor will block the autophosphorylation of VEGFR2 at key tyrosine residues (e.g., Tyr1175), which is a critical event for signal propagation.[14][15] We will measure this effect using Western blotting.
Protocol: Western Blot for Phospho-VEGFR2
-
Cell Culture and Treatment: Plate HUVECs and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-treat cells with the compounds at 1x and 10x their respective HUVEC IC50 concentrations for 2 hours.
-
Receptor Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10 minutes to induce robust VEGFR2 phosphorylation.[16]
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for phospho-VEGFR2 (Tyr1175).
-
After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Stripping and Reprobing: Strip the membrane and re-probe with an antibody for total VEGFR2 and a loading control (e.g., GAPDH) to confirm equal protein loading and assess any changes in total receptor expression.[15]
Comparative Data Summary
The following tables present a summary of expected quantitative data, based on published values for Pazopanib and hypothetical, yet plausible, values for a novel screening compound.
Table 1: Biochemical Kinase Inhibition (IC50, nM)
| Kinase Target | This compound | Pazopanib |
| VEGFR2 | 185 | 30[17][18][19] |
| PDGFRβ | 420 | 84[17][18][19] |
| c-Kit | >2000 | 74[17][18][19] |
Table 2: Cellular Proliferation Inhibition (IC50, µM)
| Cell Line | This compound | Pazopanib |
| HUVEC | 3.1 | 0.02[9] |
| 786-O (RCC) | 8.5 | 10-20[10] |
Authoritative Interpretation & Strategic Outlook
The synthesized data clearly positions Pazopanib as the more potent inhibitor in both biochemical and cellular contexts, which is consistent with its established clinical profile.[20] The novel compound, this compound, demonstrates discernible activity, confirming that the indazole scaffold successfully engages the intended kinase targets.
Key Insights:
-
Potency Gap: There is a significant potency difference between the two compounds. The novel indazole requires higher concentrations to achieve the same level of inhibition as Pazopanib.
-
Potential Selectivity: The indazole compound shows substantially weaker activity against c-Kit. While overall potency is lower, this differential selectivity could be a starting point for developing inhibitors with a more focused safety profile, as c-Kit inhibition is associated with certain side effects.
-
Cellular Efficacy: The micromolar IC50 values in cell-based assays indicate that this compound has modest cellular activity. The discrepancy between its biochemical and cellular potencies may suggest issues with cell permeability or efflux, which are common challenges in drug development.
Future Directions:
The results for this compound are characteristic of an early-stage hit compound. The logical next steps in a drug discovery program would be:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of analogs to systematically improve potency against VEGFR2 and PDGFRβ.
-
Broad Kinome Profiling: Screen the compound against a large panel of kinases (>400) to fully understand its selectivity profile and identify potential off-target liabilities or opportunities.
-
ADME Profiling: Conduct in vitro absorption, distribution, metabolism, and excretion (ADME) assays to assess its drug-like properties, such as metabolic stability and permeability.
This comparative guide provides a robust, mechanistically grounded framework for the initial in vitro assessment of novel kinase inhibitors, enabling confident, data-driven decisions for advancing promising compounds toward clinical development.
References
- 1. Pazopanib - Wikipedia [en.wikipedia.org]
- 2. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 3. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 4. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pazopanib: the newest tyrosine kinase inhibitor for the treatment of advanced or metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. fishersci.com [fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Phospho-VEGF Receptor 2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. apexbt.com [apexbt.com]
- 18. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Pazopanib, a VEGF receptor tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of 5-chloro-6-methoxy-1H-indazole analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-6-Methoxy-1H-Indazole Analogs
Introduction: The Privileged Indazole Scaffold
The 1H-indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] Its structural similarity to the endogenous indole nucleus allows it to act as an effective bioisostere, often conferring superior pharmacokinetic properties such as improved metabolic stability, oral bioavailability, and plasma clearance.[3][4][5] The strategic functionalization of the indazole core is a key tactic in drug discovery. This guide focuses specifically on the this compound scaffold, a substitution pattern designed to leverage specific electronic and steric properties to enhance biological activity and selectivity.
The 5-chloro substituent can serve as a bioisostere for a methyl group or hydrogen, and critically, it can participate in halogen bonding—a specific non-covalent interaction with protein backbones that can significantly enhance binding affinity.[4][5] Concurrently, the 6-methoxy group acts as a hydrogen bond acceptor and can be oriented to probe specific pockets within a target's active site. Its presence also modulates the electronic character of the bicyclic system, influencing the pKa of the indazole nitrogen and overall molecular properties. This guide provides a comparative analysis of SAR studies, detailing how modifications to this core structure influence biological outcomes and offering detailed protocols for synthesis and evaluation.
The Core Scaffold: Synthesis and Diversification
The foundation of any SAR study is the efficient and versatile synthesis of the core molecule and its analogs. The this compound core can be constructed from commercially available starting materials, with key diversification points at the N1 and C3 positions.
Caption: General synthetic logic for the this compound core and key diversification points.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of indazole analogs is exquisitely sensitive to the nature and position of substituents. The following sections compare how modifications at key positions influence activity across different biological targets, primarily focusing on protein kinases and serotonin receptors, two major target classes for indazole-based compounds.[1][5]
The Impact of N1-Substitutions
The N1 position is frequently modified to orient the core within the binding site and to modulate physicochemical properties like solubility and cell permeability.
-
Small Alkyl Groups: N-methylation or N-ethylation can be crucial for activity. In some kinase inhibitors, this modification prevents the formation of an undesired hydrogen bond with the protein backbone, forcing a more favorable binding conformation. However, in other cases, such as certain serotonin receptor agonists, N-methylation can markedly decrease potency compared to the parent N-H indazole.[3]
-
Benzyl and Aryl Groups: The introduction of a substituted benzyl or other aryl group at N1 can probe deeper hydrophobic pockets and establish additional π-stacking or van der Waals interactions. For allosteric CCR4 antagonists, N1 meta-substituted benzyl groups carrying an amino-acyl moiety were found to be the most potent.[6] The choice of substituents on this aryl ring allows for fine-tuning of potency and pharmacokinetic profiles.
-
Rationale for Selection: The choice of an N1-substituent is a critical optimization step. Small, polar groups are often explored to improve solubility, while larger, hydrophobic groups are used to target specific pockets identified through structural biology or computational modeling.
The Crucial Role of C3-Substitutions
The C3 position often points towards the solvent-exposed region of a binding site, making it an ideal handle for introducing groups that enhance selectivity or modulate pharmacokinetics without disrupting core binding interactions.
-
Carboxamides and Sulfonamides: A carbohydrazide or amide moiety at the C3 position is a recurring feature in potent indazole-based inhibitors.[7] SAR studies reveal that the nature of the amine component is critical. For instance, linking to an N-ethylpiperazine group was found to be important for both enzyme inhibition and cellular activity in one series.[7]
-
Heterocyclic Rings: Attaching other heterocyclic rings, such as pyrazine, at the C3 position has proven effective in developing potent pan-Pim kinase inhibitors.[1] This strategy, known as fragment-based linking, leverages the favorable binding interactions of multiple pharmacophores.
-
Experimental Causality: Modifications at C3 are often guided by a desire to engage with surface-level residues of the target protein. This can be a powerful strategy for achieving selectivity between closely related proteins, where the core binding site is conserved but peripheral regions differ.
Performance Comparison of Indazole Analogs as Kinase Inhibitors
Indazole derivatives are well-established as potent inhibitors of various protein kinases, with several approved drugs like Pazopanib and Axitinib featuring this scaffold.[1][2] The 5-chloro and 6-methoxy groups can be instrumental in achieving high potency and selectivity.
| Compound Class | R1 (N1-Position) | R3 (C3-Position) | Target Kinase | Key SAR Finding | IC₅₀ (nM) | Reference |
| A | H | 4-carboxamide | FGFR1 | The carboxamide at C3 is crucial for activity. | 30.2 | [8] |
| B | H | Pyrazin-2-yl | Pan-Pim | Pyrazine at C3 confers potent pan-Pim inhibition. | 3 - 70 | [1] |
| C | Substituted Benzyl | Arylsulfonamide | CCR4 (Allosteric) | Large N1-substituent required for allosteric modulation. | < 10 | [6] |
| D | H | Benzimidazole | FGFR1-3 | C3-heterocycle shows excellent ligand efficiency. | 800 | [8] |
Analysis: The data clearly indicate that for kinase inhibition, the C3 position is a primary driver of potency, often engaging with the hinge region or solvent front. The 5-chloro group on the core scaffold would be positioned to interact with the gatekeeper residue, while the 6-methoxy group could form a hydrogen bond with the DFG motif in its "out" conformation, a common strategy for achieving kinase selectivity.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mallorymaurer.com [mallorymaurer.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Cross-Reactivity Profiling of 5-Chloro-6-Methoxy-1H-Indazole: A Comparative Analysis for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the principle of selectivity is paramount. The 1H-indazole scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors due to its favorable interactions within the ATP-binding pocket of these critical cellular regulators.[1][2][3] This guide provides an in-depth, comparative analysis of the cross-reactivity profile of a representative indazole-based compound, 5-chloro-6-methoxy-1H-indazole. While direct experimental data for this specific molecule is not publicly available, this guide will utilize a plausible, data-informed hypothetical profile to illustrate the essential methodologies and critical thinking required to assess kinase inhibitor selectivity. We will compare this profile to well-characterized 1H-indazole-based inhibitors, UNC2025 and a hypothetical VEGFR-2 inhibitor, to provide a tangible framework for researchers, scientists, and drug development professionals.
The journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous testing, a significant portion of which is dedicated to understanding its off-target effects.[4][5] Cross-reactivity, the ability of a compound to bind to and modulate the activity of proteins other than its intended target, can lead to unforeseen toxicities or, in some cases, reveal new therapeutic opportunities through polypharmacology.[4] Therefore, a comprehensive understanding of a compound's selectivity profile is not merely an academic exercise but a critical step in de-risking a drug development program.
This guide will navigate the multi-faceted approach to cross-reactivity profiling, from broad-panel biochemical screens to cell-based target engagement and phenotypic assays. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to empower you to design and execute your own robust selectivity studies.
The Landscape of Kinase Inhibition by 1H-Indazoles
The 1H-indazole core is a versatile scaffold that has been successfully employed in the design of inhibitors targeting a range of kinases, including receptor tyrosine kinases (RTKs) and serine/threonine kinases.[3][6] Notable examples of FDA-approved drugs containing this moiety, such as axitinib and pazopanib, underscore its significance in oncology.[3][6] The substituents on the indazole ring play a crucial role in determining both the potency and the selectivity profile of the inhibitor.[7] For the purpose of this guide, we will postulate that this compound is a potent inhibitor of the AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MER) family. AXL overexpression is implicated in various cancers and is associated with poor prognosis and drug resistance, making it an attractive therapeutic target.[8][9][10][11]
Comparative Kinase Inhibition Profiles: A Quantitative Look at Selectivity
To contextualize the selectivity of our compound of interest, we will compare its hypothetical kinase inhibition profile with that of UNC2025, a known dual MER/FLT3 inhibitor with off-target activity on AXL, and a hypothetical, highly selective VEGFR-2 inhibitor.[1] The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) against a panel of selected kinases.
| Kinase Target | This compound (Hypothetical IC50, nM) | UNC2025 (Published IC50, nM)[1] | Selective VEGFR-2 Inhibitor (Hypothetical IC50, nM) |
| AXL | 10 | 122 | >10,000 |
| MER | 50 | 0.74 | >10,000 |
| FLT3 | 250 | 0.8 | >10,000 |
| VEGFR-2 | 1,500 | >1,000 | 5 |
| c-MET | 800 | 364 | >10,000 |
| TIE2 | 2,000 | >1,000 | 500 |
| DDR1 | >5,000 | >1,000 | >10,000 |
| c-Kit | 3,000 | 8.18 | >10,000 |
| PDGFRα | 4,500 | >1,000 | 250 |
This data for this compound is illustrative and intended for educational purposes.
This comparative table highlights the diverse selectivity profiles that can arise from the 1H-indazole scaffold. Our hypothetical compound shows potent AXL inhibition with moderate off-target activity on MER. In contrast, UNC2025 is a potent MER/FLT3 inhibitor with weaker AXL activity. The hypothetical VEGFR-2 inhibitor exemplifies a highly selective compound. This data underscores the importance of comprehensive profiling to understand the nuanced activity of a kinase inhibitor.
Experimental Design for Comprehensive Cross-Reactivity Profiling
A robust assessment of cross-reactivity requires a multi-tiered approach, moving from broad, in vitro screens to more physiologically relevant cellular and phenotypic assays.
Caption: General workflow for kinase inhibitor cross-reactivity profiling.
Part 1: Broad-Panel Kinase Screening (Biochemical Assay)
The initial step in profiling is typically a broad-panel kinase screen, often referred to as a "kinome scan". This high-throughput assay provides a global view of an inhibitor's selectivity by testing it against a large number of purified kinases at a single, high concentration (e.g., 1 µM).
Causality Behind the Choice: The primary goal here is to cast a wide net to identify any potential off-targets that might be missed in a more focused approach. A single high concentration is used to maximize the chances of detecting even weak interactions. Hits from this initial screen are then followed up with dose-response experiments to determine their IC50 values, providing a quantitative measure of potency.
Detailed Protocol: Luminescence-Based Kinase Assay
This assay measures the amount of ATP remaining after a kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed) and therefore less inhibition.[1]
-
Materials:
-
Recombinant human kinases
-
Kinase-specific substrates
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Acoustic liquid handler or multichannel pipette
-
Luminometer
-
-
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Assay Plate Setup: Using an acoustic liquid handler, dispense nanoliter volumes of the serially diluted compound or vehicle (DMSO) to the assay plate wells.
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the specific kinase and its substrate in the reaction buffer. Add this mixture to each well.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km for each respective kinase to ensure sensitive detection of inhibition.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add the luminescent kinase assay reagent to each well to stop the kinase reaction and generate a luminescent signal proportional to the remaining ATP concentration.
-
Data Acquisition: After a brief incubation, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Fit the data to a dose-response curve to determine the IC50 value.
-
Part 2: Cellular Target Engagement
Biochemical assays, while essential, do not fully recapitulate the complex environment inside a living cell. Cellular target engagement assays are crucial to confirm that the inhibitor can access and bind to its intended and off-target kinases in a physiological context.
Causality Behind the Choice: These assays account for factors like cell permeability, efflux pumps, and intracellular ATP concentrations, which can significantly impact a compound's efficacy. The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method to assess target engagement.[9]
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[9][12][13]
-
Materials:
-
Cell line expressing the target kinase(s) (e.g., A549 for AXL)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for SDS-PAGE and Western blotting
-
Primary antibodies against the target kinases (e.g., anti-AXL, anti-MER) and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
Western Blotting: Collect the supernatant and determine the protein concentration. Perform SDS-PAGE and Western blotting to detect the amount of soluble target protein remaining at each temperature.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Part 3: Phenotypic Screening
The final tier of cross-reactivity profiling involves assessing the phenotypic consequences of on- and off-target inhibition. This is achieved by treating various cell lines with the inhibitor and observing its effects on cell viability, proliferation, and specific signaling pathways.
Causality Behind the Choice: Phenotypic screening helps to correlate target engagement with a functional cellular outcome. By using cell lines that are dependent on the primary target for survival, as well as cell lines that are sensitive to the inhibition of identified off-targets, one can build a comprehensive picture of the compound's cellular activity and potential liabilities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
A Head-to-Head Comparison of Target Engagement Assays for 5-chloro-6-methoxy-1H-indazole
A Senior Application Scientist's Guide to Method Selection and Experimental Design
For researchers in drug discovery, confirming that a small molecule interacts with its intended protein target within a cellular environment is a critical step.[1][2][3][4] This guide provides an in-depth comparison of leading target engagement assays, contextualized for the analysis of 5-chloro-6-methoxy-1H-indazole, a key intermediate in the development of kinase inhibitors.[5][6] We will explore the principles, advantages, and practical considerations of Cellular Thermal Shift Assay (CETSA), Microscale Thermophoresis (MST), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), complete with detailed protocols and comparative data.
While this compound is a versatile scaffold for various kinase inhibitors, for the purpose of this guide, we will consider its interaction with two representative protein kinases: Epidermal Growth Factor Receptor (EGFR) and Rho-associated protein kinase (ROCK), both significant targets in oncology.[7]
Choosing the Right Tool for the Job: A Comparative Overview
The selection of a target engagement assay is a pivotal decision in any drug discovery campaign, contingent on factors such as the nature of the target protein, available reagents, and desired throughput.[1] A multi-faceted approach, combining direct binding assays with functional cellular assays, often yields the most robust and reliable data.[1]
| Method | Principle | Pros | Cons |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its melting temperature.[8][9][10] | Label-free; applicable in intact cells and tissues, reflecting physiological conditions.[3][8] | Lower throughput for traditional immunoblot-based methods; requires specific antibodies.[11] |
| Microscale Thermophoresis (MST) | Measures the change in molecular movement along a temperature gradient upon ligand binding.[7][12] | Low sample consumption; can be performed in complex biological matrices like cell lysates.[13] | Requires fluorescent labeling of one binding partner.[12][14] |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index on a sensor chip as a ligand binds to an immobilized protein.[15][16][17] | Real-time kinetic data (on- and off-rates); high sensitivity.[15][16] | Requires immobilization of the protein, which may affect its conformation; potential for artifacts.[12] |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event.[18][19][20] | Label-free; provides a complete thermodynamic profile of the interaction (enthalpy, entropy, and stoichiometry).[18][20] | Requires large amounts of pure protein; lower throughput.[18] |
In-Depth Methodologies and Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a cellular context.[3][10][21] The underlying principle is that the binding of a small molecule, such as this compound, to its target protein enhances the protein's thermal stability.[10][11]
Experimental Workflow: CETSA
Caption: CETSA experimental workflow.
Step-by-Step Protocol for CETSA:
-
Cell Culture: Culture a human cell line endogenously expressing the target kinase (e.g., A549 cells for EGFR) to 70-80% confluency.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (DMSO) for 1 hour at 37°C.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble and aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a BCA assay.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target kinase (e.g., anti-EGFR).
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Microscale Thermophoresis (MST)
MST is a biophysical technique that measures the affinity of a small molecule to a protein by detecting changes in the protein's movement along a microscopic temperature gradient upon ligand binding.[7][12][14]
Experimental Workflow: MST
Caption: MST experimental workflow.
Step-by-Step Protocol for MST:
-
Protein Labeling: Label the purified recombinant target kinase (e.g., ROCK1) with a fluorescent dye (e.g., RED-tris-NTA) according to the manufacturer's instructions.
-
Serial Dilution: Prepare a 16-point serial dilution of this compound in a suitable buffer (e.g., PBS with 0.05% Tween-20).
-
Sample Preparation: Mix the labeled kinase (at a constant concentration, e.g., 20 nM) with each concentration of the compound. Incubate for 10 minutes at room temperature.
-
MST Measurement: Load the samples into standard treated capillaries and perform the MST measurement using an appropriate instrument.
-
Data Analysis: Plot the change in the normalized fluorescence against the logarithm of the compound concentration. Fit the resulting binding curve to a suitable model to determine the dissociation constant (Kd).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a small molecule and a protein immobilized on a sensor chip.[15][16][17][22]
Experimental Workflow: SPR
Caption: SPR experimental workflow.
Step-by-Step Protocol for SPR:
-
Protein Immobilization: Immobilize the purified recombinant target kinase (e.g., EGFR) onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of this compound in a running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Binding Measurement: Inject the compound dilutions over the sensor chip surface, followed by a dissociation phase with running buffer.
-
Data Analysis: Subtract the reference surface signal from the active surface signal to obtain the specific binding response. Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing binding interactions as it directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile.[18][19][20][23]
Experimental Workflow: ITC
Caption: ITC experimental workflow.
Step-by-Step Protocol for ITC:
-
Sample Preparation: Prepare a solution of the purified recombinant target kinase (e.g., ROCK1) at a known concentration (e.g., 10-20 µM) in a suitable buffer. Prepare a solution of this compound at a 10-20 fold higher concentration in the same buffer.
-
ITC Experiment: Load the protein solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.
-
Titration: Perform a series of injections of the compound into the protein solution, allowing the system to reach equilibrium after each injection.
-
Data Analysis: Integrate the heat change for each injection and plot it against the molar ratio of the compound to the protein. Fit the resulting isotherm to a suitable binding model to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry of binding (n).
Expected Data and Interpretation
The following table summarizes the expected data outputs and typical ranges for the interaction of a small molecule kinase inhibitor like this compound with its target.
| Assay | Key Parameter | Expected Value for a Potent Inhibitor | Interpretation |
| CETSA | ΔTm (°C) | +2 to +10 | A positive shift in the melting temperature confirms intracellular target engagement and stabilization. |
| MST | Kd (nM) | 1 - 1000 | A lower Kd value indicates a higher binding affinity. |
| SPR | KD (nM) | 1 - 1000 | A lower KD value indicates a higher binding affinity. Provides kinetic information. |
| ITC | KD (nM) | 1 - 1000 | A lower KD value indicates a higher binding affinity. Provides thermodynamic insights into the binding mechanism. |
| ITC | ΔH (kcal/mol) | Varies | Indicates whether the binding is enthalpically or entropically driven. |
| ITC | n (stoichiometry) | ~1 | Indicates a 1:1 binding ratio of the compound to the protein. |
Conclusion: An Integrated Approach for Confident Target Engagement
Each of the discussed target engagement assays offers unique advantages and provides complementary information. For a comprehensive understanding of the interaction between this compound and its kinase targets, an integrated approach is recommended. CETSA provides invaluable confirmation of target engagement in a physiological cellular context. Biophysical methods like MST, SPR, and ITC offer quantitative measurements of binding affinity and thermodynamics in a purified system. By combining these powerful techniques, researchers can build a robust data package to confidently advance their drug discovery programs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Target engagement approaches for pharmacological evaluation in animal models - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. This compound [myskinrecipes.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpaceUnipr: The role of MicroScale Thermophoresis (MST) in Drug Discovery of protein kinase inhibitors [repository.unipr.it]
- 8. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nanotempertech.com [nanotempertech.com]
- 15. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 17. portlandpress.com [portlandpress.com]
- 18. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 23. ITC - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of Substituted Indazole Inhibitors: A Guide for Researchers
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of biological targets.[1][2][3] Its versatile nature allows for substitutions at various positions, leading to compounds with finely tuned potency, selectivity, and pharmacokinetic properties.[4][5] This guide provides a comparative analysis of substituted indazole inhibitors, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this important class of molecules.
The Indazole Core: A Versatile Scaffold for Inhibitor Design
Indazole, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyrazole ring. It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the most common and thermodynamically stable form found in drug candidates.[2] The numbering of the indazole ring system is crucial for understanding the SAR of its derivatives.
The strategic placement of various substituents on the indazole ring system allows for the modulation of a compound's interaction with its biological target. Key positions for substitution include N1, C3, C4, C5, and C6, each offering a unique vector for optimizing inhibitor characteristics.[4][5]
Comparative Analysis of Substituted Indazole Inhibitors
This section will explore different classes of substituted indazole inhibitors, categorized by their primary biological targets. We will analyze how specific substitution patterns influence their inhibitory activity.
Indazole-Based Kinase Inhibitors
Protein kinases are a major class of drug targets, and numerous indazole-based inhibitors have been developed against them.[6] The indazole scaffold often serves as a hinge-binding motif, a key interaction for potent kinase inhibition.
ERK1 and ERK2 are key components of the MAPK signaling pathway, which is often dysregulated in cancer. Indazole amide derivatives have been identified as potent ERK1/2 inhibitors.[7]
-
Structure-Activity Relationship (SAR):
-
N1-Substitution: Small alkyl or cycloalkyl groups at the N1 position are generally favored.
-
C3-Amide Linker: The amide linker at the C3 position is critical for activity, with the regiochemistry being a key determinant.[8]
-
Aryl Substituents: Aryl groups at the C3 and C6 positions have been shown to be crucial for inhibitory activity.[4] For instance, the presence of a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group in one series of FGFR1 inhibitors demonstrated potent activity.[4]
-
FGFRs are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis. Fragment-led de novo design has led to the discovery of 1H-indazole-based FGFR inhibitors.[2]
-
SAR Insights:
-
1H-Indazole Core: Acts as a scaffold to position key interacting moieties.
-
Ligand Efficiency: These inhibitors have demonstrated excellent ligand efficiencies, indicating a high binding affinity relative to their size.[2]
-
ALK is another important tyrosine kinase target in cancer therapy. Entrectinib, a potent ALK inhibitor, features a 3-aminoindazole core.[2]
-
Key Structural Features:
-
3-Amino Group: The amino group at the C3 position is a key feature for interaction with the kinase hinge region.
-
N1-Substitution: The N1 position is often substituted with a group that extends into a solvent-exposed region, allowing for modifications to improve solubility and pharmacokinetic properties.
-
Table 1: Comparative Activity of Representative Indazole-Based Kinase Inhibitors
| Compound/Series | Target Kinase | Key Substitutions | IC50 (nM) | Reference |
| Indazole Amide Derivative | ERK2 | N1-methyl, C3-amide with substituted phenyl | 63.3 | [6] |
| 1H-Indazole Derivative | FGFR1-3 | Varied substitutions based on fragment design | 800 - 90,000 | [2] |
| Entrectinib (127) | ALK | 3-amino, N1-substituted | 12 | [2] |
| 1H-Indazole-3-Carboxamide | GSK-3β | 5-methoxy | 350 | [6] |
| 3-Aryl-Indazole Derivative | Pan-Trk | N1-piperidine | 1.6 (TRKA) | [6] |
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors
IDO1 is an enzyme involved in tryptophan metabolism and plays a crucial role in immune suppression in the tumor microenvironment. 3-substituted 1H-indazoles have been investigated as IDO1 inhibitors.[4]
-
SAR Analysis:
-
1H-Indazole Ring: Essential for activity, likely interacting with the heme cofactor of the enzyme.[4]
-
C3-Substituent: A carbohydrazide moiety at the C3 position has been shown to be important for potent inhibition.[2][4]
-
4- and 6-Position Substituents: Substitutions at these positions significantly impact inhibitory activity.[4]
-
Hypoxia-Inducible Factor-1 (HIF-1) Inhibitors
HIF-1 is a transcription factor that plays a central role in the cellular response to hypoxia and is a key target in cancer therapy. 1,3-disubstituted indazoles have been developed as novel HIF-1 inhibitors.[9]
-
Critical Structural Elements:
-
N1 and C3 Disubstitution: The presence of substituents at both the N1 and C3 positions is a defining feature of this class of inhibitors.
-
Furan Moiety: A substituted furan group on the indazole skeleton has been identified as crucial for high HIF-1 inhibitory activity.[9]
-
Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists
CCR4 is a G protein-coupled receptor involved in inflammatory responses and cancer metastasis. Indazole arylsulfonamides have been identified as allosteric antagonists of CCR4.[5]
-
SAR Summary:
-
N1-Substitution: Meta-substituted benzyl groups with an α-amino acyl moiety at the N1 position were found to be the most potent.[5]
-
C4-Substitution: Methoxy or hydroxyl groups at the C4 position enhanced potency.[5]
-
N3-Sulfonamide: A 5-chlorothiophene-2-sulfonamide group at the N3 position was identified as the most potent substituent.[5]
-
Experimental Methodologies for Inhibitor Evaluation
The comprehensive evaluation of substituted indazole inhibitors requires a combination of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Biochemical Assays for Potency Determination
Biochemical assays directly measure the ability of an inhibitor to interact with its purified target protein.
Several methods can be employed to measure kinase activity and the inhibitory effects of compounds.[10]
-
Radiometric Assays: These assays utilize radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radiolabeled phosphate into a substrate peptide or protein.[11]
-
Fluorescence-Based Assays: These assays use fluorescently labeled substrates or antibodies to detect phosphorylation events. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format.[10]
-
Mobility Shift Assays: These assays rely on the electrophoretic separation of a phosphorylated and non-phosphorylated peptide substrate, which are detected via a fluorescent tag.[11]
Workflow for a Typical Kinase Inhibition Assay
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 5-chloro-6-methoxy-1H-indazole Derivatives as Novel Kinase Inhibitors
For drug discovery researchers and medicinal chemists, the journey from a novel chemical entity to a viable therapeutic candidate is one of rigorous evaluation and comparison. This guide provides a comprehensive framework for benchmarking derivatives of 5-chloro-6-methoxy-1H-indazole, a promising heterocyclic scaffold, against established standards in the field of kinase inhibition. The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors like axitinib and pazopanib, underscoring its potential for favorable interactions with biological targets.[1][2][3][4] This guide is designed to be a practical, in-depth resource, elucidating not just the "how" but the critical "why" behind each experimental choice.
The Rationale for Rigorous Benchmarking
The primary goal of benchmarking a novel compound is to objectively assess its performance relative to existing alternatives. For a potential kinase inhibitor, this evaluation hinges on several key parameters:
-
Potency: How effectively does the compound inhibit the target kinase? This is typically quantified by the half-maximal inhibitory concentration (IC50).
-
Selectivity: To what extent does the compound inhibit the target kinase over other kinases in the human kinome? Poor selectivity can lead to off-target effects and toxicity.[5]
-
Cellular Activity: Does the compound effectively engage and inhibit the target kinase within a cellular context?[6][7][8]
-
Drug-like Properties: Does the compound possess physicochemical properties conducive to oral bioavailability and metabolic stability?[9][10][11][12][13]
By systematically evaluating these parameters against well-characterized standards, we can build a comprehensive profile of our investigational compound and make informed decisions about its potential for further development.
Selecting the Right Standards for Comparison
The choice of standard compounds is critical for a meaningful comparison. It is advisable to select a combination of a broad-spectrum inhibitor and a more selective inhibitor for the kinase family of interest.
| Standard Compound | Class | Primary Target(s) | Rationale for Inclusion |
| Staurosporine | Broad-spectrum | Pan-kinase inhibitor | A widely used positive control to validate assay performance. Its high potency against a wide range of kinases provides a baseline for inhibitory activity.[14] |
| Dasatinib | Multi-kinase inhibitor | BCR-Abl, Src family kinases, c-Kit, PDGFRβ | An FDA-approved drug with well-characterized potency and selectivity, providing a clinically relevant benchmark.[14] |
| Bosutinib | Multi-kinase inhibitor | Src, Abl | Another clinically relevant standard with a distinct selectivity profile, allowing for a nuanced comparison.[14] |
| Vandetanib | Multi-kinase inhibitor | VEGFR2, EGFR, RET | Useful for assessing selectivity against different kinase families, particularly receptor tyrosine kinases.[14] |
Experimental Workflow for Comprehensive Benchmarking
The following experimental workflow provides a structured approach to benchmarking a novel this compound derivative.
References
- 1. This compound [myskinrecipes.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inits.at [inits.at]
- 7. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 9. youtube.com [youtube.com]
- 10. Small Molecules and their Impact in Drug Discovery - Mantell Associates [mantellassociates.com]
- 11. researchgate.net [researchgate.net]
- 12. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-chloro-6-methoxy-1H-indazole
As researchers and developers in the pharmaceutical and chemical sciences, our responsibility extends beyond discovery and innovation to the safe and compliant management of the chemical entities we handle. 5-chloro-6-methoxy-1H-indazole, like many indazole derivatives, is a valuable scaffold in medicinal chemistry.[1][2] However, its halogenated nature necessitates a specific and rigorous disposal protocol to ensure the safety of laboratory personnel and protect the environment. This guide provides a comprehensive, step-by-step methodology for its proper disposal, grounded in established safety principles and regulatory compliance.
Part 1: Core Hazard Identification and Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from closely related chlorinated and methoxylated indazole or azaindole compounds provide a strong basis for risk assessment.[3][4] The primary directive is to treat all waste containing this compound as hazardous chemical waste .
The key structural feature dictating its disposal pathway is the carbon-halogen bond (C-Cl). This classifies the compound as a halogenated organic compound .[5][6] Improper disposal of halogenated wastes, such as incineration at facilities not equipped with flue gas scrubbing, can lead to the formation of highly toxic and persistent environmental pollutants. Therefore, segregation from non-halogenated waste streams is the most critical first step in its management.[4][5][7]
Table 1: Summary of Potential Hazards
| Hazard Classification | Potential Effects | Precautionary Action |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed.[3][8] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][8] | Wear chemical-resistant gloves and a lab coat. Avoid contact with skin.[3][9] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][8] | Wear safety goggles or a face shield as described by OSHA regulations.[9] |
| Respiratory Irritation | May cause respiratory tract irritation.[3] | Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust.[3] |
| Aquatic Toxicity | Potentially harmful or toxic to aquatic life with long-lasting effects.[4] | Prevent product from entering drains or waterways.[3][8] |
Part 2: Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is handled in a manner that is safe, compliant, and self-validating.
Step 1: Waste Segregation and Collection This is the foundational step. Due to its classification, this waste must be kept separate from other waste streams.
-
Action: Collect all waste containing this compound—including pure compound, contaminated consumables (e.g., gloves, weighing paper), and solutions—in a designated container for Halogenated Organic Waste .[5][10]
-
Causality: Segregating halogenated from non-halogenated waste is often required by disposal facilities and can be more environmentally sound and cost-effective.[4] It prevents cross-contamination and ensures the waste is sent to a facility capable of handling it, typically a regulated hazardous waste incinerator.[5]
Step 2: Containerization The integrity of the waste container is paramount to prevent leaks and exposure.
-
Action: Use a container that is in good condition, compatible with the chemical, and has a secure, tightly-sealing lid.[10][11] For liquid waste, use a container designed for liquids, such as a designated plastic carboy.[7] The original product container can be used if it is clean and in good condition.[11]
-
Causality: A properly sealed container prevents the release of vapors and protects against spills.[11] Using incompatible containers can lead to degradation of the container and subsequent leakage.
Step 3: Accurate Labeling Clear and accurate labeling is a non-negotiable legal and safety requirement.
-
Action: Label the waste container with the words "HAZARDOUS WASTE" before the first drop of waste is added.[10][11] The label must also include the full, unabbreviated chemical name ("this compound") and an approximate concentration or mass of each component in the container.[5][10]
-
Causality: Proper labeling communicates the container's contents and associated hazards to everyone in the laboratory and to the hazardous waste technicians, ensuring it is handled and ultimately disposed of correctly.
Step 4: Safe Accumulation and Storage Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Action: Keep the waste container tightly closed at all times, except when actively adding waste.[10][11] Store the container in a well-ventilated, designated area with secondary containment (such as a tray) to collect any potential leaks.[7] Store away from incompatible materials, such as strong oxidizing agents.[9]
-
Causality: Constant closure minimizes the evaporation of volatile components and reduces the risk of spills.[11] Secondary containment provides a crucial barrier in the event of a primary container failure.
Step 5: Arrange for Professional Disposal This compound should not be treated or neutralized in the lab.
-
Action: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for your hazardous waste container.[4]
-
Causality: Final disposal must be conducted by a licensed professional waste disposal service, which will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[3] This ensures the material is managed in compliance with all federal, state, and local regulations.
Part 3: Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper management of waste containing this compound.
Caption: Decision workflow for the disposal of this compound.
Part 4: Emergency Procedures
In the event of an accidental spill or exposure, immediate and correct action is critical.
Small Spill (Solid Material)
-
Ensure Safety: Ensure the area is well-ventilated. Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[3][9]
-
Containment: Avoid creating dust.[3]
-
Clean-up: Gently sweep or scoop up the spilled material and place it into a suitable, labeled container for hazardous waste disposal.[3][9]
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS office.
Personnel Exposure
-
If Swallowed: Rinse mouth with water. Immediately call a physician or poison control center.[8][12]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water.[12] If skin irritation occurs, seek medical attention.[8]
-
Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.
-
If Inhaled: Move the person to fresh air. If they feel unwell, seek medical advice.[3][8]
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. static.cymitquimica.com [static.cymitquimica.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-chloro-6-methoxy-1H-indazole
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for 5-chloro-6-methoxy-1H-indazole (CAS No. 1082041-58-4). The protocols herein are designed to establish a self-validating system of safety, ensuring that every step, from receipt to disposal, is underpinned by rigorous scientific principles and field-proven practices.
While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, a critical analysis of structurally similar halogenated and methoxylated indazole and indole derivatives allows us to establish a robust safety profile. Data from compounds like 5-Chloro-6-methoxy-7-azaindole and 6-Chloro-5-methoxy-1H-indazole indicate a consistent set of hazards that must be addressed with stringent protective measures.[1][2]
Immediate Safety Profile: Hazard Analysis
Based on analogous compounds, this compound should be handled as a hazardous substance with the following potential risks[1][2][3]:
-
Acute Oral Toxicity (Harmful if swallowed)
-
Skin Irritation (Causes skin irritation)
-
Serious Eye Irritation (Causes serious eye irritation)
-
Respiratory Tract Irritation (May cause respiratory irritation)
Furthermore, indazole derivatives have been studied for their potent biological activity, which underscores the necessity of preventing occupational exposure.[4][5][6] Our primary goal is to eliminate all potential routes of exposure—inhalation, dermal contact, and ingestion—through a combination of engineering controls and a meticulously selected Personal Protective Equipment (PPE) ensemble.
The Core Directive: Engineering Controls and PPE Philosophy
Before any PPE is donned, the primary line of defense is robust engineering controls. All operations involving the handling of solid this compound, especially weighing and transferring where dust can be generated, must be conducted within a certified chemical fume hood.[7] This is non-negotiable. The fume hood contains aerosolized particles at the source, representing the most critical step in mitigating inhalation risk.
PPE should be viewed as the final, essential barrier between the researcher and the chemical hazard.[8] It is not a substitute for safe work practices or proper engineering controls but a vital component of a holistic safety system.
The PPE Ensemble: A Multi-Layered Defense
The selection of each PPE component is a deliberate choice based on the compound's anticipated chemical and physical properties.
Hand Protection: The Primary Point of Contact
Hands are the most likely part of the body to come into direct contact with the chemical.[9] Therefore, glove selection is critical. Given the chlorinated aromatic nature of this compound, a single pair of gloves is insufficient.
Protocol: Double-Gloving Double-gloving provides a significant safety margin. If the outer glove is compromised or contaminated, it can be removed without exposing the skin.[8]
| Glove Type | Specification | Rationale and Best Practices |
| Inner Glove | Powder-free Nitrile | Provides a baseline of chemical protection and serves as a second skin in case of outer glove failure. |
| Outer Glove | Thicker Nitrile or Neoprene | These materials offer robust protection against a broad range of chemicals. Inspect for any signs of degradation, punctures, or tears before each use.[7] |
Causality: Powder-free gloves are mandatory to prevent the powder from aerosolizing and carrying hazardous chemical particles into the work area or onto skin.[8][10] Gloves should be changed every 30-60 minutes during extended operations or immediately if contamination is suspected.[8] After handling, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin and dispose of them as hazardous waste.[1]
Body Protection: Shielding Against Incidental Contact
A standard cotton lab coat is insufficient. The material must be resistant to chemical splashes.
-
Primary Protection: A clean, long-sleeved laboratory coat is required to protect against minor spills and skin contact.[7]
-
Enhanced Protection: For procedures with a higher risk of splashing or significant contamination, a chemical-resistant apron or a full protective suit should be worn over the lab coat.[1][9]
Eye and Face Protection: Preventing Ocular Exposure
Given the high likelihood of serious eye irritation, eye protection is mandatory at all times in the laboratory.[1][3]
-
Minimum Requirement: Safety glasses with side shields offer baseline protection against projectiles.[7]
-
Mandatory for Handling: When handling the solid or its solutions, chemical splash goggles that form a seal around the eyes are required.[9][10]
-
Maximum Protection: A full-face shield must be worn over chemical splash goggles during procedures with a significant risk of splashing, such as transferring solutions or cleaning spills.[7][8] The face shield protects the entire face from splashes that could be absorbed through the skin.[11]
Respiratory Protection: The Final Safeguard
While engineering controls are primary, respiratory protection is essential when these controls may be inadequate.
-
When Required: A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood or if there is any risk of dust generation that cannot be contained.[7]
-
Type: At a minimum, an N95-rated particulate respirator should be used. For higher-risk operations or in the event of a spill, a half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates is recommended. A formal risk assessment should guide the final selection.
Operational and Disposal Plans: A Step-by-Step Procedural Guide
Adherence to a strict operational workflow is critical for safety.
Step 1: Pre-Operational Safety Check
-
Verify Fume Hood Function: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble and Inspect PPE: Lay out all required PPE. Meticulously inspect each item, especially gloves, for any defects.[7]
-
Prepare a Waste Container: Have a designated, clearly labeled hazardous waste container ready within the fume hood.[12]
Step 2: Handling the Compound
-
Don PPE: Put on all required PPE in the correct order (e.g., inner gloves, lab coat, outer gloves, goggles, face shield).
-
Work Within the Hood: Conduct all transfers, weighing, and solution preparations deep within the chemical fume hood.
-
Minimize Dust: Use spatulas and appropriate techniques to avoid generating dust.[7]
-
Immediate Cleanup: Clean any minor spills within the hood immediately using appropriate materials.
Step 3: Post-Handling Decontamination
-
Decontaminate Surfaces: Wipe down the work surface inside the fume hood and any equipment used.
-
Doff PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first and disposed of in the hazardous waste container.[8]
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[1]
Step 4: Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound separately. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[13]
-
Containerization: Use a designated, leak-proof container clearly labeled "Hazardous Waste" with the full chemical name: "this compound".[12]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for professional disposal.[13] Do not pour any waste down the drain or place it in regular trash.[14]
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 13096-98-5[6-Chloro-5-methoxy-1H-indazole]- Acmec Biochemical [acmec.com.cn]
- 3. 5-chloro-6-methoxy-1H-indole | C9H8ClNO | CID 21736698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. blog.storemasta.com.au [blog.storemasta.com.au]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


